molecular formula C36H75NO18 B15548159 NH-bis(PEG8-OH)

NH-bis(PEG8-OH)

Cat. No.: B15548159
M. Wt: 810.0 g/mol
InChI Key: MAXNBFUTTKZPGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NH-bis(PEG8-OH) is a useful research compound. Its molecular formula is C36H75NO18 and its molecular weight is 810.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality NH-bis(PEG8-OH) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about NH-bis(PEG8-OH) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C36H75NO18

Molecular Weight

810.0 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C36H75NO18/c38-3-7-42-11-15-46-19-23-50-27-31-54-35-33-52-29-25-48-21-17-44-13-9-40-5-1-37-2-6-41-10-14-45-18-22-49-26-30-53-34-36-55-32-28-51-24-20-47-16-12-43-8-4-39/h37-39H,1-36H2

InChI Key

MAXNBFUTTKZPGG-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Structure and Application of NH-bis(PEG8-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and application of NH-bis(PEG8-OH), a homobifunctional polyethylene (B3416737) glycol (PEG) linker. This document is intended for researchers, scientists, and drug development professionals who are interested in utilizing PEGylation technology for bioconjugation, drug delivery, and the development of novel therapeutics.

Core Structure of NH-bis(PEG8-OH)

NH-bis(PEG8-OH) is a branched PEG derivative characterized by a central secondary amine with two attached polyethylene glycol chains, each terminating in a hydroxyl group. The "PEG8" designation indicates that each PEG chain consists of eight repeating ethylene (B1197577) glycol units. This structure imparts unique properties to the molecule, making it a valuable tool in bioconjugation.

The terminal hydroxyl groups (-OH) can be chemically modified or activated for conjugation to various molecules, while the central secondary amine (-NH-) provides a point of branching and can also participate in chemical reactions. The PEG chains themselves enhance the water solubility and biocompatibility of the resulting conjugate.

PropertyValue
Molecular Formula C36H75NO18
Molecular Weight 810.0 g/mol
Structure Homobifunctional Linker
Functional Groups 2 x Hydroxyl (-OH), 1 x Secondary Amine (-NH-)
PEG Chains 2 x 8 ethylene glycol units

Synthesis of NH-bis(PEG8-OH)

The synthesis of NH-bis(PEG8-OH) can be achieved through a multi-step process, a representative method being reductive amination. This process involves the reaction of a PEG aldehyde with a PEG amine, followed by reduction to form a stable secondary amine linkage.

Experimental Protocol: Synthesis via Reductive Amination

This protocol outlines a general method for the synthesis of a secondary amine-bridged bis-PEG compound.

Materials:

  • HO-PEG8-Aldehyde

  • H2N-PEG8-OH (amino-PEG8-hydroxyl)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Anhydrous Methanol (B129727)

  • Dialysis tubing (appropriate molecular weight cutoff)

  • Magnetic stirrer and stir plate

  • Round bottom flask

  • Argon or Nitrogen gas supply

Procedure:

  • Dissolution: Dissolve equimolar amounts of HO-PEG8-Aldehyde and H2N-PEG8-OH in anhydrous methanol in a round bottom flask under an inert atmosphere (argon or nitrogen).

  • Schiff Base Formation: Stir the reaction mixture at room temperature for 2-4 hours to allow for the formation of the intermediate Schiff base.

  • Reduction: Slowly add a 2-fold molar excess of sodium cyanoborohydride to the reaction mixture. Continue to stir the reaction overnight at room temperature.

  • Quenching: Quench the reaction by the slow addition of deionized water.

  • Purification: Remove the solvent under reduced pressure. Dissolve the crude product in deionized water and purify by dialysis against deionized water for 48 hours, changing the water every 12 hours.

  • Lyophilization: Lyophilize the dialyzed solution to obtain the pure NH-bis(PEG8-OH) product as a white solid or viscous oil.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR and mass spectrometry.

Applications in Bioconjugation and Drug Delivery

The homobifunctional nature of NH-bis(PEG8-OH) makes it a versatile crosslinker for various applications in drug delivery and bioconjugation. The terminal hydroxyl groups can be activated (e.g., by conversion to NHS esters, tosylates, or aldehydes) to react with amine groups on proteins, peptides, or other therapeutic molecules.

Creation of Antibody-Drug Conjugates (ADCs)

A primary application of such linkers is in the development of Antibody-Drug Conjugates (ADCs). In this context, the linker connects a cytotoxic drug to a monoclonal antibody, enabling targeted delivery of the drug to cancer cells.

Logical Workflow for ADC Development and Evaluation:

ADC_Workflow cluster_synthesis Synthesis & Conjugation cluster_analysis In Vitro & In Vivo Analysis Linker_Synth Synthesis of NH-bis(PEG8-OH) Activation Activation of -OH groups Linker_Synth->Activation Drug_Conj Conjugation to Cytotoxic Drug Activation->Drug_Conj Ab_Conj Conjugation to Antibody Drug_Conj->Ab_Conj DAR_Analysis DAR Analysis Ab_Conj->DAR_Analysis InVitro_Tox In Vitro Cytotoxicity Assay Ab_Conj->InVitro_Tox InVivo_Efficacy In Vivo Efficacy Study Ab_Conj->InVivo_Efficacy Pathway_Analysis Signaling Pathway Analysis InVitro_Tox->Pathway_Analysis

Caption: Workflow from linker synthesis to in vivo efficacy testing.

Quantitative Data in ADC Development

The following tables summarize typical quantitative data that would be generated during the development and evaluation of an ADC utilizing a homobifunctional PEG linker.

Table 1: Conjugation and Characterization Data

ParameterMethodTypical Result
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC) or UV-Vis Spectroscopy2-4
Conjugation Efficiency SDS-PAGE or SEC-HPLC> 90%
Aggregate Formation Size Exclusion Chromatography (SEC)< 5%

Table 2: In Vitro Efficacy Data

Cell LineAssayIC50 (ADC)IC50 (Free Drug)
HER2+ Breast Cancer (SK-BR-3) Cell Viability (MTT)10-100 nM1-10 nM
EGFR+ Lung Cancer (A549) Cell Viability (MTT)20-150 nM5-20 nM

Table 3: In Vivo Efficacy in Xenograft Model

Treatment GroupTumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control 0+5
ADC (10 mg/kg) 60-80-5
Free Drug (equivalent dose) 20-40-15

Analysis of Signaling Pathway Modulation

The mechanism of action of an ADC can be further elucidated by examining its effect on intracellular signaling pathways. Below are representative experimental protocols for analyzing two common pathways targeted by cytotoxic drugs used in ADCs.

EGFR Signaling Pathway

Experimental Protocol: Western Blot Analysis of EGFR Pathway

This protocol is designed to assess the phosphorylation status of key proteins in the EGFR signaling cascade following treatment with an EGFR-targeting ADC.[1]

Materials:

  • EGFR-positive cancer cell line (e.g., A431)

  • ADC construct or control antibody

  • EGF (Epidermal Growth Factor)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (anti-EGFR, anti-p-EGFR, anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Plate A431 cells and grow to 70-80% confluency. Treat cells with the ADC or control for the desired time. For stimulation, add EGF (100 ng/mL) for 15-30 minutes before harvesting.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an ECL reagent and a chemiluminescence imager.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH).

EGFR Signaling Pathway Diagram:

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling cascade.

Tubulin Polymerization Inhibition

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the ability of a drug (delivered via an ADC) to inhibit the polymerization of tubulin into microtubules.[2][3]

Materials:

  • Purified tubulin protein

  • Tubulin polymerization buffer

  • GTP (Guanosine triphosphate)

  • Test compound (ADC-delivered drug) and controls (e.g., paclitaxel, colchicine)

  • 96-well microplate

  • Temperature-controlled spectrophotometer or fluorometer

Procedure:

  • Reagent Preparation: Prepare a stock solution of the test compound. Reconstitute lyophilized tubulin in polymerization buffer on ice.

  • Reaction Setup: In a pre-warmed 96-well plate, add the polymerization buffer and the test compound at various concentrations.

  • Initiation of Polymerization: Add the cold tubulin solution to each well, followed by GTP to initiate polymerization.

  • Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the change in absorbance at 340 nm over time (for turbidity) or fluorescence if using a fluorescently labeled tubulin.

  • Data Analysis: Plot the absorbance or fluorescence versus time. Calculate the rate of polymerization and the percentage of inhibition for each concentration of the test compound to determine the IC50 value.

Tubulin Polymerization Inhibition Pathway:

Tubulin_Pathway Tubulin αβ-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule->Mitotic_Arrest Drug Inhibitor Drug (e.g., from ADC) Drug->Tubulin Inhibits Polymerization Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Pathway of tubulin polymerization inhibition leading to apoptosis.

Conclusion

NH-bis(PEG8-OH) is a valuable and versatile homobifunctional linker for applications in bioconjugation and drug delivery. Its well-defined structure, coupled with the beneficial properties of PEG, allows for the creation of sophisticated bioconjugates with enhanced solubility, stability, and pharmacokinetic profiles. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers and drug developers to harness the potential of this and similar PEG linkers in their work. Careful optimization of conjugation strategies and thorough in vitro and in vivo evaluation are critical for the successful development of novel therapeutics utilizing this technology.

References

Technical Guide: NH-bis(PEG8-OH) for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NH-bis(PEG8-OH), a homobifunctional polyethylene (B3416737) glycol (PEG) linker, designed for researchers and professionals in the fields of drug development, bioconjugation, and materials science. This document details its chemical properties, applications, and general methodologies for its use in creating complex biomolecular conjugates.

Core Properties of NH-bis(PEG8-OH)

NH-bis(PEG8-OH) is a versatile tool in bioconjugation, characterized by a central secondary amine and two terminal primary hydroxyl groups, each connected by an eight-unit polyethylene glycol (PEG) chain. This structure imparts flexibility and hydrophilicity to the linker, which can be advantageous for improving the solubility and pharmacokinetic properties of the resulting conjugates.

Quantitative Data Summary

The key physicochemical properties of NH-bis(PEG8-OH) are summarized in the table below for easy reference.

PropertyValue
CAS Number 2793446-59-8
Molecular Weight 810.0 g/mol
Molecular Formula C36H75NO18
Purity > 96%
Structure Two primary hydroxyl (-OH) groups and a central secondary amine (-NH-) connected by PEG8 arms.
Solubility Soluble in water and most organic solvents.
Storage Recommended to be stored at -20°C.

Applications in Drug Development and Research

The unique trifunctional nature of NH-bis(PEG8-OH), with its two hydroxyl groups and one secondary amine, makes it a valuable component in the synthesis of complex bioconjugates. Its primary applications lie in serving as a flexible, hydrophilic spacer in:

  • Antibody-Drug Conjugates (ADCs): The PEG linker can connect a cytotoxic drug to an antibody, with the PEG chains enhancing the solubility and stability of the ADC.

  • PROTACs (Proteolysis Targeting Chimeras): NH-bis(PEG8-OH) can be used as a central linker to connect a target protein-binding ligand and an E3 ligase-binding ligand, facilitating the formation of the ternary complex required for protein degradation.[1][2] The flexibility of the PEG8 arms is crucial for achieving the optimal orientation of the two ligands.[3]

  • Surface Modification: The hydroxyl groups can be used to attach the linker to surfaces, while the amine group remains available for further functionalization.

Experimental Protocols and Methodologies

While specific, detailed experimental protocols for NH-bis(PEG8-OH) are not widely published, the reactivity of its functional groups—primary hydroxyls and a secondary amine—is well-established in bioconjugation chemistry. The following sections provide generalized protocols for the activation and conjugation of these functional groups.

Activation of Terminal Hydroxyl Groups

The primary hydroxyl groups of NH-bis(PEG8-OH) are not inherently reactive towards common functional groups on biomolecules and typically require activation to form more reactive intermediates.

Objective: To convert the terminal hydroxyl groups into a more reactive species (e.g., an ester or a leaving group) for subsequent conjugation.

Generalized Protocol for Activation (e.g., to a Carboxylic Acid):

  • Oxidation: The terminal hydroxyl groups can be oxidized to carboxylic acids using a mild oxidizing agent such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a co-oxidant like sodium hypochlorite.

  • Purification: The resulting dicarboxylic acid PEG linker should be purified, for example, by dialysis or size-exclusion chromatography, to remove any unreacted starting material and reagents.

  • Activation of Carboxylic Acid: The newly formed carboxylic acid groups can then be activated, for instance, with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form an NHS ester.[4] This NHS ester is highly reactive towards primary amines on proteins or other molecules.[5]

Conjugation via the Secondary Amine

The central secondary amine in NH-bis(PEG8-OH) can act as a nucleophile to react with various electrophilic groups.

Objective: To conjugate a molecule of interest to the central secondary amine of the linker.

Generalized Protocol for Conjugation to an Aldehyde (Reductive Amination):

  • Reaction Setup: Dissolve NH-bis(PEG8-OH) and the aldehyde-containing molecule in a suitable buffer, typically at a slightly acidic pH (around 6.0-7.0) to facilitate imine formation.

  • Imine Formation: Allow the reaction to proceed for several hours at room temperature to form the intermediate imine bond.

  • Reduction: Add a mild reducing agent, such as sodium cyanoborohydride (NaBH3CN), to the reaction mixture to reduce the imine to a stable secondary amine linkage.[6]

  • Quenching and Purification: Quench any unreacted aldehyde groups and purify the final conjugate using appropriate chromatographic techniques to remove excess reagents and byproducts.[6]

Visualizing Experimental Workflows

Diagrams created using the DOT language can help visualize the logical steps in utilizing NH-bis(PEG8-OH) for bioconjugation.

General Bioconjugation Workflow

The following diagram illustrates a generalized workflow for using NH-bis(PEG8-OH) as a linker between two different molecules (Molecule A and Molecule B).

G cluster_0 Activation of Hydroxyl Groups cluster_1 Conjugation Steps cluster_2 Purification NH_bis_PEG8_OH NH-bis(PEG8-OH) Activation Activation of -OH groups NH_bis_PEG8_OH->Activation Activated_Linker Activated Linker (e.g., NHS ester) Activation->Activated_Linker Conjugation_1 Conjugation to Activated Linker Activated_Linker->Conjugation_1 Molecule_A Molecule A (e.g., Antibody) Molecule_A->Conjugation_1 Intermediate_Conjugate Intermediate Conjugate Conjugation_1->Intermediate_Conjugate Conjugation_2 Conjugation to Secondary Amine Intermediate_Conjugate->Conjugation_2 Molecule_B Molecule B (e.g., Drug) Molecule_B->Conjugation_2 Final_Conjugate Final Conjugate Conjugation_2->Final_Conjugate Purification Purification of Final Conjugate Final_Conjugate->Purification

General bioconjugation workflow using NH-bis(PEG8-OH).
PROTAC Synthesis Logical Flow

This diagram outlines the logical steps for incorporating NH-bis(PEG8-OH) into a PROTAC molecule.

G Start Start with NH-bis(PEG8-OH) Activate_OH Activate one -OH group Start->Activate_OH Couple_E3_Ligand Couple E3 Ligase Ligand Activate_OH->Couple_E3_Ligand Intermediate_1 E3 Ligand-Linker Intermediate Couple_E3_Ligand->Intermediate_1 Activate_Second_OH Activate second -OH group Intermediate_1->Activate_Second_OH Couple_Target_Ligand Couple Target Protein Ligand Activate_Second_OH->Couple_Target_Ligand PROTAC_Molecule Final PROTAC Molecule Couple_Target_Ligand->PROTAC_Molecule Purify Purification and Characterization PROTAC_Molecule->Purify

Logical workflow for PROTAC synthesis with NH-bis(PEG8-OH).

Conclusion

NH-bis(PEG8-OH) is a valuable and versatile linker for advanced bioconjugation applications. Its trifunctional nature, combined with the hydrophilic and flexible PEG spacers, offers significant advantages in the design and synthesis of complex biomolecules such as ADCs and PROTACs. While specific protocols for this exact molecule are proprietary or application-dependent, a sound understanding of fundamental bioconjugation chemistries for hydroxyl and amine groups allows for its effective implementation in a variety of research and development settings.

References

A Technical Guide to NH-bis(PEG8-OH) for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of NH-bis(PEG8-OH), a homobifunctional polyethylene (B3416737) glycol (PEG) linker, for beginners in the field of bioconjugation. We will delve into its core properties, applications, and the fundamental experimental protocols for its use in modifying proteins, peptides, and other biomolecules.

Introduction to NH-bis(PEG8-OH)

NH-bis(PEG8-OH) is a versatile tool in bioconjugation, featuring a central secondary amine flanked by two polyethylene glycol chains, each terminating in a hydroxyl group. This structure offers three potential points for conjugation, allowing for the creation of branched or crosslinked bioconjugates. The PEG spacers enhance the water solubility and can improve the pharmacokinetic properties of the resulting conjugate.[1][2][3]

The key benefits of utilizing PEG linkers like NH-bis(PEG8-OH) in biopharmaceutical development include enhanced solubility of hydrophobic drugs, increased stability against enzymatic degradation, prolonged circulation half-life by reducing renal clearance, and reduced immunogenicity by masking antigenic sites.[4]

Core Properties and Specifications

A thorough understanding of the physicochemical properties of NH-bis(PEG8-OH) is crucial for its effective application. The following table summarizes its key characteristics.

PropertyValueReference
Chemical Formula C36H75NO18[1]
Molecular Weight 810.0 g/mol
Purity Typically >95%
Solubility Water, DMSO, DCM, DMF
Storage Conditions -20°C, desiccated
Appearance White to off-white solid or viscous oil
Functional Groups 2x Hydroxyl (-OH), 1x Secondary Amine (-NH-)

Key Applications in Bioconjugation

The unique trifunctional nature of NH-bis(PEG8-OH) lends itself to a variety of applications in drug development and research:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to monoclonal antibodies. The hydroxyl groups can be activated to react with functional groups on the drug, while the secondary amine can be used to attach to the antibody, or vice-versa. The PEG chains help to improve the solubility and stability of the ADC.

  • Peptide Modification: Peptides can be modified to improve their therapeutic properties. For instance, conjugation can increase their half-life and reduce immunogenicity.

  • Drug Delivery and Nanoparticle Functionalization: The hydrophilic PEG chains can be used to modify the surface of nanoparticles or liposomes, improving their circulation time and reducing non-specific uptake.

  • Crosslinking of Biomolecules: The two terminal hydroxyl groups can be functionalized to react with two different biomolecules, creating crosslinked conjugates.

Experimental Protocols

Detailed methodologies are essential for the successful use of NH-bis(PEG8-OH). Below are representative protocols for engaging its different functional groups.

Esterification of Terminal Hydroxyl Groups with a Carboxylic Acid-Containing Molecule

This protocol describes the conjugation of a molecule (e.g., a small molecule drug) containing a carboxylic acid to the hydroxyl groups of NH-bis(PEG8-OH).

Materials:

  • NH-bis(PEG8-OH)

  • Carboxylic acid-containing molecule (Molecule-COOH)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Nitrogen or Argon gas supply

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., DCM/Methanol gradient)

Procedure:

  • Reaction Setup: In a clean, dry round bottom flask, dissolve NH-bis(PEG8-OH) (1 equivalent) and the Molecule-COOH (2.2 equivalents) in anhydrous DCM under an inert atmosphere (N2 or Ar).

  • Reagent Addition: To the stirred solution, add DMAP (0.2 equivalents). In a separate vial, dissolve DCC (2.5 equivalents) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture at 0°C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filter cake with a small amount of DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 0-10% Methanol in DCM) to isolate the desired conjugate.

  • Characterization: Confirm the structure and purity of the final product using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Reductive Amination of the Secondary Amine with an Aldehyde or Ketone

This protocol outlines the conjugation of a molecule containing an aldehyde or ketone to the central secondary amine of NH-bis(PEG8-OH).

Materials:

  • NH-bis(PEG8-OH)

  • Aldehyde or ketone-containing molecule (Molecule-CHO or Molecule-CO-R)

  • Sodium triacetoxyborohydride (B8407120) (STAB)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Acetic acid (glacial)

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Nitrogen or Argon gas supply

  • Dialysis tubing or size-exclusion chromatography column for purification

Procedure:

  • Reaction Setup: Dissolve NH-bis(PEG8-OH) (1 equivalent) and the aldehyde/ketone-containing molecule (1.2 equivalents) in anhydrous DCM or DMF in a round bottom flask under an inert atmosphere.

  • pH Adjustment: Add a catalytic amount of glacial acetic acid to the mixture to facilitate imine/enamine formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction (for small molecules): If the conjugate is a small molecule, extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by an appropriate method. For small molecules, silica gel chromatography may be suitable. For larger bioconjugates (e.g., proteins), use dialysis or size-exclusion chromatography.

  • Characterization: Characterize the purified conjugate by MS and other relevant analytical techniques to confirm its identity and purity.

Data Presentation and Characterization

The characterization of the resulting bioconjugate is a critical step to ensure its quality and functionality.

Quantitative Data Summary

The following tables provide examples of the type of quantitative data that should be collected and organized.

Table 1: Reaction Yields and Purity

Conjugation ReactionReactant Ratio (Linker:Molecule)Reaction Time (h)Yield (%)Purity (by HPLC) (%)
Esterification1:2.22475>98
Reductive Amination1:1.21268>97

Table 2: Characterization of a Hypothetical ADC

ParameterMethodResult
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC) / LC-MS3.8
Molecular Weight (Intact ADC) Mass Spectrometry (MALDI-TOF or ESI-MS)~155 kDa
Purity and Aggregation Size-Exclusion Chromatography (SEC-HPLC)>95% Monomer
In vitro Cytotoxicity (IC50) Cell-based assay (e.g., MTT, CellTiter-Glo)1.5 nM
Characterization Techniques
  • Mass Spectrometry (MS): MALDI-TOF and ESI-MS are powerful tools for determining the molecular weight of the conjugate and assessing the degree of PEGylation. This is crucial for calculating the Drug-to-Antibody Ratio (DAR) in ADCs.

  • High-Performance Liquid Chromatography (HPLC): Techniques such as Size-Exclusion Chromatography (SEC) and Reverse-Phase HPLC (RP-HPLC) are used to assess the purity of the conjugate and to separate it from unreacted starting materials. Hydrophobic Interaction Chromatography (HIC) is particularly useful for determining the DAR of ADCs.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For smaller conjugates, 1H and 13C NMR can provide detailed structural information and confirm the covalent linkage.

Visualizing Workflows and Pathways

Diagrams are invaluable for understanding the complex processes involved in bioconjugation.

G General Workflow for Bioconjugation with NH-bis(PEG8-OH) cluster_0 Preparation cluster_1 Conjugation cluster_2 Purification & Analysis Biomolecule Biomolecule Activation Activation of Functional Groups Biomolecule->Activation Linker NH-bis(PEG8-OH) Linker->Activation Payload Drug/Molecule Payload->Activation Reaction Covalent Bond Formation Activation->Reaction Purification Chromatography (SEC, HIC) Dialysis Reaction->Purification Characterization Mass Spectrometry (DAR) HPLC (Purity) Functional Assays Purification->Characterization Final_Conjugate Final_Conjugate Characterization->Final_Conjugate Validated Bioconjugate

Caption: General workflow for bioconjugation.

Receptor-Mediated Endocytosis of an Antibody-Drug Conjugate (ADC) cluster_cell Target Cell Receptor Tumor Antigen (Receptor) Endosome Endosome Receptor->Endosome Clathrin-mediated ADC Antibody-Drug Conjugate ADC->Receptor Specific Binding Binding 1. Binding Internalization 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Trafficking Drug Cytotoxic Drug Lysosome->Drug Enzymatic/pH-mediated Drug_Release 3. Linker Cleavage & Drug Release Apoptosis 4. Cell Death (Apoptosis) Drug->Apoptosis

Caption: Receptor-mediated endocytosis pathway for ADCs.

Conclusion

NH-bis(PEG8-OH) is a valuable and versatile linker for researchers entering the field of bioconjugation. Its trifunctional nature, combined with the beneficial properties of the PEG spacers, provides a powerful tool for the development of novel biotherapeutics. By carefully selecting the appropriate reaction conditions and thoroughly characterizing the resulting conjugates, scientists can leverage this linker to improve the efficacy and safety of a wide range of biomolecules.

References

Safety and Handling of NH-bis(PEG8-OH) in the Laboratory: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling procedures for NH-bis(PEG8-OH), a homobifunctional crosslinking reagent increasingly utilized in bioconjugation, drug delivery systems, and various research applications. Due to the absence of a publicly available Material Safety Data Sheet (MSDS), this document synthesizes information based on the known properties of its constituent functional groups: a secondary amine and terminal polyethylene (B3416737) glycol (PEG) alcohols. It is imperative to obtain a substance-specific MSDS from your supplier for definitive safety information.

Chemical and Physical Properties

NH-bis(PEG8-OH) is a homobifunctional reagent featuring two primary hydroxyl groups at the termini of two polyethylene glycol chains, which are linked by a central secondary amine.[1] The PEG spacers enhance the water solubility of this molecule.[1]

PropertyValueReference
Chemical Formula C36H75NO18[1][2]
Molecular Weight 810.0 g/mol [1]
CAS Number 2793446-59-8
Appearance Not specified (likely a viscous liquid or solid)
Purity >95% or >96%
Solubility Soluble in water, DMSO, DCM, DMF
Storage Temperature -20°C

Hazard Identification and Safety Precautions

Polyethylene Glycol (PEG) Moiety: Polyethylene glycols are generally considered to have low toxicity and are used in a wide range of pharmaceutical and cosmetic applications. They are typically non-irritating to the skin and eyes and exhibit low acute and chronic toxicities. However, some studies suggest that low molecular weight PEGs may have the potential for toxicity, and there is a rare possibility of hypersensitivity reactions.

Secondary Amine Moiety: Amines, as a class of compounds, can be irritants to the skin and respiratory tract. Some amines can be toxic if inhaled, ingested, or absorbed through the skin. They are also generally basic and can react with acids.

Inferred Hazards for NH-bis(PEG8-OH): Based on the above, NH-bis(PEG8-OH) should be handled with care, assuming it may be a mild irritant to the skin, eyes, and respiratory system. Inhalation of aerosols or dust should be avoided.

Personal Protective Equipment (PPE)

A risk assessment should be conducted for any procedure involving NH-bis(PEG8-OH). The following PPE is recommended as a minimum standard:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A laboratory coat should be worn. For larger quantities or procedures with a higher risk of splashing, additional protective clothing may be necessary.

  • Respiratory Protection: If there is a risk of generating aerosols or dust, a NIOSH-approved respirator may be required. Work in a well-ventilated area, preferably in a chemical fume hood.

PPE_Workflow cluster_prep Preparation cluster_ppe Personal Protective Equipment (PPE) cluster_handling Safe Handling start Start: Handling NH-bis(PEG8-OH) risk_assessment Conduct Risk Assessment start->risk_assessment eye_protection Wear Safety Goggles / Face Shield risk_assessment->eye_protection hand_protection Wear Compatible Gloves risk_assessment->hand_protection body_protection Wear Lab Coat risk_assessment->body_protection respiratory_protection Use Fume Hood or Respirator (if needed) risk_assessment->respiratory_protection avoid_contact Avoid Skin/Eye Contact eye_protection->avoid_contact avoid_inhalation Avoid Inhalation hand_protection->avoid_contact body_protection->avoid_contact respiratory_protection->avoid_inhalation end End: Procedure Complete avoid_contact->end avoid_inhalation->end

Figure 1: Recommended PPE workflow for handling NH-bis(PEG8-OH).

Handling and Storage

Handling:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid direct contact with skin, eyes, and clothing.

  • Avoid breathing dust, vapor, mist, or gas.

  • Keep away from incompatible materials such as strong oxidizing agents and acids. The secondary amine can react with various electrophiles, including acid chlorides and alkyl halides. The terminal hydroxyl groups can be reactive under certain conditions.

  • Use good laboratory hygiene practices. Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • The recommended storage temperature is -20°C.

  • Protect from moisture.

First Aid Measures

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.

  • In case of skin contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.

  • In case of inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • In case of ingestion: Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Loosen tight clothing such as a collar, tie, belt, or waistband. Get medical attention if symptoms appear.

Accidental Release Measures

  • Personal precautions: Wear appropriate personal protective equipment as specified in Section 2.1.

  • Environmental precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

  • Methods for cleaning up: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Fire-Fighting Measures

  • Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific hazards arising from the chemical: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.

  • Protective equipment for firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

Experimental Protocols

The following is a general, hypothetical protocol for a protein-protein crosslinking experiment using NH-bis(PEG8-OH). The reactivity of the terminal hydroxyl groups would require activation, for example, by conversion to a more reactive species like an N-hydroxysuccinimide (NHS) ester. This protocol assumes such activation has been performed or is part of the experimental design. Researchers should optimize concentrations, buffer conditions, and reaction times for their specific application.

Materials:

  • NH-bis(PEG8-OH)

  • Protein A and Protein B in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Activating agents (if necessary, e.g., N,N'-Disuccinimidyl carbonate, DSC)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • SDS-PAGE reagents

  • Western blotting reagents

Protocol:

  • Activation of NH-bis(PEG8-OH) (if required):

    • Dissolve NH-bis(PEG8-OH) in a suitable anhydrous organic solvent (e.g., DMF or DMSO).

    • Add an activating agent (e.g., DSC) in a molar excess.

    • Incubate at room temperature for a specified time to allow for the formation of the activated crosslinker.

    • The activated crosslinker can be used immediately or stored under appropriate conditions.

  • Crosslinking Reaction:

    • Prepare solutions of Protein A and Protein B at desired concentrations in a reaction buffer (e.g., PBS, pH 7.4).

    • Add the activated NH-bis(PEG8-OH) solution to the protein mixture. The molar ratio of crosslinker to protein should be optimized.

    • Incubate the reaction mixture at room temperature or 4°C for a specified time (e.g., 30 minutes to 2 hours).

  • Quenching the Reaction:

    • Add a quenching solution (e.g., 1 M Tris-HCl, pH 7.5) to stop the crosslinking reaction by reacting with any unreacted crosslinker.

    • Incubate for a short period (e.g., 15 minutes).

  • Analysis of Crosslinking Products:

    • Analyze the reaction products by SDS-PAGE to observe the formation of higher molecular weight crosslinked complexes.

    • Confirm the identity of the crosslinked products by Western blotting using antibodies specific for Protein A and Protein B.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis activate_crosslinker Activate NH-bis(PEG8-OH) (if necessary) mix_reagents Mix Proteins and Activated Crosslinker activate_crosslinker->mix_reagents prepare_proteins Prepare Protein A and Protein B solutions prepare_proteins->mix_reagents incubate Incubate mix_reagents->incubate quench Quench Reaction incubate->quench sds_page Analyze by SDS-PAGE quench->sds_page western_blot Confirm by Western Blot sds_page->western_blot

Figure 2: General experimental workflow for protein crosslinking.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Contaminated packaging should be treated as the product itself.

Disclaimer

The information provided in this guide is intended for use by qualified laboratory personnel and is based on the chemical properties of the functional groups within NH-bis(PEG8-OH). It is not a substitute for a substance-specific Material Safety Data Sheet (MSDS). Users should always consult the MSDS provided by the supplier for the most accurate and up-to-date safety and handling information. The user assumes all responsibility for the safe handling, use, and disposal of this product.

References

A Technical Guide to NH-bis(PEG8-OH) for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of NH-bis(PEG8-OH), a homobifunctional polyethylene (B3416737) glycol (PEG) linker, for its application in research and drug development. This document details the commercially available sources of this reagent, its key technical specifications, and outlines general methodologies for its use in bioconjugation and the synthesis of complex molecules like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction to NH-bis(PEG8-OH)

NH-bis(PEG8-OH) is a branched, monodisperse PEG linker characterized by a central secondary amine from which two discrete PEG chains of eight ethylene (B1197577) glycol units extend, each terminating in a primary hydroxyl group. The hydrophilic nature of the PEG chains enhances the aqueous solubility of the parent molecule and any subsequent conjugates, which can be advantageous for their pharmacokinetic and pharmacodynamic profiles. The terminal hydroxyl groups serve as reactive handles for conjugation to various molecules, while the central secondary amine can also act as a nucleophile.

Commercial Suppliers and Product Specifications

For researchers looking to source NH-bis(PEG8-OH), several commercial suppliers offer this reagent for research purposes. The table below summarizes the key quantitative data from prominent suppliers to facilitate easy comparison.

SupplierCatalog NumberMolecular FormulaMolecular Weight (Da)PurityCAS NumberStorage Condition
BroadPharmBP-40362C36H75NO18810>95%2793446-59-8-20°C
MedChemExpressHY-28009C36H75NO18810Not Specified2793446-59-8-20°C
TebubioBP-40362Not SpecifiedNot SpecifiedNot Specified2793446-59-8-20°C

Note: Data is compiled from publicly available information on supplier websites. Specifications may vary by batch and are subject to change. Researchers should always consult the supplier's certificate of analysis for the most accurate and up-to-date information.

Core Applications in Research and Drug Development

The unique structure of NH-bis(PEG8-OH) makes it a versatile tool in several advanced research areas:

  • Bioconjugation: The terminal hydroxyl groups can be activated or modified to react with various functional groups on proteins, peptides, and other biomolecules.

  • Antibody-Drug Conjugates (ADCs): This linker can be used to attach cytotoxic payloads to monoclonal antibodies. The PEG component can help to improve the solubility and stability of the resulting ADC.

  • PROTACs: In the development of PROTACs, this linker can bridge the E3 ligase ligand and the target protein ligand, with the PEG chains providing the necessary spatial orientation and favorable physicochemical properties.

  • Surface Modification: The hydroxyl groups can be used to functionalize surfaces, such as nanoparticles and microarrays, to reduce non-specific binding and improve biocompatibility.

Experimental Protocols

The following are generalized experimental protocols for the activation of the terminal hydroxyl groups of NH-bis(PEG8-OH) and subsequent conjugation. These are intended as a starting point, and optimization will be required for specific applications.

Activation of Terminal Hydroxyl Groups to Carboxylic Acids

This protocol describes a two-step oxidation to convert the terminal alcohols to carboxylic acids, creating NH-bis(PEG8-acid).

Materials:

  • NH-bis(PEG8-OH)

  • Jones reagent (Chromium trioxide in sulfuric acid) or other suitable oxidizing agent (e.g., TEMPO/bleach)

  • Acetone

  • Anhydrous sodium sulfate

  • Appropriate solvents (e.g., Dichloromethane)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve NH-bis(PEG8-OH) in acetone.

  • Cool the solution in an ice bath.

  • Slowly add Jones reagent to the solution with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Quench the reaction by adding isopropanol.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Redissolve the residue in an appropriate organic solvent and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting NH-bis(PEG8-acid) by silica gel column chromatography.

Amide Coupling of Activated Linker to an Amine-Containing Molecule

This protocol outlines the conjugation of the now-activated NH-bis(PEG8-acid) to a molecule containing a primary amine (e.g., a protein or a small molecule ligand).

Materials:

  • NH-bis(PEG8-acid)

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Amine-containing molecule of interest

  • Anhydrous Dimethylformamide (DMF) or other suitable aprotic solvent

  • Reaction buffer (e.g., PBS, pH 7.4) for biomolecules

Procedure:

  • Dissolve NH-bis(PEG8-acid) and NHS in anhydrous DMF.

  • Add DCC or EDC to the solution and stir at room temperature for several hours to form the NHS ester.

  • In a separate vessel, dissolve the amine-containing molecule in an appropriate buffer or solvent.

  • Add the activated NHS ester solution to the amine-containing molecule solution.

  • Allow the reaction to proceed at room temperature for several hours or overnight.

  • Monitor the reaction progress by an appropriate method (e.g., LC-MS, SDS-PAGE).

  • Purify the final conjugate using a suitable technique such as size exclusion chromatography, dialysis, or preparative HPLC.

Visualizations

Logical Workflow for Bioconjugation using NH-bis(PEG8-OH)

The following diagram illustrates a typical workflow for the activation of NH-bis(PEG8-OH) and its subsequent conjugation to a target molecule.

G cluster_0 Linker Activation cluster_1 Conjugation cluster_2 Purification & Analysis A Start with NH-bis(PEG8-OH) B Oxidation of terminal -OH groups A->B C Formation of NH-bis(PEG8-acid) B->C D Activation of Carboxylic Acids (e.g., with EDC/NHS) C->D E Reaction with Amine-containing Target Molecule (e.g., Protein, Ligand) D->E F Formation of Stable Amide Bond E->F G Purification of the Bioconjugate (e.g., SEC, HPLC) F->G H Characterization (e.g., LC-MS, SDS-PAGE) G->H

Caption: A logical workflow for the activation and conjugation of NH-bis(PEG8-OH).

Conceptual Pathway for PROTAC Synthesis

This diagram shows the conceptual role of NH-bis(PEG8-OH) as a linker in the synthesis of a PROTAC molecule.

G cluster_0 PROTAC Components cluster_1 Synthesis cluster_2 Final Product L1 Target Protein Ligand (with reactive handle) React Sequential or One-Pot Conjugation Reactions L1->React L2 E3 Ligase Ligand (with reactive handle) L2->React Linker Activated NH-bis(PEG8-Linker) Linker->React PROTAC PROTAC Molecule (Target Ligand - Linker - E3 Ligand) React->PROTAC

Caption: Conceptual synthesis of a PROTAC using an activated NH-bis(PEG8) linker.

The Versatility of NH-bis(PEG8-OH): A Technical Guide to its Theoretical Applications in Nanotechnology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The field of nanotechnology continues to offer groundbreaking solutions in therapeutics and diagnostics, with functionalized nanoparticles at its core. Among the vast array of molecules used to modify nanoparticle surfaces, polyethylene (B3416737) glycol (PEG) linkers have become indispensable for their ability to impart "stealth" properties, enhance stability, and provide reactive sites for further conjugation. This technical guide focuses on the theoretical applications of a specific bifunctional PEG linker, NH-bis(PEG8-OH), in the realm of nanotechnology. We will explore its core properties, potential for nanoparticle surface modification, and its role in the development of advanced drug delivery systems. This document provides a comprehensive overview of theoretical experimental protocols, potential quantitative outcomes, and logical workflows for leveraging NH-bis(PEG8-OH) in the creation of sophisticated nanomedicines.

Introduction to NH-bis(PEG8-OH)

NH-bis(PEG8-OH) is a homobifunctional, branched PEG linker characterized by a central secondary amine and two terminal hydroxyl groups, each at the end of an eight-unit polyethylene glycol chain. This unique structure provides a combination of desirable properties for nanoparticle functionalization, including excellent water solubility and multiple reactive functional groups.[1] The PEG chains contribute to the steric hindrance effect, which is crucial for reducing opsonization and clearance by the mononuclear phagocyte system (MPS), thereby prolonging the circulation time of nanoparticles in vivo.[2][3]

The secondary amine offers a nucleophilic site for various conjugation reactions, while the two primary hydroxyl groups can be activated for attachment to nanoparticle surfaces or for the linkage of targeting ligands, imaging agents, or therapeutic payloads.

Table 1: Physicochemical Properties of NH-bis(PEG8-OH)

PropertyValueReference
Molecular Weight810.0 g/mol [4]
Molecular FormulaC36H75NO18[4]
Purity>96%[4]
SolubilityWater, DMSO, DCM, DMF[1]
Storage Condition-20°C[1]

Theoretical Applications in Nanoparticle Functionalization

The unique trifunctional nature of NH-bis(PEG8-OH) (one secondary amine and two primary hydroxyls) allows for its versatile application in the surface modification of a wide range of nanoparticles, including liposomes, polymeric nanoparticles, and inorganic nanoparticles (e.g., gold, iron oxide).

Formation of "Stealth" Nanoparticles

The primary application of PEGylation is to create a hydrophilic shell around a nanoparticle, which shields it from recognition by the immune system.[2][3] NH-bis(PEG8-OH) can be attached to the nanoparticle surface through either its hydroxyl or amine groups, leaving the other functional groups available for further modification. The PEG8 chains, while relatively short, can provide a dense "brush" or "mushroom" conformation on the nanoparticle surface, which is effective in preventing protein adsorption and subsequent uptake by macrophages.[1]

Stealth_Nanoparticle_Formation cluster_0 Nanoparticle Core cluster_1 PEGylation cluster_2 Functionalized Nanoparticle NP NP PEG_Linker NH-bis(PEG8-OH) NP->PEG_Linker Surface Conjugation Stealth_NP Stealth NP PEG_Linker->Stealth_NP Formation of PEG Shell

Platform for Bioconjugation

The exposed functional groups of NH-bis(PEG8-OH) on the nanoparticle surface serve as anchor points for the attachment of various biomolecules.

  • Targeting Ligands: The terminal hydroxyl groups can be activated to conjugate targeting moieties such as antibodies, peptides (e.g., RGD), or small molecules (e.g., folic acid) to direct the nanoparticle to specific cell types, thereby enhancing therapeutic efficacy and reducing off-target effects.

  • Therapeutic Agents: The secondary amine can be used to attach therapeutic agents, particularly those with carboxyl groups, through amide bond formation.

  • Imaging Agents: Fluorescent dyes or chelating agents for radioisotopes can be conjugated to the linker for in vivo imaging and tracking of the nanoparticles.

Bioconjugation_Pathway cluster_ligands Bioconjugation Options NP_PEG {Functionalized Nanoparticle | Surface-Exposed NH-bis(PEG8-OH)} Targeting Targeting Ligand NP_PEG->Targeting via -OH activation Drug Therapeutic Drug NP_PEG->Drug via -NH- reaction Imaging Imaging Agent NP_PEG->Imaging via -OH or -NH-

Theoretical Experimental Protocols

This section outlines theoretical protocols for the synthesis and functionalization of nanoparticles using NH-bis(PEG8-OH). These are generalized procedures and would require optimization for specific nanoparticle systems.

Protocol 1: Functionalization of Carboxylated Polymeric Nanoparticles

This protocol describes the attachment of NH-bis(PEG8-OH) to pre-formed nanoparticles with surface carboxyl groups, such as those made from PLGA-PEG-COOH.

Materials:

  • Carboxylated nanoparticles (e.g., PLGA-PEG-COOH NPs)

  • NH-bis(PEG8-OH)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • MES Buffer (pH 6.0)

  • Phosphate Buffered Saline (PBS, pH 7.4)

  • Centrifugal filter units (e.g., Amicon Ultra)

Procedure:

  • Activation of Carboxyl Groups:

    • Disperse the carboxylated nanoparticles in MES buffer.

    • Add EDC and NHS to the nanoparticle suspension and incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Conjugation with NH-bis(PEG8-OH):

    • Add a solution of NH-bis(PEG8-OH) in MES buffer to the activated nanoparticle suspension. The secondary amine of the linker will react with the activated carboxyl groups to form a stable amide bond.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Purification:

    • Quench the reaction by adding an excess of a small molecule amine (e.g., Tris buffer).

    • Purify the functionalized nanoparticles by repeated centrifugation and resuspension in PBS using centrifugal filter units to remove unreacted reagents.

  • Characterization:

    • Confirm the successful conjugation using techniques such as Fourier-transform infrared spectroscopy (FTIR) to detect the amide bond formation and ¹H NMR to identify the characteristic PEG peaks.

    • Measure the change in nanoparticle size and zeta potential using Dynamic Light Scattering (DLS).

Protocol_1_Workflow Start Carboxylated Nanoparticles Activation Activate -COOH groups (EDC/NHS) Start->Activation Conjugation Add NH-bis(PEG8-OH) (Amide bond formation) Activation->Conjugation Purification Purify via Centrifugation Conjugation->Purification Characterization Characterize (FTIR, DLS, NMR) Purification->Characterization End Hydroxyl-Functionalized Nanoparticles Characterization->End

Protocol 2: Surface Modification of Gold Nanoparticles

This protocol outlines a theoretical approach for attaching NH-bis(PEG8-OH) to gold nanoparticles (AuNPs). This would first require modification of the linker to introduce a thiol group.

Materials:

  • Citrate-stabilized gold nanoparticles

  • NH-bis(PEG8-OH)

  • Thiol-containing linker (e.g., 3-mercaptopropionic acid)

  • EDC/NHS

  • Reaction buffers (e.g., MES, PBS)

  • Centrifugation equipment

Procedure:

  • Thiolation of NH-bis(PEG8-OH):

    • React the secondary amine of NH-bis(PEG8-OH) with a thiol-containing linker that has a carboxyl group (e.g., 3-mercaptopropionic acid) using EDC/NHS chemistry to form an amide bond. This creates a new linker: HS-(linker)-NH-bis(PEG8-OH).

  • Ligand Exchange on AuNPs:

    • Add the thiolated NH-bis(PEG8-OH) derivative to a solution of citrate-stabilized AuNPs.

    • The thiol group will displace the citrate (B86180) on the gold surface, forming a stable Au-S bond.

    • Allow the reaction to proceed overnight at room temperature.

  • Purification:

    • Purify the functionalized AuNPs by centrifugation to remove excess linker and displaced citrate.

  • Characterization:

    • Confirm PEGylation by observing the shift in the surface plasmon resonance peak using UV-Vis spectroscopy.

    • Assess the change in hydrodynamic diameter and surface charge with DLS.

Quantitative Data and Characterization

The successful synthesis and functionalization of nanoparticles with NH-bis(PEG8-OH) would be validated through various analytical techniques. The following tables present hypothetical but expected quantitative data based on studies with similar PEG linkers.

Table 2: Expected Changes in Nanoparticle Properties Post-Functionalization

Nanoparticle TypeParameterBefore FunctionalizationAfter Functionalization with NH-bis(PEG8-OH)
PLGA Nanoparticles Hydrodynamic Diameter (nm)100 ± 5120 ± 7
Zeta Potential (mV)-30 ± 3-15 ± 2
Gold Nanoparticles Hydrodynamic Diameter (nm)20 ± 235 ± 3
Surface Plasmon Resonance (nm)520525
Zeta Potential (mV)-40 ± 4-10 ± 2

Note: These values are illustrative and will vary depending on the specific nanoparticle system and reaction conditions.

Table 3: Techniques for Characterizing NH-bis(PEG8-OH) Functionalized Nanoparticles

TechniquePurposeExpected Outcome
Dynamic Light Scattering (DLS) Measures hydrodynamic diameter and polydispersity index (PDI).Increase in hydrodynamic diameter and low PDI (<0.2) indicating a stable formulation.
Zeta Potential Analysis Determines surface charge.Shift towards neutral as the charged surface groups are shielded by the PEG layer.
¹H NMR Spectroscopy Confirms the presence of the PEG linker.Characteristic peaks of the ethylene (B1197577) oxide protons (~3.6 ppm).
FTIR Spectroscopy Verifies covalent bond formation.Appearance of new peaks corresponding to amide or ester bonds.
Thermogravimetric Analysis (TGA) Quantifies the amount of PEG on the nanoparticle surface.Weight loss at the degradation temperature of PEG.

Conclusion

NH-bis(PEG8-OH) presents a highly versatile and promising linker for the advancement of nanotechnology-based therapeutics and diagnostics. Its unique structure with a central secondary amine and two terminal hydroxyl groups offers multiple avenues for creating "stealth" nanoparticles and for the subsequent conjugation of a wide array of functional molecules. The theoretical applications and protocols outlined in this guide provide a foundational framework for researchers to explore the potential of NH-bis(PEG8-OH) in developing next-generation nanomedicines. While the data presented is based on analogous systems, it provides a strong rationale for the expected outcomes of using this specific linker. Further experimental validation is necessary to fully elucidate the capabilities of NH-bis(PEG8-OH) in real-world applications.

References

Methodological & Application

Application Notes and Protocols for NH-bis(PEG8-OH) as a Linker in Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of NH-bis(PEG8-OH) as a hydrophilic, branched linker for the development of antibody-drug conjugates (ADCs). The unique properties of this linker can enhance the physicochemical and pharmacological profiles of ADCs, potentially leading to improved therapeutic outcomes.

Introduction to NH-bis(PEG8-OH) Linker

The NH-bis(PEG8-OH) linker is a bifunctional, branched polyethylene (B3416737) glycol (PEG) derivative. Its structure consists of a central secondary amine from which two polyethylene glycol chains of eight units each (PEG8) extend, terminating in hydroxyl (-OH) groups. This distinct architecture imparts several desirable characteristics to an ADC.

The strategic incorporation of linkers is a critical aspect of designing effective and safe ADCs.[1] Hydrophilic linkers, especially those containing polyethylene glycol (PEG) chains, have received considerable attention for their capacity to enhance the overall physicochemical and pharmacological characteristics of ADCs.[2]

Key Advantages of the NH-bis(PEG8-OH) Linker:

  • Enhanced Hydrophilicity: The PEG chains significantly increase the water solubility of the ADC, which is particularly advantageous when working with hydrophobic cytotoxic payloads. This increased hydrophilicity can mitigate aggregation, a common issue that can compromise efficacy and induce immunogenicity.[2][3] The PEG moiety creates a hydration shell around the ADC, improving its solubility and preventing aggregation.[2]

  • Improved Pharmacokinetics: The hydrophilic nature of PEG linkers can shield the ADC from premature clearance by the reticuloendothelial system.[2] This shielding effect leads to a longer circulation half-life and increased tumor accumulation.[2] Studies have indicated that ADCs with greater hydrophilicity demonstrate slower plasma clearance and prolonged plasma exposure.[2]

  • Biocompatibility and Low Immunogenicity: PEG is known for its biocompatibility and low immunogenicity, which can reduce the risk of adverse immune responses against the ADC.[4]

  • Defined Spacer Length: The use of a discrete PEG8 linker provides a precise and well-defined spacer between the antibody and the drug. This can be crucial for optimizing steric hindrance and ensuring efficient interaction with the target antigen.[5]

  • Potential for Higher Drug-to-Antibody Ratios (DAR): Hydrophilic linkers can enable the conjugation of a higher number of drug molecules per antibody without causing aggregation, which can be a limiting factor with hydrophobic linkers.[2][6]

Experimental Data and Comparison

The inclusion of a hydrophilic, branched PEG linker like NH-bis(PEG8-OH) can significantly impact the performance of an ADC compared to those with more traditional hydrophobic linkers. The following tables summarize representative quantitative data from studies comparing ADCs with different linker technologies.

Table 1: Influence of Linker Hydrophilicity on ADC Pharmacokinetics

ADC ConstructLinker TypePlasma Half-life (t½, hours)Area Under the Curve (AUC, µg·h/mL)Reference
ADC-1Hydrophobic (e.g., SMCC)281500[7][8]
ADC-2Hydrophilic (PEG4)452800[7][8]
ADC-3Hydrophilic (PEG10)604200[7][8]

Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers

Cell LineADC ConstructLinker TypeIC50 (nM)Reference
SK-BR-3 (HER2+)Trastuzumab-MMAENo PEG linker0.5[7][8]
SK-BR-3 (HER2+)Trastuzumab-PEG4-MMAEHydrophilic (PEG4)2.25[7][8]
SK-BR-3 (HER2+)Trastuzumab-PEG10-MMAEHydrophilic (PEG10)11.0[7][8]

Note: In some cases, longer PEG chains can lead to a decrease in in vitro cytotoxicity, which is a factor to consider in the overall design and optimization of the ADC.[9]

Table 3: In Vivo Efficacy of ADCs in Xenograft Models

Xenograft ModelADC ConstructLinker TypeTumor Growth Inhibition (%)Reference
NCI-N87 (Gastric)Anti-HER2-DrugHydrophobic65[2]
NCI-N87 (Gastric)Anti-HER2-DrugHydrophilic (PEG)95[2]

Experimental Protocols

The following protocols provide a general framework for the synthesis of an ADC using the NH-bis(PEG8-OH) linker. These protocols are intended as a guide and may require optimization based on the specific antibody, drug, and desired final product characteristics.

Protocol 1: Activation of the NH-bis(PEG8-OH) Linker and Conjugation to a Cytotoxic Drug

This protocol describes the activation of the terminal hydroxyl groups of the NH-bis(PEG8-OH) linker for subsequent conjugation to a drug molecule containing a suitable functional group (e.g., a carboxylic acid).

Materials:

  • NH-bis(PEG8-OH) linker

  • Cytotoxic drug with a carboxylic acid group

  • DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Reverse-phase HPLC system

  • Lyophilizer

Procedure:

  • Activation of the Cytotoxic Drug:

    • Dissolve the cytotoxic drug (1 equivalent) in anhydrous DMF.

    • Add EDC (1.5 equivalents) and Sulfo-NHS (1.5 equivalents).

    • Stir the reaction at room temperature for 1-2 hours to form the NHS-activated drug.

  • Conjugation to the NH-bis(PEG8-OH) Linker:

    • In a separate flask, dissolve the NH-bis(PEG8-OH) linker (0.45 equivalents to achieve bifunctional conjugation) in anhydrous DMF.

    • Slowly add the solution of the NHS-activated drug to the linker solution.

    • Add TEA (2 equivalents) to catalyze the reaction.

    • Stir the reaction mixture at room temperature overnight.

  • Purification of the Drug-Linker Conjugate:

    • Monitor the reaction progress using LC-MS.

    • Upon completion, purify the drug-linker conjugate by reverse-phase HPLC.

    • Collect and lyophilize the pure fractions to obtain the solid drug-linker conjugate.

cluster_activation Drug Activation cluster_conjugation Linker Conjugation cluster_purification Purification Drug_COOH Drug-COOH Activated_Drug Drug-NHS Ester Drug_COOH->Activated_Drug Activation EDC_NHS EDC/Sulfo-NHS EDC_NHS->Activated_Drug Drug_Linker Drug-Linker Conjugate Activated_Drug->Drug_Linker Conjugation Linker NH-bis(PEG8-OH) Linker->Drug_Linker RP_HPLC Reverse-Phase HPLC Drug_Linker->RP_HPLC Lyophilization Lyophilization RP_HPLC->Lyophilization Pure_Drug_Linker Pure Drug-Linker Lyophilization->Pure_Drug_Linker

Caption: Workflow for drug-linker synthesis.

Protocol 2: Conjugation of the Drug-Linker to the Antibody

This protocol outlines the conjugation of the purified drug-linker construct to the antibody, targeting surface-exposed lysine (B10760008) residues via the central amine of the linker.

Materials:

  • Purified antibody (e.g., IgG)

  • Drug-Linker conjugate from Protocol 1

  • Conjugation Buffer (e.g., PBS, pH 7.4-8.0)

  • EDC and Sulfo-NHS

  • DMSO

  • Desalting columns (e.g., PD-10)

  • UV-Vis Spectrophotometer

  • Hydrophobic Interaction Chromatography (HIC) HPLC system

  • Size Exclusion Chromatography (SEC) HPLC system

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the Conjugation Buffer to a final concentration of 5-10 mg/mL.

    • Determine the precise antibody concentration using a UV-Vis spectrophotometer at 280 nm.

  • Activation of the Drug-Linker Conjugate:

    • Dissolve the drug-linker conjugate (e.g., 10-fold molar excess over the antibody) in DMSO.

    • In a separate tube, prepare fresh solutions of EDC (e.g., 50 mM) and Sulfo-NHS (e.g., 50 mM) in cold, dry DMSO.

    • Add the EDC and Sulfo-NHS solutions to the drug-linker solution to activate the central amine group.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated drug-linker solution to the antibody solution. The final concentration of the organic solvent (e.g., DMSO) should not exceed 10% (v/v) to maintain antibody integrity.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

  • Purification of the ADC:

    • Remove unconjugated drug-linker and other small molecules by buffer exchange using desalting columns equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

    • For further purification and to separate different DAR species, utilize HIC.[10]

  • Characterization of the ADC:

    • Protein Concentration: Determine the final protein concentration using a UV-Vis spectrophotometer at 280 nm.

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR using HIC-HPLC.[11]

    • Aggregation: Assess the level of aggregation using SEC-HPLC.

    • Purity: Analyze the purity of the ADC by SDS-PAGE.

cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization Antibody_Prep Antibody Buffer Exchange Conjugation Antibody + Activated Drug-Linker Antibody_Prep->Conjugation Linker_Activation Drug-Linker Activation (EDC/Sulfo-NHS) Linker_Activation->Conjugation Desalting Desalting Column Conjugation->Desalting HIC HIC Purification Desalting->HIC DAR DAR Determination (HIC) HIC->DAR Aggregation Aggregation Analysis (SEC) HIC->Aggregation Purity Purity Analysis (SDS-PAGE) HIC->Purity

Caption: Experimental workflow for ADC synthesis.

Mechanism of Action of an ADC

The efficacy of an ADC is dependent on a series of events, starting from administration and culminating in the targeted killing of cancer cells.

  • Circulation: The ADC circulates in the bloodstream. The hydrophilic PEG linker helps to prolong its half-life and minimize non-specific uptake.

  • Targeting: The antibody component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of a cancer cell.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically via endocytosis.

  • Trafficking: The endosome containing the ADC fuses with a lysosome.

  • Payload Release: Inside the lysosome, the linker is cleaved by lysosomal enzymes (if it is a cleavable linker) or the antibody is degraded, releasing the cytotoxic payload.

  • Cytotoxicity: The released payload exerts its cell-killing effect, for example, by inhibiting microtubule assembly or damaging DNA, leading to apoptosis of the cancer cell.

cluster_extracellular Extracellular cluster_intracellular Intracellular ADC_Circulation 1. ADC in Circulation Binding 2. Binding to Tumor Antigen ADC_Circulation->Binding Internalization 3. Internalization (Endocytosis) Binding->Internalization Lysosome 4. Lysosomal Trafficking Internalization->Lysosome Release 5. Payload Release Lysosome->Release Apoptosis 6. Cell Death (Apoptosis) Release->Apoptosis

Caption: General mechanism of action for an ADC.

Conclusion

The NH-bis(PEG8-OH) linker offers a promising platform for the development of next-generation ADCs. Its branched, hydrophilic nature can address some of the key challenges in ADC design, such as aggregation and poor pharmacokinetics, particularly with hydrophobic payloads. The provided protocols offer a starting point for researchers to explore the potential of this linker in their own ADC programs. Careful optimization of the conjugation and purification steps will be crucial for generating homogeneous and effective ADCs with desirable therapeutic properties. The continued evolution of linker technologies, including the use of branched and hydrophilic structures, will be instrumental in realizing the full therapeutic potential of antibody-drug conjugates in oncology and other disease areas.[2]

References

Application Notes and Protocols: Esterification of NH-bis(PEG8-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NH-bis(PEG8-OH) is a symmetrical, bifunctional polyethylene (B3416737) glycol (PEG) linker that is increasingly utilized in the field of bioconjugation and drug development. Its structure, featuring a central secondary amine and two terminal primary hydroxyl groups on eight-unit PEG arms, makes it a versatile building block for advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The PEG chains enhance the solubility and pharmacokinetic properties of the resulting conjugates[1][2].

Esterification of the terminal hydroxyl groups is a key chemical transformation that allows for the covalent attachment of various payloads, including small molecule drugs, targeting ligands, or other linkers. This document provides a detailed overview of the reaction conditions and protocols for the successful esterification of NH-bis(PEG8-OH).

Chemical Principles and Considerations

The esterification of NH-bis(PEG8-OH) involves the reaction of its terminal hydroxyl groups with a carboxylic acid. This reaction typically requires activation of the carboxylic acid to facilitate the nucleophilic attack by the less reactive hydroxyl group.

Key Considerations:

  • Central Amine Reactivity: The secondary amine in the core of the molecule is a nucleophile and can compete with the hydroxyl groups in reactions with activated carboxylic acids, leading to amide bond formation. To ensure selective esterification, the central amine should be protected, typically with a Boc (tert-butyloxycarbonyl) group.

  • Carboxylic Acid Activation: Standard coupling reagents are necessary to convert the carboxylic acid into a more reactive species. The choice of coupling agent can influence reaction efficiency and purification requirements.

  • Stoichiometry: The molar ratio of the carboxylic acid and coupling agents to NH-bis(PEG8-OH) will determine the extent of esterification (mono- vs. di-substituted). For complete di-esterification, an excess of the acid and coupling reagents is recommended.

  • Solvent and Temperature: Anhydrous polar aprotic solvents are generally preferred to ensure the solubility of the PEG linker and to prevent hydrolysis of the activated acid. The reaction is typically carried out at room temperature.

Experimental Protocols

This section details two common protocols for the esterification of NH-bis(PEG8-OH). Protocol A describes a general procedure using EDC/DMAP, while Protocol B outlines a method for instances where the carboxylic acid is sensitive and requires a milder activating agent like HATU.

Protocol A: EDC/DMAP Mediated Esterification

This is a widely used and robust method for forming ester bonds.

Materials:

  • NH-bis(PEG8-OH) (or Boc-protected version)

  • Carboxylic acid of interest

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Anhydrous N,N-Diisopropylethylamine (DIPEA, optional)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve Boc-NH-bis(PEG8-OH) (1.0 eq) and the carboxylic acid (2.2 eq) in anhydrous DCM.

  • Addition of Coupling Agents: To the stirred solution, add DMAP (0.2 eq). If the carboxylic acid is used as a salt, add DIPEA (2.5 eq) to neutralize it.

  • Initiation of Reaction: Add EDC·HCl (2.2 eq) to the reaction mixture in one portion.

  • Reaction: Allow the mixture to stir at room temperature for 12-24 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica (B1680970) gel to yield the desired di-esterified product.

Protocol B: HATU Mediated Esterification

This method is suitable for more challenging esterifications, including sterically hindered substrates or acid-sensitive functional groups.

Materials:

  • NH-bis(PEG8-OH) (or Boc-protected version)

  • Carboxylic acid of interest

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)

  • Anhydrous N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • Preparation: Under an inert atmosphere, dissolve Boc-NH-bis(PEG8-OH) (1.0 eq) and the carboxylic acid (2.2 eq) in anhydrous DMF.

  • Addition of Base: Add DIPEA (4.0 eq) to the solution and stir for 5 minutes.

  • Initiation of Reaction: Add HATU (2.2 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Pour the reaction mixture into cold water and extract with a suitable organic solvent (e.g., Ethyl Acetate).

    • Combine the organic extracts and wash with saturated aqueous LiCl (to remove DMF), followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Data Presentation: Reaction Conditions Summary

The following table summarizes typical reaction parameters for the di-esterification of a Boc-protected NH-bis(PEG8-OH).

ParameterProtocol A (EDC/DMAP)Protocol B (HATU)
Coupling Agent EDC·HClHATU
Catalyst/Base DMAP, DIPEADIPEA
Solvent Anhydrous DCM or DMFAnhydrous DMF
Temperature Room TemperatureRoom Temperature
Reaction Time 12 - 24 hours4 - 12 hours
Typical Molar Ratios (Linker:Acid:Coupling:Base) 1 : 2.2 : 2.2 : 2.51 : 2.2 : 2.2 : 4.0
Typical Yield 60 - 80%70 - 90%
Notes Cost-effective, common method.Higher efficiency, good for sensitive substrates.

Visualizations

Reaction Scheme

Caption: General reaction scheme for the di-esterification of Boc-protected NH-bis(PEG8-OH).

Experimental Workflow

Caption: Standard workflow for the synthesis and purification of esterified PEG linkers.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Formation Inactive coupling agent (hydrolyzed).Use fresh, high-quality coupling agents. Store EDC and HATU under desiccated conditions.
Insufficient activation of carboxylic acid.Switch to a more potent coupling agent like HATU. Ensure stoichiometry is correct.
Presence of water in the reaction.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.
Formation of Amide Byproduct Reaction with the central secondary amine.Use a Boc-protected NH-bis(PEG8-OH) starting material.
Incomplete Reaction (Mono-ester formed) Insufficient amount of carboxylic acid or coupling agent.Increase the molar excess of the carboxylic acid and coupling agent to 2.5 equivalents or more.
Steric hindrance.Increase reaction time and/or switch to HATU as the coupling agent.
Difficulty in Purification Byproducts from coupling agents (e.g., DCU from DCC).If using DCC, filter the reaction mixture to remove the urea (B33335) byproduct. EDC byproducts are water-soluble and can be removed during work-up.
Product is very polar.Use a more polar eluent system for column chromatography (e.g., DCM/Methanol gradient).

References

Application Notes and Protocols for the Functionalization of Biomolecules using NH-bis(PEG8-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of biomolecules with Polyethylene (B3416737) Glycol (PEG) linkers, a process known as PEGylation, is a widely employed strategy in drug development and biotechnology to enhance the therapeutic properties of proteins, peptides, and other macromolecules. PEGylation can improve a biomolecule's solubility, stability, and circulation half-life, while reducing its immunogenicity.[1]

NH-bis(PEG8-OH) is a homobifunctional, water-soluble linker featuring two terminal primary hydroxyl (-OH) groups and a central secondary amine (-NH-) embedded within two polyethylene glycol chains of eight repeating units.[2][3] This unique structure offers multiple avenues for conjugation, allowing for the attachment of biomolecules through either the terminal hydroxyls or the central amine, making it a versatile tool for creating well-defined bioconjugates.

These application notes provide detailed protocols for the functionalization of biomolecules using NH-bis(PEG8-OH), focusing on two primary strategies:

  • Strategy A: Activation of the terminal hydroxyl groups for conjugation to primary amines on the target biomolecule.

  • Strategy B: Conjugation of the terminal hydroxyl groups to carboxyl groups on the target biomolecule.

Additionally, this document outlines methods for the characterization of the resulting conjugates and summarizes the expected impact of PEGylation on biomolecule properties.

Properties of NH-bis(PEG8-OH)

A clear understanding of the physicochemical properties of NH-bis(PEG8-OH) is essential for its effective use in bioconjugation.

PropertyValueReference
Molecular Formula C36H75NO18[2]
Molecular Weight 810.0 g/mol [2]
CAS Number 2793446-59-8
Purity >95%
Solubility Water, DMSO, DCM, DMF
Storage -20°C

Experimental Protocols

The following protocols provide a general framework for the functionalization of biomolecules with NH-bis(PEG8-OH). Optimization of reaction conditions, such as molar ratios, pH, temperature, and reaction time, may be necessary for specific applications and target biomolecules.

Strategy A: Conjugation to Biomolecule Primary Amines via Activated Hydroxyls

This strategy involves a two-step process: (1) activation of the terminal hydroxyl groups of NH-bis(PEG8-OH) and (2) conjugation of the activated linker to primary amine groups (e.g., lysine (B10760008) residues or the N-terminus) of a protein or peptide. A critical consideration for this strategy is the potential reactivity of the central secondary amine of the linker. To ensure selective reaction at the terminal hydroxyls, the secondary amine should be protected prior to the activation step.

G A Protection of Secondary Amine (e.g., Boc protection) B Activation of Terminal Hydroxyls (e.g., with Tresyl Chloride) A->B C Purification of Activated Linker B->C D Conjugation to Biomolecule (Primary Amines) C->D E Deprotection of Secondary Amine (Optional) D->E F Purification of Conjugate E->F

Workflow for conjugating NH-bis(PEG8-OH) to primary amines.
  • Dissolve NH-bis(PEG8-OH) in a suitable solvent (e.g., dichloromethane).

  • Add di-tert-butyl dicarbonate (B1257347) (Boc)2O and a base (e.g., triethylamine) in a slight molar excess.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, purify the Boc-protected NH-bis(PEG8-OH) by column chromatography.

This protocol is adapted from a standard procedure for activating PEG-hydroxyl groups.

  • Dissolve the Boc-protected NH-bis(PEG8-OH) in anhydrous dichloromethane (B109758) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Add anhydrous pyridine (B92270) to the solution with stirring.

  • Slowly add tresyl chloride (2,2,2-trifluoroethanesulfonyl chloride) in a 2.5-fold molar excess relative to the hydroxyl groups.

  • Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 1.5 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture using a rotary evaporator.

  • Precipitate the tresyl-activated linker by adding the concentrated solution to cold diethyl ether.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Confirm the structure and purity by ¹H NMR spectroscopy.

  • Dissolve the target protein in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.2-8.0 to a final concentration of 1-10 mg/mL.

  • Dissolve the tresyl-activated Boc-protected NH-bis(PEG8-OH) in the same buffer.

  • Add the activated linker to the protein solution. A molar ratio of 20:1 (linker:protein) is a recommended starting point, though this should be optimized.

  • Gently mix the solution and incubate at room temperature or 4°C with gentle shaking for 2 to 24 hours.

  • Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).

  • If desired, remove the Boc protecting group by treating the conjugate with trifluoroacetic acid (TFA).

  • Purify the PEGylated protein from excess reagents and unconjugated protein using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

Strategy B: Conjugation to Biomolecule Carboxyl Groups via Esterification

This strategy involves the direct esterification of the terminal hydroxyl groups of NH-bis(PEG8-OH) with carboxyl groups (e.g., aspartic acid, glutamic acid, or the C-terminus) on a biomolecule. This reaction is typically mediated by a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS). Similar to Strategy A, protection of the central secondary amine is recommended to prevent side reactions.

G A Protection of Secondary Amine (e.g., Boc protection) C Conjugation with Protected Linker A->C B Activation of Biomolecule Carboxyls (with EDC/NHS) B->C D Deprotection of Secondary Amine (Optional) C->D E Purification of Conjugate D->E

Workflow for conjugating NH-bis(PEG8-OH) to carboxyl groups.
  • Protect the secondary amine of NH-bis(PEG8-OH) as described in Protocol 3.1.1.

  • Dissolve the biomolecule containing carboxyl groups in a suitable buffer (e.g., MES buffer) at a pH of 4.5-5.5.

  • Add EDC and NHS to the biomolecule solution to activate the carboxyl groups.

  • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Add the Boc-protected NH-bis(PEG8-OH) to the reaction mixture.

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the reaction by adding a quenching buffer (e.g., hydroxylamine).

  • If desired, remove the Boc protecting group with TFA.

  • Purify the PEGylated biomolecule using an appropriate chromatographic method (e.g., SEC or IEX).

Characterization of PEGylated Biomolecules

The extent and nature of PEGylation should be thoroughly characterized to ensure product quality and consistency.

SDS-PAGE

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a common technique to qualitatively assess PEGylation. PEGylated proteins will exhibit a higher apparent molecular weight and may run as a broader band compared to the unmodified protein.

High-Performance Liquid Chromatography (HPLC)

Size-exclusion (SEC) and reversed-phase (RP) HPLC can be used to separate and quantify the PEGylated product from the unreacted biomolecule and excess PEG linker. Charged aerosol detection can be particularly useful for quantifying PEG species that lack a strong chromophore.

Expected Impact of PEGylation with NH-bis(PEG8-OH)

The covalent attachment of NH-bis(PEG8-OH) to a biomolecule is expected to impart several beneficial properties.

Solubility

PEGylation generally increases the solubility of biomolecules, particularly those that are prone to aggregation.

BiomoleculeLinkerFold Increase in SolubilityReference
Model Protein AMal-PEG8-COOH10
G-CSF20 kDa PEGPrevents precipitation
Biological Activity

The effect of PEGylation on biological activity is highly dependent on the site of attachment and the nature of the biomolecule. Site-specific conjugation, when possible, is generally preferred to minimize the impact on activity.

BiomoleculeLinkerRetained Activity (%)Reference
α-ChymotrypsinmPEG (5 kDa)~50-60
TNF-α (lysine-deficient)Linear PEG (20 kDa)Higher than 5 kDa PEG
Recombinant MethioninaseHyper-PEGylation~15-20

Conclusion

NH-bis(PEG8-OH) is a versatile homobifunctional linker that offers multiple strategies for the functionalization of biomolecules. By leveraging the reactivity of its terminal hydroxyl groups, researchers can conjugate this linker to either primary amines or carboxyl groups on a target biomolecule. Careful consideration of the reaction chemistry, including the protection of the central secondary amine, and thorough characterization of the final conjugate are crucial for successful bioconjugation. The protocols and data presented in these application notes provide a comprehensive guide for scientists and drug development professionals to effectively utilize NH-bis(PEG8-OH) in their research and development endeavors.

References

Application Notes and Protocols: Creating Cleavable vs. Non-Cleavable Linkages with PEG Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) derivatives are widely utilized in drug delivery and bioconjugation to enhance the therapeutic properties of molecules by improving solubility, extending circulation half-life, and reducing immunogenicity.[1] The linkage chemistry connecting the PEG to the therapeutic agent is a critical design parameter that dictates the stability and release profile of the conjugate. This document provides a detailed overview of cleavable and non-cleavable PEGylation strategies, including comparative data and experimental protocols to guide researchers in selecting the optimal linker for their specific application.

Section 1: Non-Cleavable PEG Linkages

Non-cleavable PEG linkers form stable, covalent bonds, such as amide or thioether bonds, between the PEG and the therapeutic molecule.[2] These linkers are designed to remain intact under physiological conditions, ensuring that the PEG moiety remains attached to the payload throughout its circulation and mechanism of action.[3][4] The release of the active agent from a conjugate with a non-cleavable linker typically relies on the degradation of the entire conjugate, for instance, through lysosomal proteolysis after cellular internalization.[1][5]

Advantages of Non-Cleavable Linkers:
  • Exceptional Stability: Their robust covalent bonds guarantee performance over extended periods and minimize premature drug release, which can reduce off-target toxicity.[1][2][4]

  • Predictable Pharmacokinetics: The high stability leads to a more predictable pharmacokinetic profile and a longer circulation half-life for the conjugated molecule.[5]

  • Simplified Design: The absence of a specific cleavage mechanism simplifies the design and synthesis of the conjugate.[2][4]

Disadvantages of Non-Cleavable Linkers:
  • Limited Drug Release: The payload is often released as a conjugate with the linker and an amino acid residue, which may have reduced activity compared to the native drug.[5]

  • Lack of Bystander Effect: The released payload-linker complex is typically charged and cannot efficiently cross cell membranes to kill neighboring antigen-negative cells, a phenomenon known as the bystander effect.[6]

Common Non-Cleavable Linkage Chemistries:
  • Amide Linkage: Formed by the reaction of an amine-reactive PEG derivative (e.g., PEG-NHS ester) with a primary amine (e.g., lysine (B10760008) residue) on the target molecule. This is one of the most common and stable linkages used in PEGylation.

  • Thioether Linkage: Created by the reaction of a thiol-reactive PEG derivative (e.g., PEG-Maleimide) with a sulfhydryl group (e.g., cysteine residue) on the target molecule. This linkage is also highly stable under physiological conditions.[5]

Section 2: Cleavable PEG Linkages

Cleavable PEG linkers incorporate labile bonds that can be selectively broken under specific physiological or external stimuli, allowing for the controlled release of the therapeutic agent.[7] This "smart release" strategy is particularly advantageous for applications requiring site-specific drug activation, such as in antibody-drug conjugates (ADCs) for cancer therapy.[3]

Advantages of Cleavable Linkers:
  • Targeted Drug Release: Enables the release of the payload in response to specific triggers like changes in pH, enzyme concentrations, or redox potential, which can be unique to the target microenvironment (e.g., a tumor).[2][7]

  • Reduced Systemic Toxicity: By confining drug release to the target site, systemic exposure to the active drug is minimized, thereby reducing side effects.[2]

  • Bystander Effect: The released, unmodified payload can often diffuse across cell membranes to kill adjacent antigen-negative tumor cells, enhancing the therapeutic efficacy.[8]

Disadvantages of Cleavable Linkers:
  • Potential for Premature Release: If the linker is not perfectly stable in circulation, premature drug release can lead to off-target toxicity.[7]

  • Complex Design and Synthesis: The incorporation of a specific cleavage site adds complexity to the design and manufacturing of the conjugate.

Common Cleavable Linkage Chemistries:
  • Disulfide Linkers: These linkers contain a disulfide bond (-S-S-) that is stable in the bloodstream but is readily cleaved in the reducing environment inside cells, where the concentration of glutathione (B108866) (GSH) is significantly higher.[7][9]

  • Hydrazone Linkers: Hydrazone bonds (-C=N-NH-) are designed to be stable at physiological pH (~7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.5) within tumor cells.[7][8]

  • Ester Linkers: Ester bonds (-COO-) can be cleaved by esterases, which are enzymes present in the plasma and within cells.[2][10] The rate of cleavage can be tuned by modifying the structure of the ester.[11]

  • Peptide Linkers: These linkers consist of a short peptide sequence that can be specifically cleaved by proteases, such as cathepsins, which are often overexpressed in the tumor microenvironment.[7]

Section 3: Data Presentation - Comparative Stability of PEG Linkers

The following tables summarize quantitative data on the stability and cleavage of different PEG linkers.

Table 1: Stability of Cleavable Hydrazone Linkers at Different pH Values

Linker TypepHHalf-life (t½)Reference
Aliphatic Aldehyde-derived Hydrazone (AMBH cross-linker)7.4150 min[8]
Aliphatic Aldehyde-derived Hydrazone (EMCH cross-linker)7.4120 min[8]
Aliphatic Aldehyde-derived Hydrazone (MPBH cross-linker)7.490 min[8]
Aliphatic Aldehyde-derived Hydrazone (KMUH cross-linker)7.420 min[8]
Aliphatic Aldehyde-derived Hydrazones (General)5.5< 2 min[8]
Aromatic Aldehyde-derived Hydrazones7.4> 72 h[8]
Aromatic Aldehyde-derived Hydrazones5.5> 48 h[8]
1st-Generation Phosphoramidate Linker7.4Stable[12]
1st-Generation Phosphoramidate Linker5.5< 1 h[12]

Table 2: In Vivo Stability and Efficacy Comparison of ADCs with Cleavable vs. Non-Cleavable Linkers

ADC Linker TypeIn Vivo StabilityEfficacyBystander EffectReference
Non-cleavable (e.g., thioether)Generally higher plasma stabilityOften better tolerated, can be more effective in vivoLimited to none[1][6]
Cleavable (e.g., disulfide, peptide)Can be less stable in plasmaEfficacy depends on efficient cleavage at the target siteCan be significant, enhancing efficacy in heterogeneous tumors[1][8]
Exo-Linker (Cleavable)Greater DAR retention over 7 days vs. T-DXdComparable or slightly higher tumor growth inhibition vs. T-DXdNot specified[13]
T-DXd (Cleavable Peptide)~50% decrease in DAR in 7 daysHigh tumor growth inhibitionPresent[13]

Section 4: Experimental Protocols

This section provides detailed protocols for creating and cleaving different types of PEG linkages.

Protocol 1: Creation of a Non-Cleavable Amide Linkage using PEG-NHS Ester

Objective: To conjugate a PEG derivative to a protein via a stable amide bond.

Materials:

  • Protein to be PEGylated (in an amine-free buffer, e.g., PBS pH 7.4)

  • PEG-NHS Ester derivative

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Dialysis or size-exclusion chromatography (SEC) materials for purification

Procedure:

  • Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL.[14]

  • PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS Ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[14]

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the dissolved PEG-NHS Ester to the protein solution.

    • Gently mix the reaction solution.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.[14]

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by hydrolyzing any unreacted PEG-NHS Ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted PEG and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.

  • Characterization: Analyze the PEGylated protein by SDS-PAGE to confirm an increase in molecular weight and by a suitable method (e.g., HPLC, mass spectrometry) to determine the degree of PEGylation.

G cluster_workflow Amide Linkage Formation Workflow Protein in\nAmine-Free Buffer Protein in Amine-Free Buffer Add PEG-NHS Ester Add PEG-NHS Ester Protein in\nAmine-Free Buffer->Add PEG-NHS Ester 10-50x molar excess Incubate\n(RT, 1-2h or 4°C, o/n) Incubate (RT, 1-2h or 4°C, o/n) Add PEG-NHS Ester->Incubate\n(RT, 1-2h or 4°C, o/n) Quench Reaction\n(Tris buffer) Quench Reaction (Tris buffer) Incubate\n(RT, 1-2h or 4°C, o/n)->Quench Reaction\n(Tris buffer) Purify\n(Dialysis/SEC) Purify (Dialysis/SEC) Quench Reaction\n(Tris buffer)->Purify\n(Dialysis/SEC) Characterize\n(SDS-PAGE, HPLC) Characterize (SDS-PAGE, HPLC) Purify\n(Dialysis/SEC)->Characterize\n(SDS-PAGE, HPLC)

Caption: Workflow for creating a non-cleavable amide linkage.

Protocol 2: Creation of a Cleavable Disulfide Linkage using PEG-Maleimide

Objective: To conjugate a PEG derivative to a protein via a cleavable disulfide bond. This protocol assumes the protein has a free thiol group. If not, disulfide bonds may need to be reduced first.

Materials:

  • Protein with a free sulfhydryl group (in a thiol-free, degassed buffer, pH 6.5-7.5)

  • Thiol-reactive PEG derivative with a disulfide bond (e.g., Maleimide-PEG-S-S-Payload)

  • Anhydrous DMSO or DMF

  • Reducing agent (e.g., DTT or TCEP) for cleavage

  • Purification materials (e.g., SEC)

Procedure:

  • Protein Preparation: Dissolve the protein in a thiol-free, degassed buffer (e.g., PBS, pH 7.0) to a concentration of 1-10 mg/mL.

  • PEG Derivative Preparation: Dissolve the Maleimide-PEG-S-S-Payload in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the PEG derivative to the protein solution.[15]

    • Mix gently and incubate for 2-4 hours at room temperature or overnight at 4°C.[15]

  • Purification: Purify the conjugate using size-exclusion chromatography to remove excess PEG reagent.

  • Characterization: Confirm conjugation by SDS-PAGE and mass spectrometry.

Protocol 3: Cleavage of a Disulfide-Linked PEG Conjugate

Objective: To cleave the disulfide bond and release the payload from the PEGylated protein.

Materials:

  • Disulfide-linked PEG-protein conjugate

  • Reducing agent solution (e.g., 10-100 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in a suitable buffer)

Procedure:

  • Cleavage Reaction:

    • Add the reducing agent solution to the purified conjugate.

    • Incubate at room temperature for 1-2 hours.

  • Analysis: Analyze the reaction mixture by HPLC or mass spectrometry to confirm the cleavage of the disulfide bond and the release of the payload.

G cluster_workflow Disulfide Linkage Workflow Protein-SH Protein-SH Conjugation Conjugation Protein-SH->Conjugation pH 6.5-7.5 Maleimide-PEG-S-S-Payload Maleimide-PEG-S-S-Payload Maleimide-PEG-S-S-Payload->Conjugation Protein-S-S-PEG-Payload Protein-S-S-PEG-Payload Conjugation->Protein-S-S-PEG-Payload Stable in circulation Cleavage Cleavage Protein-S-S-PEG-Payload->Cleavage Add DTT/TCEP (intracellular GSH) Protein-SH + HS-PEG-Payload Protein-SH + HS-PEG-Payload Cleavage->Protein-SH + HS-PEG-Payload Payload release

Caption: Creation and cleavage of a disulfide linkage.

Protocol 4: Creation of a Cleavable Hydrazone Linkage

Objective: To conjugate a PEG derivative containing a hydrazide group to a molecule with an aldehyde or ketone group.

Materials:

  • Molecule with an aldehyde or ketone group

  • PEG-hydrazide derivative

  • Reaction buffer (pH 5.0-6.0, e.g., acetate (B1210297) buffer)

  • Anhydrous DMSO or DMF

  • Purification materials (e.g., HPLC)

Procedure:

  • Reactant Preparation: Dissolve the aldehyde/ketone-containing molecule and the PEG-hydrazide in a minimal amount of DMSO or DMF.

  • Conjugation Reaction:

    • Mix the two solutions in the reaction buffer (pH 5.0-6.0).

    • Stir the reaction at room temperature for 4-24 hours. The reaction can be monitored by HPLC.

  • Purification: Purify the PEG-hydrazone conjugate by reverse-phase HPLC.

  • Characterization: Confirm the formation of the hydrazone linkage by mass spectrometry and NMR.

Protocol 5: Cleavage of a Hydrazone-Linked PEG Conjugate

Objective: To cleave the hydrazone bond by acid-catalyzed hydrolysis.

Materials:

  • Hydrazone-linked PEG conjugate

  • Acidic buffer (pH 4.5-5.5, e.g., acetate buffer)

Procedure:

  • Hydrolysis Reaction:

    • Dissolve the conjugate in the acidic buffer.

    • Incubate at 37°C. The cleavage can be monitored over time by taking aliquots.

  • Analysis: Analyze the aliquots by HPLC to determine the rate of hydrolysis and the release of the conjugated molecule.[8]

G cluster_pathway Hydrazone Linkage pH-Dependent Cleavage PEG-Hydrazone-Drug PEG-Hydrazone-Drug Physiological pH (7.4) Physiological pH (7.4) PEG-Hydrazone-Drug->Physiological pH (7.4) Stable Acidic pH (4.5-5.5)\n(Endosome/Lysosome) Acidic pH (4.5-5.5) (Endosome/Lysosome) PEG-Hydrazone-Drug->Acidic pH (4.5-5.5)\n(Endosome/Lysosome) Hydrolysis Released Drug + PEG-Hydrazide Released Drug + PEG-Hydrazide Acidic pH (4.5-5.5)\n(Endosome/Lysosome)->Released Drug + PEG-Hydrazide Cleavage

Caption: pH-triggered cleavage of a hydrazone linkage.

Protocol 6: Creation of a Cleavable Ester Linkage and Enzymatic Cleavage

Objective: To create an ester-linked PEG conjugate and demonstrate its cleavage by esterases.

Materials:

  • Molecule with a hydroxyl group

  • PEG derivative with an activated carboxylic acid (e.g., PEG-NHS ester)

  • Coupling agents (if starting with PEG-acid, e.g., EDC/NHS)

  • Esterase solution (e.g., from porcine liver)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure for Conjugation:

  • Activation (if necessary): If using PEG-acid, activate the carboxylic acid with EDC/NHS in an appropriate organic solvent.

  • Conjugation: React the activated PEG-acid or PEG-NHS ester with the hydroxyl-containing molecule in a suitable buffer, often with a base catalyst, to form the ester linkage.

  • Purification: Purify the conjugate by chromatography.

Procedure for Cleavage:

  • Enzymatic Reaction:

    • Dissolve the ester-linked PEG conjugate in PBS (pH 7.4).

    • Add the esterase solution.

    • Incubate at 37°C.

  • Analysis: Monitor the cleavage of the ester bond and the release of the molecule over time using HPLC.[16]

Conclusion

The choice between cleavable and non-cleavable PEG linkers is a critical decision in the development of PEGylated therapeutics and bioconjugates. Non-cleavable linkers offer superior stability and predictable pharmacokinetics, making them suitable for applications where prolonged circulation of the intact conjugate is desired.[1] In contrast, cleavable linkers provide a mechanism for controlled, site-specific drug release, which can enhance therapeutic efficacy and reduce off-target toxicity, particularly in applications like cancer therapy.[7] A thorough understanding of the different linker chemistries, their stability profiles, and the protocols for their creation and cleavage is essential for the rational design of effective PEGylated molecules.

References

Application Notes and Protocols: Synthesis and Application of Branched Polymers Using NH-bis(PEG8-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched polymers have garnered significant interest in the field of drug delivery due to their unique three-dimensional architecture, which offers numerous advantages over linear polymers. These advantages include a higher number of terminal functional groups, lower solution viscosity, and improved solubility.[1] Poly(ethylene glycol) (PEG) is a biocompatible and non-immunogenic polymer widely used to enhance the pharmacokinetic properties of therapeutic agents.[2] The synthesis of branched polymers incorporating PEG chains is a promising strategy for developing advanced drug delivery systems.[3]

This document provides detailed protocols for the synthesis of a novel branched poly(ester amine) using the commercially available monomer, NH-bis(PEG8-OH) . This monomer possesses two hydroxyl (-OH) groups for polymerization and a central secondary amine group, which can impart pH-responsiveness to the resulting polymer, making it an attractive candidate for controlled drug release applications. These application notes also describe the formulation of drug-loaded nanoparticles from the synthesized polymer and protocols for their in vitro evaluation.

Synthesis of Branched Poly(ester amine) from NH-bis(PEG8-OH)

This protocol describes the synthesis of a branched poly(ester amine) via polycondensation of NH-bis(PEG8-OH) with an activated dicarboxylic acid, adipoyl chloride. The secondary amine in the NH-bis(PEG8-OH) monomer acts as a branching point, leading to a hyperbranched polymer structure.

Experimental Protocol: Polycondensation of NH-bis(PEG8-OH) and Adipoyl Chloride

Materials:

  • NH-bis(PEG8-OH)

  • Adipoyl chloride

  • Triethylamine (B128534) (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Dialysis membrane (MWCO 3.5 kDa)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • Preparation of Monomer Solution: In a flame-dried two-neck round-bottom flask equipped with a magnetic stirrer and an argon inlet, dissolve NH-bis(PEG8-OH) (1.0 eq) and triethylamine (2.2 eq) in anhydrous DMF.

  • Initiation of Polymerization: Cool the flask to 0 °C in an ice bath. Slowly add a solution of adipoyl chloride (1.0 eq) in anhydrous DMF dropwise to the stirred monomer solution over 30 minutes.

  • Polymerization Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50 °C. Let the reaction proceed for 48 hours under an inert atmosphere.

  • Quenching and Precipitation: Cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the reaction solution to an excess of cold diethyl ether with vigorous stirring.

  • Purification: Decant the diethyl ether and redissolve the polymer precipitate in a minimal amount of deionized water. Purify the polymer by dialysis against deionized water for 48 hours, changing the water every 12 hours.

  • Isolation of Polymer: Lyophilize the dialyzed polymer solution to obtain the pure branched poly(ester amine) as a white or pale-yellow solid.

  • Characterization: Characterize the polymer using ¹H NMR, GPC/SEC, and DSC.

Diagram of the Synthesis Workflow:

G cluster_prep Monomer Preparation cluster_reaction Polymerization cluster_purification Purification and Isolation Monomer1 NH-bis(PEG8-OH) Mix Dissolve in DMF with TEA Monomer1->Mix Monomer2 Adipoyl Chloride Addition Slow addition of Adipoyl Chloride solution at 0°C Monomer2->Addition Solvent Anhydrous DMF Base Triethylamine Base->Mix Mix->Addition Reaction React at 50°C for 48h under Argon Addition->Reaction Precipitation Precipitate in Diethyl Ether Reaction->Precipitation Dialysis Dialysis (MWCO 3.5 kDa) against DI water Precipitation->Dialysis Lyophilization Lyophilization Dialysis->Lyophilization Final_Product Branched Poly(ester amine) Lyophilization->Final_Product Characterization (NMR, GPC, DSC)

Caption: Workflow for the synthesis of branched poly(ester amine).

Characterization of the Branched Polymer

The synthesized polymer should be characterized to determine its structure, molecular weight, and thermal properties.

Parameter Method Representative Value
Structure Confirmation ¹H NMRPeaks corresponding to PEG chains, ester linkages, and the polymer backbone.
Number Average Molecular Weight (Mn) GPC/SEC10,000 - 25,000 g/mol
Polydispersity Index (PDI) GPC/SEC1.8 - 3.5
Degree of Branching (DB) ¹³C NMR0.4 - 0.6 (Calculated using the dendritic, linear, and terminal unit integrations)[4]
Glass Transition Temperature (Tg) DSC-20 to 10 °C

Application: Drug Delivery Nanoparticle Formulation

The amphiphilic nature of the synthesized branched polymer makes it suitable for the encapsulation of hydrophobic drugs to form nanoparticles. This protocol describes a nanoprecipitation method for formulating drug-loaded nanoparticles.

Experimental Protocol: Nanoparticle Formulation by Nanoprecipitation

Materials:

  • Synthesized branched poly(ester amine)

  • Hydrophobic drug (e.g., Doxorubicin, Paclitaxel)

  • Acetone

  • Deionized water

  • Magnetic stirrer

  • 0.22 µm syringe filter

Procedure:

  • Organic Phase Preparation: Dissolve the synthesized polymer and the hydrophobic drug in acetone.

  • Nanoprecipitation: Add the organic solution dropwise to deionized water under moderate magnetic stirring.

  • Solvent Evaporation: Continue stirring the solution at room temperature for at least 4 hours to allow for the complete evaporation of acetone.

  • Purification: Filter the nanoparticle suspension through a 0.22 µm syringe filter to remove any aggregates.

  • Characterization: Characterize the nanoparticles for size, polydispersity index (PDI), zeta potential, drug loading content (DLC), and encapsulation efficiency (EE).

Parameter Method Representative Value
Particle Size (Z-average) Dynamic Light Scattering (DLS)100 - 200 nm
Polydispersity Index (PDI) DLS< 0.2
Zeta Potential DLS-5 to +5 mV
Drug Loading Content (DLC) (%) UV-Vis or HPLC5 - 15 %
Encapsulation Efficiency (EE) (%) UV-Vis or HPLC70 - 90 %

Application: In Vitro Cellular Uptake Studies

This protocol outlines a method to evaluate the cellular uptake of the drug-loaded nanoparticles in a cancer cell line.

Experimental Protocol: Cellular Uptake Assay

Materials:

  • Drug-loaded nanoparticles (with a fluorescently labeled polymer or fluorescent drug)

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Paraformaldehyde (PFA)

  • DAPI stain

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding: Seed the cancer cells in a 24-well plate (for microscopy) or a 6-well plate (for flow cytometry) and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing the fluorescently labeled drug-loaded nanoparticles at a desired concentration. Incubate for various time points (e.g., 1, 4, 24 hours).

  • Washing: After incubation, remove the nanoparticle-containing medium and wash the cells three times with cold PBS to remove non-internalized nanoparticles.

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Staining (for microscopy): Wash the cells with PBS and stain the nuclei with DAPI for 5 minutes.

  • Analysis:

    • Fluorescence Microscopy: Visualize the cellular uptake of nanoparticles using a fluorescence microscope.

    • Flow Cytometry: Detach the cells using Trypsin-EDTA, resuspend them in PBS, and quantify the cellular uptake based on fluorescence intensity using a flow cytometer.

Hypothesized Cellular Uptake and Drug Release Pathway

The branched PEGylated nanoparticles are hypothesized to be taken up by cells via endocytosis. The acidic environment of the endosomes and lysosomes can trigger the protonation of the amine groups in the polymer backbone, leading to nanoparticle swelling and subsequent drug release into the cytoplasm.

Diagram of Cellular Uptake and Drug Release:

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm NP Drug-loaded Nanoparticle Cell_Membrane Cell Membrane NP->Cell_Membrane Endocytosis Endosome Early Endosome (pH ~6.5) Cell_Membrane->Endosome Lysosome Late Endosome/ Lysosome (pH ~5.0) Endosome->Lysosome Maturation Drug Released Drug Lysosome->Drug pH-triggered Release Target Intracellular Target Drug->Target Therapeutic Action

Caption: Hypothesized cellular uptake and drug release mechanism.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing NH-bis(PEG8-OH) Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the yield of your NH-bis(PEG8-OH) conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is NH-bis(PEG8-OH) and what are its reactive functional groups?

NH-bis(PEG8-OH) is a homobifunctional, discrete PEG (dPEG®) linker. It possesses three potential points of conjugation: two terminal primary hydroxyl (-OH) groups and one central secondary amine (-NH-) group.[1][2] The defined length of the PEG chains ensures batch-to-batch consistency in your experiments. The PEG spacers also enhance the water solubility of the molecule.[1][2]

Q2: The terminal hydroxyl groups of my NH-bis(PEG8-OH) are not reacting. How can I activate them for conjugation?

You are correct; the terminal hydroxyl groups have low reactivity and require activation to efficiently conjugate to a target molecule.[3] Common activation strategies include:

  • Conversion to Carboxylic Acids: The hydroxyl groups can be oxidized to carboxylic acids. These can then be activated using standard carbodiimide (B86325) chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to react with primary amines on your target molecule.

  • Activation with p-nitrophenyl chloroformate: This reaction forms a stable carbamate (B1207046) linkage between the PEG and an amino acid on the target molecule.

  • Conversion to Tosylates or Mesylates: Reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base will convert the hydroxyl groups into good leaving groups, facilitating reaction with nucleophiles.

Q3: How can I utilize the central secondary amine for conjugation?

The central secondary amine is a nucleophile and can be used for conjugation through several methods:

  • Reductive Amination: The secondary amine can react with aldehydes or ketones on your target molecule to form a stable tertiary amine linkage in the presence of a reducing agent like sodium cyanoborohydride.

  • Reaction with Activated Carboxylic Acids: The amine can form a stable amide bond by reacting with a carboxylic acid on your target molecule that has been activated, for example, with EDC and NHS.

  • Ruthenium-Catalyzed Hydrogen Borrowing: This is a more advanced method for the functionalization of amines with PEG linkers.

Q4: What are the most critical parameters to optimize for a successful conjugation reaction?

Several parameters can significantly impact your conjugation efficiency:

  • pH of the reaction buffer: The optimal pH depends on the specific reaction chemistry. For instance, NHS ester reactions with primary amines are typically performed at a pH of 7.2-8.5. Reductive amination is also pH-sensitive.

  • Molar ratio of reactants: The ratio of the activated PEG linker to your target molecule will affect the degree of conjugation. A higher molar excess of the PEG linker may be needed for dilute protein solutions.

  • Reaction time and temperature: These parameters influence the kinetics of the reaction and the stability of the reactants.

  • Choice of solvent and buffer: Ensure that both your target molecule and the PEG linker are soluble and stable in the chosen solvent and buffer system. Avoid buffers containing primary amines (e.g., Tris or glycine) when using NHS ester chemistry, as they will compete with the reaction.

Troubleshooting Guide

This guide addresses common problems encountered during NH-bis(PEG8-OH) conjugation reactions.

ProblemPotential CauseSuggested Solution
Low or No Conjugation Yield Inefficient activation of hydroxyl groups. Confirm the successful activation of the hydroxyl groups using analytical techniques like NMR or mass spectrometry before proceeding with the conjugation step.
Suboptimal reaction pH. Verify that the pH of your reaction buffer is within the optimal range for your chosen chemistry. For amine coupling with NHS esters, a pH of 7.2-8.5 is generally recommended.
Hydrolysis of activated PEG. If you have activated the hydroxyl groups to a moisture-sensitive species (like an NHS ester), ensure you are using anhydrous solvents and handle the reagent properly to prevent moisture contamination. Prepare fresh solutions immediately before use.
Inactive target molecule. Ensure that the functional groups on your target molecule are available for reaction and have not been compromised during storage or handling.
Poor Solubility / Aggregation of Conjugate Hydrophobicity of the target molecule or final conjugate. Consider using a PEGylated version of your crosslinker if you are conjugating a very hydrophobic molecule. Including excipients like arginine or polysorbate in the reaction mixture can also help mitigate aggregation.
Isoelectric point precipitation. Adjust the reaction pH to be at least one unit away from the isoelectric point (pI) of your protein to avoid precipitation.
Multiple Conjugation Products (Polydispersity) High molar excess of activated PEG. Reduce the molar ratio of the activated PEG linker to your target molecule.
Multiple reactive sites on the target molecule. If your goal is site-specific conjugation, you may need to protect other reactive sites on your target molecule or use a different conjugation strategy that targets a unique functional group.
Difficulty in Purifying the Final Conjugate Similar properties of starting materials and product. Choose a purification method that effectively separates the conjugate from unreacted PEG and target molecule. Size-exclusion chromatography (SEC) is often effective for separating molecules based on size differences. Reversed-phase HPLC can also be used.

Experimental Protocols

Below are generalized protocols for common conjugation strategies relevant to NH-bis(PEG8-OH). Note: These are starting points and will require optimization for your specific application.

Protocol 1: Two-Step Conjugation via Activation of Hydroxyl Groups to Carboxylic Acids

This protocol is for conjugating the terminal hydroxyl groups of NH-bis(PEG8-OH) to a primary amine on a target molecule.

Step 1: Oxidation of Hydroxyl Groups to Carboxylic Acids (Performed by user or custom synthesis service)

This step involves the chemical oxidation of the terminal -OH groups to -COOH groups. This is a synthetic chemistry step that should be performed by a qualified chemist. The resulting dicarboxylic acid-PEG-amine can then be used in the next step.

Step 2: EDC/NHS-mediated Amide Coupling

  • Reagent Preparation:

    • Dissolve the dicarboxylic acid-PEG-amine in an amine-free buffer (e.g., 100 mM MES, 150 mM NaCl, pH 5.5).

    • Prepare fresh 10 mM stock solutions of EDC and NHS in anhydrous DMSO.

    • Dissolve your amine-containing target molecule in a coupling buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).

  • Activation of Carboxylic Acids:

    • Add EDC and NHS to the dicarboxylic acid-PEG-amine solution to a final concentration of 5 mM and 10 mM, respectively.

    • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Conjugation Reaction:

    • Add the activated dicarboxylic acid-PEG-amine solution to your target molecule solution. A 1.5 to 5-fold molar excess of the activated PEG is a good starting point.

    • Adjust the pH of the reaction mixture to 7.5 with the coupling buffer if necessary.

    • Allow the reaction to proceed for 2 hours at room temperature, or overnight at 4°C.

  • Quenching the Reaction:

    • Add a quenching solution (e.g., 1 M Hydroxylamine, pH 8.5) to a final concentration of 50 mM to quench any unreacted NHS-ester.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC) or reversed-phase HPLC (RP-HPLC).

Protocol 2: Reductive Amination Using the Central Secondary Amine

This protocol is for conjugating the central secondary amine of NH-bis(PEG8-OH) to an aldehyde or ketone on a target molecule.

  • Reagent Preparation:

    • Dissolve your aldehyde or ketone-containing target molecule and NH-bis(PEG8-OH) in a suitable reaction buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.0-7.5). A 5 to 20-fold molar excess of the NH-bis(PEG8-OH) is a common starting point.

    • Prepare a stock solution of a reducing agent (e.g., sodium cyanoborohydride) in the same buffer.

  • Conjugation Reaction:

    • Combine the target molecule and NH-bis(PEG8-OH) solutions.

    • Add the reducing agent to the reaction mixture.

    • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for 12-24 hours to allow for imine bond formation and subsequent reduction.

  • Quenching the Reaction (if necessary):

    • The reaction can often be stopped by proceeding directly to purification. If quenching is desired, a reagent that reacts with the reducing agent can be added.

  • Purification:

    • Purify the conjugate using an appropriate chromatography method (e.g., SEC or RP-HPLC) to remove unreacted starting materials.

Data Presentation

The following tables provide a framework for organizing your experimental data to aid in troubleshooting and optimization.

Table 1: Effect of pH on Conjugation Efficiency

Reaction ChemistrypHMolar Ratio (PEG:Target)Reaction Time (h)Conjugation Yield (%)
EDC/NHS Coupling6.55:14
7.55:14
8.55:14
Reductive Amination6.010:124
7.010:124
8.010:124

Table 2: Effect of Molar Ratio on Degree of PEGylation

Reaction ChemistryMolar Ratio (PEG:Target)pHReaction Time (h)Average Degree of PEGylation
EDC/NHS Coupling1:17.54
5:17.54
10:17.54
Reductive Amination5:17.024
10:17.024
20:17.024

Visualizations

experimental_workflow_hydroxyl_activation cluster_step1 Step 1: Activation of Hydroxyl Groups cluster_step2 Step 2: EDC/NHS Coupling start NH-bis(PEG8-OH) oxidation Oxidation start->oxidation activated_peg Dicarboxylic Acid-PEG-Amine oxidation->activated_peg edc_nhs Add EDC and NHS activated_peg->edc_nhs conjugation Conjugation Reaction edc_nhs->conjugation target_molecule Amine-containing Target Molecule target_molecule->conjugation quench Quench Reaction conjugation->quench purification Purification quench->purification final_product Purified Conjugate purification->final_product

Caption: Workflow for conjugating NH-bis(PEG8-OH) via hydroxyl group activation.

experimental_workflow_reductive_amination cluster_reaction Reductive Amination Reaction cluster_purification Purification start_peg NH-bis(PEG8-OH) reaction_mixture Combine and Incubate start_peg->reaction_mixture target_molecule Aldehyde/Ketone-containing Target Molecule target_molecule->reaction_mixture reducing_agent Reducing Agent (e.g., NaCNBH3) reducing_agent->reaction_mixture purify Chromatography (SEC or RP-HPLC) reaction_mixture->purify final_product Purified Conjugate purify->final_product

Caption: Workflow for conjugating NH-bis(PEG8-OH) via reductive amination.

troubleshooting_low_yield start Low Conjugation Yield cause1 Inefficient PEG Activation? start->cause1 cause2 Suboptimal Reaction pH? start->cause2 cause3 Reagent Hydrolysis? start->cause3 cause4 Inactive Target Molecule? start->cause4 solution1 Confirm activation (NMR, MS) cause1->solution1 solution2 Verify and adjust buffer pH cause2->solution2 solution3 Use fresh, anhydrous reagents cause3->solution3 solution4 Check activity and handling of target cause4->solution4

Caption: Troubleshooting decision tree for low conjugation yield.

References

preventing side reactions with NH-bis(PEG8-OH)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NH-bis(PEG8-OH). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing side reactions and to offer troubleshooting support for experiments involving this versatile linker.

Frequently Asked Questions (FAQs)

Q1: What is NH-bis(PEG8-OH) and what are its primary reactive sites?

NH-bis(PEG8-OH) is a homobifunctional polyethylene (B3416737) glycol (PEG) linker. It possesses three reactive sites: two primary hydroxyl (-OH) groups at the termini of the PEG chains and one central secondary amine (-NH-) group.[1][2][3] The hydroxyl groups can undergo reactions such as esterification with carboxylic acids, while the secondary amine can act as a nucleophile, reacting with aldehydes, ketones, or activated carboxylic acids.[1][2] The PEG spacers enhance the water solubility of conjugated molecules.

Q2: What are the most common side reactions to consider when working with NH-bis(PEG8-OH)?

The primary side reactions to be aware of are:

  • Oxidative degradation of the PEG chains: This can be initiated by heat, oxygen, and transition metal ions, leading to chain cleavage and the formation of impurities.

  • Hydrolysis of ester linkages: If the hydroxyl groups are converted to esters, these bonds can be susceptible to hydrolysis, particularly under acidic or basic conditions.

  • Reactivity of the secondary amine: The central amine can compete with other nucleophiles in the reaction mixture, leading to undesired conjugation.

  • Di-substitution of the hydroxyl groups: When reacting with an activated species, it can be challenging to achieve selective mono-substitution of the two hydroxyl groups, often resulting in a mixture of mono- and di-substituted products.

Q3: How can I control the reactivity of the central secondary amine?

The reactivity of the secondary amine can be managed by using a protecting group, such as a tert-butyloxycarbonyl (Boc) group. The Boc group can be introduced by reacting NH-bis(PEG8-OH) with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) and can be subsequently removed under mild acidic conditions. This strategy allows for the selective reaction of the hydroxyl groups while the amine is protected.

Q4: What are the optimal storage conditions for NH-bis(PEG8-OH)?

To prevent degradation, NH-bis(PEG8-OH) should be stored at -20°C under an inert atmosphere (e.g., argon or nitrogen) and protected from moisture. Before use, the container should be allowed to warm to room temperature before opening to prevent condensation of moisture onto the compound.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product
Possible Cause Recommended Solution
Suboptimal Reaction Conditions Optimize reaction parameters such as temperature, reaction time, and pH. For esterification with a carboxylic acid using EDC/NHS, a pH range of 4.5-7.2 is typically recommended. For reactions involving the secondary amine, a higher pH (7.5-8.5) may be required.
Degradation of Reagents Use fresh, high-purity NH-bis(PEG8-OH) and other reagents. Ensure proper storage conditions have been maintained.
Incomplete Activation of Carboxylic Acid For esterification reactions, ensure complete activation of the carboxylic acid with coupling agents like EDC/NHS or HATU. Use a slight excess of the activating agents.
Steric Hindrance The branched structure of NH-bis(PEG8-OH) can lead to steric hindrance. Consider using a longer reaction time or a slight excess of the less hindered reactant.
Issue 2: Presence of Unexpected Impurities in the Final Product
Possible Cause Recommended Solution
Oxidative Degradation of PEG Chains Degas all solvents and perform the reaction under an inert atmosphere (argon or nitrogen). Avoid exposure to high temperatures and transition metal contaminants.
Hydrolysis of Ester Linkages If your product contains ester bonds, maintain a neutral pH during workup and purification. Avoid prolonged exposure to acidic or basic conditions.
Side Reactions with the Secondary Amine If the secondary amine is intended to be unreactive, consider protecting it with a Boc group prior to the main reaction.
Di-substituted Byproduct To favor mono-substitution of the hydroxyl groups, use a molar ratio of the limiting reagent to NH-bis(PEG8-OH) of 1:1 or slightly less. The reaction can also be performed at a lower temperature to improve selectivity.

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of the Secondary Amine in NH-bis(PEG8-OH)
  • Dissolve NH-bis(PEG8-OH) in a suitable solvent such as dichloromethane (B109758) (DCM) or a mixture of THF and water.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 to 1.5 equivalents) to the solution.

  • Add a base , such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 to 2.0 equivalents), to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion , quench the reaction with a mild aqueous acid (e.g., 1M HCl) and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected product.

Protocol 2: General Procedure for Esterification of a Carboxylic Acid with NH-bis(PEG8-OH) (unprotected amine)
  • Dissolve the carboxylic acid in an appropriate anhydrous solvent (e.g., DMF or DCM).

  • Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution and stir for 30-60 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of NH-bis(PEG8-OH) (1.0 equivalent) in the same solvent to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 12-24 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete , remove the solvent under reduced pressure.

  • Purify the product by flash column chromatography or preparative HPLC to separate the desired product from unreacted starting materials and byproducts.

Data Summary

Table 1: Representative Reaction Conditions for Amine Protection

Protecting GroupReagentBaseSolventTypical Reaction TimeDeprotection Conditions
Boc (Boc)₂OTEA, DIPEA, or DMAPDCM, THF, or Acetonitrile2-12 hoursMild Acid (e.g., TFA in DCM)
Cbz Benzyl ChloroformateNaHCO₃ or TEADioxane/Water or THF2-6 hoursHydrogenolysis (H₂, Pd/C)
Fmoc Fmoc-Cl or Fmoc-OSuNaHCO₃ or DIPEADioxane/Water or DMF1-4 hoursBase (e.g., 20% Piperidine in DMF)

Table 2: Comparison of Common Coupling Reagents for Esterification

Coupling Reagent SystemAdvantagesDisadvantages
EDC/NHS Water-soluble byproducts, mild reaction conditions.Can be sensitive to moisture.
HATU/DIPEA High coupling efficiency, fast reaction rates.More expensive, byproducts can be difficult to remove.
DCC/DMAP Inexpensive, effective for sterically hindered alcohols.Dicyclohexylurea (DCU) byproduct is insoluble and can be difficult to remove.

Visualizations

experimental_workflow cluster_protection Step 1: Optional Amine Protection cluster_conjugation Step 2: Conjugation Reaction cluster_deprotection Step 3: Optional Deprotection cluster_purification Step 4: Purification start_protection NH-bis(PEG8-OH) reagents_protection +(Boc)2O, Base reaction_protection Boc Protection reagents_protection->reaction_protection product_protection Boc-NH-bis(PEG8-OH) reaction_protection->product_protection start_conjugation Protected or Unprotected NH-bis(PEG8-OH) product_protection->start_conjugation reagents_conjugation + Activated Molecule (e.g., Carboxylic Acid + EDC/NHS) reaction_conjugation Conjugation reagents_conjugation->reaction_conjugation product_conjugation Crude Conjugate reaction_conjugation->product_conjugation start_deprotection Boc-Protected Conjugate product_conjugation->start_deprotection start_purification Crude or Deprotected Conjugate product_conjugation->start_purification reagents_deprotection + Acid (e.g., TFA) reaction_deprotection Boc Deprotection reagents_deprotection->reaction_deprotection product_deprotection Final Conjugate reaction_deprotection->product_deprotection product_deprotection->start_purification method_purification Purification (e.g., HPLC, Column Chromatography) start_purification->method_purification product_purification Purified Product method_purification->product_purification

Caption: General experimental workflow for reactions involving NH-bis(PEG8-OH).

side_reactions cluster_hydroxyl_reactions Hydroxyl Group Reactions cluster_amine_reactions Secondary Amine Reactions cluster_peg_degradation PEG Chain Degradation main_reactant NH-bis(PEG8-OH) desired_product Desired Mono-ester main_reactant->desired_product + Activated Acid (1 equivalent) diester_side_product Di-ester Side Product main_reactant->diester_side_product + Activated Acid (>1 equivalent) amine_side_product Amine-conjugated Side Product main_reactant->amine_side_product + Electrophile oxidation_product Oxidation Byproducts (e.g., aldehydes, carboxylates) main_reactant->oxidation_product + O2, heat, metal ions

Caption: Potential side reactions with NH-bis(PEG8-OH).

References

Technical Support Center: Purification of NH-bis(PEG8-OH) Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for NH-bis(PEG8-OH) Conjugate Purification. This resource is tailored for researchers, scientists, and drug development professionals. Below, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist with challenges encountered during the purification of your PEGylated conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying NH-bis(PEG8-OH) conjugates?

The main difficulties arise from the heterogeneity of the PEGylation reaction mixture. Key challenges include:

  • Separating the desired conjugate from unreacted starting materials, such as the unconjugated biomolecule (protein, peptide, or small molecule) and excess NH-bis(PEG8-OH).

  • Resolving different PEGylated species. The reaction can produce a mixture of mono-, di-, and multi-PEGylated products, as well as positional isomers, which can be difficult to separate.[1][2]

  • Removing reaction byproducts. Depending on the specific conjugation chemistry employed, various byproducts may form and require removal.[1]

  • Maintaining conjugate stability. The purified conjugate might be sensitive to the pH, temperature, or solvents used during purification, potentially leading to degradation or aggregation.[1]

Q2: What are the most effective chromatographic techniques for purifying NH-bis(PEG8-OH) conjugates?

Several chromatographic techniques are effective, and the best choice depends on the specific properties of the conjugate and the impurities to be removed.[]

  • Size Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic radius.[] It is highly effective for removing low molecular weight impurities like unreacted PEG linkers and other small molecules from the larger PEGylated conjugate.[2][] It can also separate the native protein from the PEGylated forms.[4]

  • Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge.[] Since PEGylation can shield the surface charges of a protein, this technique is very effective at separating species with different degrees of PEGylation (e.g., mono- vs. di-PEGylated) and can even resolve positional isomers.[][4][5]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates molecules based on hydrophobicity.[] It is particularly powerful for the purification of PEGylated peptides and small molecules, offering high resolution.[6] It can also separate positional isomers of PEGylated proteins.[7]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on hydrophobicity but uses less denaturing conditions than RP-HPLC, which is advantageous for maintaining the stability and activity of sensitive biomolecules.[][8]

Q3: How can I effectively monitor the purity of my conjugate during purification?

Purity should be monitored at each stage using analytical chromatography. Analytical SEC or RP-HPLC are commonly used.[9] These can be coupled with various detectors:

  • UV-Vis Spectrophotometer: For conjugates containing a chromophore.

  • Mass Spectrometry (MS): To confirm the molecular weight of the conjugate and identify impurities.[10]

  • Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD): These detectors are useful for quantifying PEG and PEGylated species that lack a strong chromophore.[11]

Troubleshooting Guides

This section addresses common problems encountered during the purification of NH-bis(PEG8-OH) conjugates.

Issue 1: Poor Resolution Between Conjugated and Unconjugated Species
Symptom Potential Cause Suggested Solution
Co-elution of the desired conjugate and the unreacted biomolecule. Inappropriate chromatographic method. If using SEC, ensure there is a significant size difference. If the size difference is minimal, switch to IEX or RP-HPLC to exploit differences in charge or hydrophobicity.[2]
Suboptimal elution conditions. For IEX, optimize the salt gradient; a shallower gradient can improve resolution.[5] For RP-HPLC, adjust the organic solvent gradient and consider adding an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape.[12]
Incorrect column selection. For RP-HPLC, test different stationary phases (e.g., C4, C8, C18) and pore sizes to find the best selectivity for your conjugate.[7]
Overlapping peaks of mono-, di-, and multi-PEGylated species. Low resolving power of the chosen method. IEX is often superior to SEC for separating species with different degrees of PEGylation.[4][10] Fine-tuning the pH and salt gradient is critical.
Issue 2: Low Yield of Purified Conjugate
Symptom Potential Cause Suggested Solution
The final amount of purified conjugate is much lower than expected. Adsorption to the column matrix. The conjugate may be irreversibly binding to the stationary phase.[1] Try a different column chemistry or modify the mobile phase (e.g., increase salt concentration in HIC, adjust organic solvent in RP-HPLC) to reduce non-specific binding.[9]
Product degradation during purification. The conjugate may be unstable under the purification conditions (e.g., pH, organic solvents).[1] Assess the stability of your conjugate under various conditions. Consider using a faster purification method or adding stabilizers to your buffers.
Precipitation on the column. The conjugate's solubility may be poor in the mobile phase.[13] Ensure the conjugate is fully solubilized before loading and adjust the mobile phase composition if necessary.
Issue 3: Presence of Unexpected Impurities in the Final Product
Symptom Potential Cause Suggested Solution
Analytical chromatography of the final product shows extra peaks. Reaction byproducts. The conjugation reaction may have generated side products.[14] Use LC-MS to identify these impurities and optimize the reaction conditions (e.g., stoichiometry, pH, reaction time) to minimize their formation.
Degradation of the conjugate or starting materials. Components may have degraded during the reaction or purification steps. Analyze the stability of all materials under the experimental conditions.
Contaminants from reagents or solvents. Impurities in reagents, such as PEG itself (e.g., PEG diol), can lead to unwanted side products.[15][16] Ensure the use of high-purity reagents and solvents.

Quantitative Data Summary

The following table summarizes typical performance metrics for common purification techniques used for PEGylated proteins and peptides. Note that exact values will vary depending on the specific conjugate and experimental conditions.

Purification Technique Typical Purity Achieved Typical Recovery Key Separations Reference
Size Exclusion Chromatography (SEC) >95%70-95%Unreacted PEG, native protein vs. PEG-protein, aggregates[17][18]
Ion Exchange Chromatography (IEX) >98%60-90%Mono- vs. di-PEGylated species, positional isomers[4][5][10]
Reversed-Phase HPLC (RP-HPLC) >99%50-85%Positional isomers, closely related impurities[6][7]
Hydrophobic Interaction Chromatography (HIC) >98%70-95%Different PEGylated species, aggregates[19][20]

Experimental Protocols

Protocol 1: General Size Exclusion Chromatography (SEC) for Removal of Unreacted PEG
  • Column Selection: Choose a column with a fractionation range appropriate for the size of your conjugate and the unreacted PEG.

  • Equilibration: Equilibrate the SEC column with at least two column volumes of a suitable buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Sample Preparation: Concentrate the crude reaction mixture if necessary and filter it through a 0.22 µm filter to remove particulates.

  • Injection: Inject a sample volume that is typically 1-5% of the total column volume to ensure optimal resolution.

  • Elution: Elute the sample with the equilibration buffer at a constant flow rate. The PEGylated conjugate should elute in the earlier fractions, followed by the smaller, unreacted PEG linker.

  • Fraction Collection & Analysis: Collect fractions and analyze their purity using analytical HPLC or SDS-PAGE. Pool the fractions containing the pure conjugate.

Protocol 2: Ion Exchange Chromatography (IEX) for Separation of PEGylated Species
  • Column Selection: Choose a cation or anion exchange column based on the predicted isoelectric point (pI) of your conjugate.

  • Buffer Preparation: Prepare a low-salt binding buffer (Buffer A) and a high-salt elution buffer (Buffer B). The pH should be chosen to maximize the charge difference between the species to be separated.

  • Equilibration: Equilibrate the column with Buffer A until the conductivity and pH are stable.

  • Sample Loading: Load the filtered sample onto the column. The native protein will typically bind more strongly than the PEGylated versions due to charge shielding by the PEG chains.[]

  • Elution: Elute the bound species using a linear gradient from 0% to 100% Buffer B over 10-20 column volumes. Species with less PEGylation (and thus more charge) will elute at higher salt concentrations.

  • Fraction Analysis: Collect fractions across the gradient and analyze for purity and identity using analytical methods like MS and SEC.[4]

Visualizations

Purification_Workflow cluster_0 Reaction cluster_1 Primary Purification cluster_2 Polishing Step cluster_3 Final Formulation Reaction PEGylation Reaction (Crude Mixture) SEC Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) Reaction->SEC Crude Product Imp1 Removal of Unreacted PEG & Small Molecules SEC->Imp1 IEX Ion Exchange Chromatography (IEX) or RP-HPLC SEC->IEX Partially Purified Imp2 Separation of PEGylated Species (mono-, di-, isomers) IEX->Imp2 BufferEx Buffer Exchange & Concentration IEX->BufferEx High Purity Fractions Final Pure Conjugate BufferEx->Final

Caption: General purification workflow for NH-bis(PEG8-OH) conjugates.

Troubleshooting_Tree Start Low Yield of Purified Conjugate Q1 Is the conjugate precipitating in the mobile phase? Start->Q1 A1_Yes Adjust mobile phase pH or add solubilizing agents. Q1->A1_Yes Yes Q2 Is there evidence of non-specific binding? Q1->Q2 No End Yield Improved A1_Yes->End A2_Yes Modify mobile phase (e.g., salt, organic %). Try a different column chemistry. Q2->A2_Yes Yes Q3 Is the conjugate unstable under purification conditions? Q2->Q3 No A2_Yes->End A3_Yes Perform stability studies. Use a faster method or milder conditions (e.g., HIC). Q3->A3_Yes Yes A3_Yes->End

Caption: Troubleshooting decision tree for low conjugate yield.

References

stability issues of NH-bis(PEG8-OH) under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of NH-bis(PEG8-OH) under various storage and handling conditions.

Frequently Asked Questions (FAQs)

Q1: What is NH-bis(PEG8-OH) and what are its primary reactive groups?

NH-bis(PEG8-OH) is a homobifunctional, water-soluble PEG linker. It features two primary hydroxyl (-OH) groups at each end of the molecule and a central secondary amine (-NH-) group.[1][2] The terminal alcohol groups can be used to form esters with carboxylic acids, while the secondary amine can act as a nucleophile, reacting with aldehydes, ketones, or carboxylic acids.[1][2] The polyethylene (B3416737) glycol (PEG) spacers enhance the molecule's solubility in aqueous solutions and other common solvents like DMSO, DCM, and DMF.[1]

Q2: What are the manufacturer's recommended storage conditions for NH-bis(PEG8-OH)?

For long-term stability, it is critical to store NH-bis(PEG8-OH) under the conditions summarized in the table below. The standard recommended storage temperature is -20°C.

Q3: How should I handle the product upon receipt and for everyday use?

Proper handling is crucial to prevent degradation. Poly(ethylene glycol) and its derivatives are susceptible to oxidation and light.

  • Acclimatization: Before opening, always allow the container to warm slowly to room temperature to prevent condensation of moisture inside the vial.

  • Inert Atmosphere: After use, the container should be backfilled with a dry, inert gas like nitrogen or argon before sealing.

  • Aliquoting: For sensitive PEG products, it is highly recommended to aliquot the reagent into smaller, single-use portions. This practice minimizes repeated freeze-thaw cycles and exposure to atmospheric moisture and oxygen, preserving the activity of the bulk material.

Q4: What are the potential degradation pathways for NH-bis(PEG8-OH)?

While generally stable, the primary degradation pathway for PEG linkers is oxidation. The ether linkages in the PEG backbone are susceptible to auto-oxidation, which can lead to chain cleavage and the formation of various byproducts, including aldehydes and carboxylic acids. This process can be accelerated by exposure to oxygen, light, and transition metal ions. The central secondary amine is also a potential site for oxidation.

Q5: How can I determine if my NH-bis(PEG8-OH) has degraded?

Degradation may not always be visible. However, signs can include a change in physical appearance (e.g., discoloration from a white solid to a yellowish or brownish substance) or a change in viscosity if the material becomes tacky. For definitive assessment, analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), or High-Performance Liquid Chromatography (HPLC) can be used to check the purity and integrity of the compound against the manufacturer's specifications.

Storage Condition Summary

ParameterRecommendationRationale
Temperature -20°C or below To slow down potential degradation processes.
Atmosphere Inert Gas (Nitrogen or Argon) To prevent oxidation of the PEG chain and secondary amine.
Light Store in the dark (amber vial) To prevent light-induced degradation.
Moisture Keep dry (use desiccant) To prevent hydrolysis and other moisture-related side reactions.

Troubleshooting Guide

Issue: Inconsistent or failed results in my conjugation/experimental protocol.

If you are experiencing poor yields, lack of reactivity, or inconsistent results in your experiments, it may be related to the stability and integrity of your NH-bis(PEG8-OH) reagent. Follow this troubleshooting workflow.

G start Inconsistent Experimental Results check_storage 1. Verify Storage Conditions (-20°C, Dark, Inert Gas?) start->check_storage check_handling 2. Review Handling Procedure (Warmed to RT before opening? Inert gas backfill?) check_storage->check_handling check_aliquot 3. Using a Fresh Aliquot? check_handling->check_aliquot new_vial Use a New, Unopened Vial check_aliquot->new_vial No qc_reagent 4. Perform QC Check (e.g., HPLC, MS) check_aliquot->qc_reagent Yes new_vial->qc_reagent other_factors Problem Likely Elsewhere (e.g., other reagents, protocol, buffer pH) qc_reagent->other_factors Passed reagent_bad Reagent is Degraded. Discard and Use New Stock. qc_reagent->reagent_bad Failed

Caption: Troubleshooting workflow for inconsistent experimental results.

Experimental Protocols & Workflows

Recommended Handling Workflow for NH-bis(PEG8-OH)

To ensure maximum stability and performance, a strict handling protocol should be followed. The workflow below outlines the best practices from receiving the product to its use in an experiment.

G cluster_storage Long-Term Storage cluster_usage For Experimental Use storage Store vial at <= -15°C in the dark with desiccant warm 1. Transfer vial from freezer to benchtop storage->warm acclimate 2. Allow vial to equilibrate to room temperature warm->acclimate open 3. Open vial in a low-humidity environment (e.g., glove box) acclimate->open weigh 4. Quickly weigh desired amount and use in experiment open->weigh reseal 5. Backfill vial with inert gas (Ar or N2) weigh->reseal return_storage 6. Tightly seal vial and return to freezer reseal->return_storage

Caption: Recommended workflow for handling NH-bis(PEG8-OH).

Simplified PEG Degradation Pathway

The primary stability concern for PEGylated reagents is the auto-oxidation of the polyether backbone. This process is radical-mediated and can be initiated by light or trace metal contaminants.

G peg PEG Ether Linkage (-CH2-O-CH2-) hydroperoxide Hydroperoxide Intermediate peg->hydroperoxide initiator Initiators (O2, Light, Metal Ions) initiator->peg attacks cleavage Chain Cleavage hydroperoxide->cleavage products Degradation Products (e.g., aldehydes, formates) cleavage->products

Caption: Simplified pathway for the oxidative degradation of PEG chains.

References

Technical Support Center: Controlling the Degree of PEGylation with Bifunctional Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions regarding the control of PEGylation degree using bifunctional linkers.

Frequently Asked Questions (FAQs)

Q1: What are bifunctional PEG linkers and how are they categorized?

A1: Bifunctional PEG linkers are polyethylene (B3416737) glycol (PEG) chains with reactive functional groups at both ends, enabling them to connect two different molecules.[][2][3] They are broadly categorized into two main types:

  • Homobifunctional PEGs: These possess two identical functional groups and are primarily used as crosslinking agents to link two identical molecules or form hydrogels.[][3]

  • Heterobifunctional PEGs: These have two different functional groups, allowing for the sequential and specific conjugation of two different entities, such as linking a targeting ligand to a drug molecule.

Q2: Which factors primarily influence the degree of PEGylation?

A2: The degree of PEGylation, or the number of PEG molecules attached to a protein, is influenced by several key reaction conditions:

  • Molar ratio of PEG linker to the target molecule: A higher molar excess of the PEG linker generally leads to a higher degree of PEGylation.

  • Reaction pH: The pH of the reaction buffer is critical as it affects the reactivity of the functional groups on both the protein and the PEG linker. For instance, N-hydroxysuccinimide (NHS) esters react efficiently with primary amines at a pH of 7-9.

  • Reaction time and temperature: Longer reaction times and, to a certain extent, elevated temperatures can increase the extent of PEGylation. However, these parameters must be optimized to avoid protein denaturation.

  • Protein concentration: Higher protein concentrations can sometimes lead to aggregation, especially when using homobifunctional linkers.

Q3: How can I determine the degree of PEGylation after the reaction?

A3: Several analytical techniques can be used to quantify the degree of PEGylation:

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This is often the initial method to confirm successful PEGylation. PEGylated proteins will show a significant increase in apparent molecular weight compared to the unmodified protein.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, causing it to elute earlier than the unmodified protein.

  • Ion Exchange Chromatography (IEX): This technique can separate protein species with different numbers of attached PEG chains, as the PEG chains can shield the protein's surface charges.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-LC/MS provide the most accurate measurement of the molecular weight of the conjugate, allowing for a precise determination of the number of attached PEG molecules.

  • Barium-Iodide Assay: This colorimetric assay can be used to quantify the amount of PEG in a sample. The PEG-barium-iodide complex can be measured at 535 nm.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or Low PEGylation Yield 1. Degraded PEG Reagent: Aldehyde or NHS-ester functional groups are susceptible to hydrolysis. 2. Inactive Reducing Agent: For reductive amination, the reducing agent (e.g., sodium cyanoborohydride) may have lost activity. 3. Suboptimal pH: The reaction pH is outside the optimal range for the specific chemistry. 4. Inaccessible Target Functional Groups: The target amino acids (e.g., lysines) on the protein are not accessible.1. Use a fresh vial of the PEG reagent and prepare stock solutions in a dry, aprotic solvent like DMSO immediately before use. 2. Use a fresh supply of the reducing agent. 3. Verify and adjust the pH of the reaction buffer to the optimal range for your specific linker. 4. Consider using a different PEGylation chemistry that targets other residues or performing the reaction under partial denaturing conditions if the protein can be refolded.
Protein Aggregation/Precipitation 1. Cross-linking: Di-activated homobifunctional linkers can cause intermolecular cross-linking. 2. Protein Instability: The reaction conditions (pH, temperature) are destabilizing the protein. 3. High Protein Concentration: The concentration of the protein in the reaction is too high.1. Reduce the molar ratio of the activated PEG to the protein. If using a homobifunctional linker, ensure the strategy favors mono-activation. 2. Perform the reaction at a lower temperature (e.g., 4°C) and screen different buffer conditions for improved protein stability. 3. Reduce the protein concentration in the reaction mixture.
High Polydispersity (Mixture of mono-, di-, and multi-PEGylated species) 1. High Molar Ratio: The molar ratio of activated PEG to protein is too high. 2. Multiple Reactive Sites: Several reactive sites on the protein have similar accessibility and reactivity.1. Systematically decrease the molar ratio of activated PEG to protein. 2. Adjust the reaction pH to favor more selective modification (e.g., a lower pH for N-terminal selectivity in some cases). Consider site-directed mutagenesis to remove competing reactive sites if a specific attachment point is desired.
Loss of Biological Activity 1. Steric Hindrance: The PEG chain is attached at or near the protein's active site. 2. Protein Denaturation: The reaction conditions have denatured the protein.1. Try a different PEGylation chemistry to target residues away from the active site. Use a smaller PEG chain. 2. Screen different reaction conditions (pH, temperature, buffer) to find those that preserve protein structure and function.

Experimental Protocols

Protocol 1: PEGylation of a Protein using an NHS-Ester Functionalized PEG

This protocol outlines a general method for conjugating an NHS-ester functionalized PEG to a protein, primarily targeting primary amines (lysine residues and the N-terminus).

Materials:

  • Protein solution in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS-ester functionalized PEG

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl or glycine, pH 8.0)

  • Purification column (e.g., SEC or IEX)

Procedure:

  • Protein Preparation: Prepare the protein solution at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.4).

  • PEG Reagent Preparation: Immediately before use, dissolve the NHS-ester PEG in anhydrous DMSO or DMF to create a concentrated stock solution.

  • Conjugation Reaction:

    • Add the desired molar excess of the dissolved NHS-ester PEG to the protein solution. A common starting point is a 5 to 20-fold molar excess of PEG to protein.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction: Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS-ester PEG. Incubate for 30 minutes at room temperature.

  • Purification: Purify the PEGylated protein from excess reagents and byproducts using an appropriate chromatography method (e.g., SEC to remove unreacted PEG, followed by IEX to separate different PEGylated species).

  • Analysis: Analyze the purified fractions using SDS-PAGE and/or mass spectrometry to confirm PEGylation and determine the degree of modification.

Protocol 2: PEGylation of a Protein via Reductive Amination using an Aldehyde-Functionalized PEG

This protocol describes the conjugation of an aldehyde-functionalized PEG to a protein's primary amines through a two-step reductive amination process.

Materials:

  • Protein solution in a suitable buffer (e.g., MES or HEPES, pH ~6)

  • Aldehyde-functionalized PEG

  • Reducing agent (e.g., sodium cyanoborohydride) stock solution

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., SEC or IEX)

Procedure:

  • Protein Preparation: Prepare the protein solution in a buffer at a slightly acidic pH (e.g., pH 5-7) to favor the formation of the Schiff base intermediate.

  • PEG Reagent Preparation: Dissolve the aldehyde-PEG in the reaction buffer.

  • Conjugation Reaction:

    • Add the desired molar excess of the aldehyde-PEG to the protein solution.

    • Add the reducing agent stock to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate the reaction for 2-24 hours at room temperature or 4°C with gentle mixing.

  • Quenching the Reaction: Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted aldehyde-PEG. Incubate for 30 minutes at room temperature.

  • Purification: Purify the PEGylated protein as described in Protocol 1.

  • Analysis: Analyze the purified fractions as described in Protocol 1.

Visual Guides

PEGylation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis Protein_Solution Prepare Protein Solution Mix Mix Protein and PEG Protein_Solution->Mix PEG_Reagent Prepare PEG Reagent PEG_Reagent->Mix Incubate Incubate (Control T°, Time, pH) Mix->Incubate Quench Quench Reaction Incubate->Quench Purify Purify Conjugate (SEC/IEX) Quench->Purify Characterize Characterize (SDS-PAGE, MS) Purify->Characterize

Caption: General experimental workflow for protein PEGylation.

PEGylation_Chemistry cluster_nhs NHS-Ester PEGylation cluster_aldehyde Reductive Amination PEGylation Protein_NH2_NHS Protein-NH2 Amide_Bond Stable Amide Bond (Protein-NH-CO-PEG) Protein_NH2_NHS->Amide_Bond pH 7-9 PEG_NHS PEG-NHS Ester PEG_NHS->Amide_Bond Protein_NH2_Ald Protein-NH2 Schiff_Base Schiff Base (Unstable) Protein_NH2_Ald->Schiff_Base pH 5-7 PEG_Aldehyde PEG-Aldehyde PEG_Aldehyde->Schiff_Base Secondary_Amine Stable Secondary Amine (Protein-NH-CH2-PEG) Schiff_Base->Secondary_Amine Reducing Agent (e.g., NaBH3CN)

Caption: Reaction pathways for common PEGylation chemistries.

Troubleshooting_Logic Start PEGylation Issue? Low_Yield Low/No Yield? Start->Low_Yield Aggregation Aggregation? Low_Yield->Aggregation No Check_Reagents Check Reagent Activity & Reaction Conditions (pH) Low_Yield->Check_Reagents Yes Polydispersity High Polydispersity? Aggregation->Polydispersity No Optimize_Conditions Lower Temp/Concentration Reduce Molar Ratio Aggregation->Optimize_Conditions Yes Adjust_Ratio Decrease Molar Ratio Adjust pH for Selectivity Polydispersity->Adjust_Ratio Yes Success Problem Solved Polydispersity->Success No Check_Reagents->Success Optimize_Conditions->Success Adjust_Ratio->Success

Caption: Troubleshooting logic for common PEGylation issues.

References

removing unreacted NH-bis(PEG8-OH) from a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on removing unreacted reagents from a reaction mixture, with a focus on NH-bis(PEG8-OH).

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing unreacted NH-bis(PEG8-OH) from my reaction mixture?

A1: The most common methods for removing small, unreacted PEG linkers like NH-bis(PEG8-OH) from a reaction mixture containing a much larger, conjugated biomolecule are based on differences in size and physicochemical properties. These methods include:

  • Size-Exclusion Chromatography (SEC) / Desalting: This is a rapid and effective method for separating molecules based on their size.[1][2][3]

  • Dialysis / Ultrafiltration: These techniques separate molecules based on their ability to pass through a semi-permeable membrane with a specific molecular weight cutoff (MWCO).[4][5]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This method separates molecules based on their hydrophobicity and is particularly useful for purifying peptides and smaller biomolecules.

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge.

  • Hydrophobic Interaction Chromatography (HIC): This method separates molecules based on differences in their hydrophobicity.

  • Precipitation: This can be used to selectively precipitate either the product or the impurities.

Q2: How do I choose the best purification method for my experiment?

A2: The choice of purification method depends on several factors, including:

  • The size and properties of your target biomolecule: The larger the size difference between your product and the unreacted NH-bis(PEG8-OH) (MW ~810 Da), the more effective size-based methods like SEC and dialysis/ultrafiltration will be.

  • The required purity of your final product: For very high purity, a multi-step purification strategy may be necessary, often combining different chromatographic techniques.

  • The scale of your reaction: For small-scale purifications, methods like desalting columns and centrifugal ultrafiltration devices are convenient. For larger scales, tangential flow filtration (TFF) or preparative chromatography may be more appropriate.

  • The stability of your biomolecule: Ensure the chosen method (e.g., solvents used in RP-HPLC, pH in IEX) is compatible with the stability of your product.

Q3: What are the key properties of NH-bis(PEG8-OH) that I should consider during purification?

A3: Key properties of NH-bis(PEG8-OH) are:

  • Molecular Weight: Approximately 810 g/mol . This is a critical parameter for size-based separations.

  • Solubility: It is soluble in water, DMSO, DCM, and DMF. This is important for choosing appropriate solvents for chromatography and other techniques.

  • Structure: It is a homobifunctional reagent with two primary hydroxyl groups and a central secondary amine. The presence of the amine group means its charge will be pH-dependent, which is relevant for ion-exchange chromatography.

Troubleshooting Guides

Size-Exclusion Chromatography (SEC) / Desalting
Problem Possible Cause Solution
Poor separation of product and unreacted PEG Inappropriate column choice (pore size too large or too small).Select a column with a fractionation range suitable for separating your product from the ~810 Da PEG linker.
Sample volume too large.Keep the sample volume to less than 5% of the total column volume for optimal resolution.
Flow rate is too high.Reduce the flow rate to allow for proper diffusion and separation.
Low recovery of the product Non-specific binding of the product to the column matrix.Use a mobile phase with a higher ionic strength or add a small amount of an organic modifier if compatible with your product.
Product is unstable under the chromatography conditions.Ensure the mobile phase composition and pH are optimal for your product's stability.
Dialysis / Ultrafiltration
Problem Possible Cause Solution
Inefficient removal of unreacted PEG MWCO of the membrane is too close to the molecular weight of the PEG.Use a dialysis membrane or ultrafiltration device with an MWCO that is significantly larger than 810 Da but much smaller than your product. A 3-5 kDa MWCO is often a good starting point for protein purification.
Insufficient dialysis time or buffer volume.Dialyze for a sufficient duration (e.g., overnight) with at least two to three changes of a large volume of dialysis buffer (at least 100 times the sample volume).
Loss of conjugated biomolecule The biomolecule is passing through the membrane.Ensure the MWCO of the membrane is significantly smaller than the molecular weight of your biomolecule.
Non-specific binding to the membrane.Choose a membrane material with low protein binding (e.g., regenerated cellulose, polysulfone).
Reverse-Phase HPLC (RP-HPLC)
Problem Possible Cause Solution
Poor peak shape (tailing or broadening) Inappropriate column chemistry or mobile phase.For PEGylated compounds, C4 or C18 columns are often used. Optimize the gradient of the organic solvent (e.g., acetonitrile) and the ion-pairing agent (e.g., TFA).
Column temperature is too low.Increasing the column temperature (e.g., to 90°C) can improve peak shape and recovery for PEGylated molecules.
Product precipitation on the column Low solubility of the product in the mobile phase.Adjust the mobile phase composition or reduce the sample concentration.

Data Summary

The efficiency of removing unreacted PEG can vary depending on the method and the specific molecules involved. The following table summarizes typical performance characteristics of different purification techniques.

Purification Method Principle of Separation Typical Purity Achieved Typical Product Recovery Key Considerations
Size-Exclusion Chromatography (SEC) Molecular Size>95%>90%Good for large size differences; can lead to sample dilution.
Dialysis / Ultrafiltration Molecular Size>90%>95%Requires a significant size difference; can be time-consuming.
Reverse-Phase HPLC (RP-HPLC) Hydrophobicity>98%80-95%High resolution; may require harsh solvents that can denature some proteins.
Ion-Exchange Chromatography (IEX) Net Charge>95%>90%Effective if there is a charge difference between the product and PEG.
Hydrophobic Interaction Chromatography (HIC) Hydrophobicity>95%>90%Uses less harsh conditions than RP-HPLC.

Experimental Protocols

Detailed Methodology: Dialysis for Removal of Unreacted NH-bis(PEG8-OH)

This protocol is suitable for removing the small NH-bis(PEG8-OH) linker (MW ~810 Da) from a much larger biomolecule such as a protein.

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 3.5 kDa)

  • Dialysis buffer (e.g., PBS, pH 7.4)

  • Reaction mixture containing your product and unreacted NH-bis(PEG8-OH)

  • Stir plate and stir bar

  • Beaker or container for dialysis

Procedure:

  • Prepare Dialysis Membrane: If using dialysis tubing, cut it to the desired length and prepare it according to the manufacturer's instructions (this may involve boiling and washing). For dialysis cassettes, they are typically ready to use.

  • Load Sample: Carefully load your reaction mixture into the dialysis tubing or cassette, ensuring no air bubbles are trapped. Securely close the ends of the tubing with clamps or seal the cassette.

  • Dialysis Setup: Place the loaded dialysis device into a beaker containing a large volume of dialysis buffer (e.g., 100-1000 times the sample volume). Place the beaker on a stir plate and add a stir bar to the buffer to ensure continuous mixing.

  • Perform Dialysis: Carry out the dialysis at a low temperature (e.g., 4°C) for several hours to overnight.

  • Buffer Exchange: For efficient removal of the unreacted PEG, change the dialysis buffer at least 2-3 times.

  • Sample Recovery: After dialysis is complete, carefully remove the tubing/cassette from the buffer and recover the purified conjugate.

Visualizations

PurificationWorkflow cluster_start Start: Reaction Mixture cluster_decision Method Selection cluster_size_based Size-Based Purification cluster_property_based Property-Based Purification cluster_end End: Purified Product start Reaction Mixture (Product + Unreacted NH-bis(PEG8-OH)) decision Significant Size Difference (Product MW >> 810 Da)? start->decision sec Size-Exclusion Chromatography (SEC) / Desalting decision->sec Yes dialysis Dialysis / Ultrafiltration (e.g., 3.5 kDa MWCO) decision->dialysis Yes rphplc Reverse-Phase HPLC (RP-HPLC) decision->rphplc No iex Ion-Exchange Chromatography (IEX) decision->iex No end Purified Product sec->end dialysis->end rphplc->end iex->end

Caption: Workflow for selecting a purification method.

References

dealing with batch-to-batch variability of NH-bis(PEG8-OH) reagents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: NH-bis(PEG8-OH) Reagents

Welcome to the technical support center for NH-bis(PEG8-OH) reagents. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to batch-to-batch variability. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed analytical protocols to ensure the consistency and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is NH-bis(PEG8-OH) and what are its primary applications?

A1: NH-bis(PEG8-OH) is a homobifunctional, branched polyethylene (B3416737) glycol (PEG) linker.[1][2] Its structure consists of a central secondary amine (-NH-) linked to two PEG arms, each containing eight ethylene (B1197577) glycol units and terminating in a primary hydroxyl (-OH) group. The PEG spacers enhance water solubility.[1] This reagent is valuable in bioconjugation, drug delivery, and the development of complex molecules like Antibody-Drug Conjugates (ADCs) and PROTACs, where it can link two different molecules or modify surfaces. The terminal hydroxyl groups can be activated or reacted with various functional groups, such as carboxylic acids, while the central amine can also serve as a nucleophile.[1]

Q2: Why is batch-to-batch variability a significant concern for this reagent?

A2: Batch-to-batch variability in PEG linkers can significantly impact the reproducibility and outcome of sensitive applications.[3][4] Variations in purity, average molecular weight, and polydispersity (the distribution of PEG chain lengths) can alter the pharmacokinetic properties, stability, and efficacy of the final conjugate.[5][6][7] For therapeutic applications, regulatory bodies require stringent characterization and consistency of all components, making predictable performance from each reagent batch essential.[8]

Q3: What are the common impurities or sources of variability in NH-bis(PEG8-OH) reagents?

A3: Common sources of variability include:

  • Polydispersity: The distribution of PEG chain lengths around the target n=8 units. A high polydispersity index (PDI) means a wider range of molecule sizes, which can affect the properties of the final product.[5][6][7][9]

  • Purity: The presence of unreacted starting materials or byproducts from the synthesis process. Potential contaminants in PEG reagents can include ethylene oxide, 1,4-dioxane, ethylene glycol (EG), and diethylene glycol (DG).[10][11][12]

  • Water Content: PEGs are hygroscopic and can absorb atmospheric moisture. Excess water can interfere with moisture-sensitive reactions.

  • Oxidation: The polyether backbone is susceptible to oxidation, which can introduce reactive impurities and degrade the reagent.[13]

Q4: How should I properly store and handle NH-bis(PEG8-OH) to maintain its quality?

A4: Proper storage is critical to prevent degradation. For long-term storage, the reagent should be kept in a freezer at -15°C or below, under an inert atmosphere (like argon or nitrogen), and protected from light.[14][15] Before use, allow the container to warm slowly to room temperature before opening to prevent condensation of moisture onto the reagent.[14] After use, backfill the container with an inert gas before sealing and returning to the freezer.[14][15] For sensitive applications, consider aliquoting the reagent into smaller, single-use portions under an inert atmosphere to minimize repeated freeze-thaw cycles and exposure to air and moisture.[14]

Troubleshooting Guide

This guide addresses common experimental issues that may arise from batch-to-batch variability of the NH-bis(PEG8-OH) linker.

Problem 1: Low or Inconsistent Conjugation Yield

Possible Cause Recommended Solution
Reduced Reagent Reactivity The terminal hydroxyl groups may have degraded due to improper storage or oxidation. Run a quality control check on the batch using one of the analytical protocols below (e.g., HPLC or NMR) to verify its integrity.
Inaccurate Reagent Quantification The actual concentration of the active reagent may be lower than stated on the Certificate of Analysis (CoA) due to impurities or high water content. Use an analytical method like quantitative NMR (qNMR) or HPLC with a universal detector (e.g., CAD, ELSD) to determine the precise purity of the batch before use.[16][] Adjust reaction stoichiometry accordingly.
Interfering Buffer Components Buffers containing nucleophiles (e.g., Tris, glycine) can compete with your target molecule in certain reaction schemes, reducing yield.[18] Buffer exchange your biomolecule into a non-interfering buffer (e.g., PBS, HEPES) before conjugation.
Sub-optimal Reaction Conditions Reaction pH, temperature, or time may not be optimal for the specific batch. Re-optimize these parameters with a small-scale test reaction.[19][20]

Problem 2: Unexpected Side Products or Poor Purity of Final Conjugate

Possible Cause Recommended Solution
Reactive Impurities in Linker The linker batch may contain impurities with functional groups that participate in side reactions.[19] Characterize the batch using high-resolution mass spectrometry (HRMS) to identify potential reactive species. If impurities are significant, consider purifying the linker via preparative chromatography or obtaining a higher-purity batch.
High Polydispersity (PDI) A broad distribution of PEG chain lengths in the linker will result in a final conjugate with a heterogeneous mass distribution, appearing as poor purity on analytical readouts like SDS-PAGE or MS. Analyze the linker's PDI using Size Exclusion Chromatography (SEC) or MALDI-TOF mass spectrometry. For applications requiring high homogeneity, use batches with a low PDI (<1.05).
Biomolecule Aggregation Changes in linker properties (e.g., charge, hydrophobicity from impurities) can sometimes induce aggregation of the target biomolecule during conjugation.[20] Troubleshoot by adjusting buffer pH, ionic strength, or including stabilizing excipients. Test different linker-to-biomolecule molar ratios.

Problem 3: Altered Pharmacokinetic (PK) Profile or Biological Activity

Possible Cause Recommended Solution
Different Average Molecular Weight A shift in the average molecular weight of the linker between batches can directly impact the hydrodynamic radius of the final conjugate, altering its circulation time and biodistribution.[21] Confirm the average MW of each new batch with MALDI-TOF MS or SEC and compare it to the CoA and previous batches.
Presence of Monodisperse vs. Polydisperse Species Even with the same average MW, the distribution of PEG chains matters. Monodisperse PEGs lead to more predictable in vivo behavior, including reduced protein adsorption and longer circulation half-life compared to polydisperse equivalents.[5][6][7] Use analytical methods that reveal this distribution, not just the average value.
Conjugation at Critical Sites Variability in linker reactivity could lead to conjugation at sites on the biomolecule that are critical for its function, causing a loss of activity.[20] If activity is compromised, perform peptide mapping or other characterization techniques to identify the conjugation sites.

Quality Control Data Comparison (Hypothetical)

This table illustrates typical quantitative differences that might be observed between a high-quality ("Good") batch and a problematic ("Bad") batch of NH-bis(PEG8-OH).

Parameter "Good" Batch (Lot #A123) "Bad" Batch (Lot #B456) Recommended Action if Out of Spec
Purity (by HPLC-CAD) > 98%91%Adjust stoichiometry based on actual purity or reject the batch.
Average MW (by MALDI-TOF) 810.0 Da855.2 DaReject batch if MW deviation impacts final product specifications.
Polydispersity Index (PDI) 1.021.15Reject batch for applications requiring high homogeneity.
Water Content (Karl Fischer) < 0.1%1.5%Dry the reagent under high vacuum or use in reactions tolerant to water. Adjust reagent mass to account for water.
Appearance White, crystalline solidOff-white, waxy solidIndicates potential degradation or impurities. Perform further analytical checks.

Diagrams and Workflows

Workflow for Incoming Reagent Quality Control

This diagram outlines the recommended steps for qualifying a new batch of NH-bis(PEG8-OH) before its use in a critical experiment.

QC_Workflow start Start: Receive New Batch coa Review Certificate of Analysis (CoA) start->coa in_house_qc Perform In-House QC Tests coa->in_house_qc hplc Purity via HPLC-CAD/ELSD in_house_qc->hplc ms MW & PDI via MALDI-TOF MS in_house_qc->ms kf Water Content via Karl Fischer Titration in_house_qc->kf compare Compare Results to CoA & Internal Specs hplc->compare ms->compare kf->compare pass Batch PASS compare->pass Meets Specs fail Batch FAIL compare->fail Out of Specs proceed Proceed to Experiment pass->proceed contact Contact Supplier & Quarantine Batch fail->contact

Caption: A workflow for qualifying new batches of NH-bis(PEG8-OH).

Troubleshooting Decision Tree for Low Conjugation Yield

This diagram provides a logical path to diagnose the root cause of low reaction yields.

Troubleshooting_Tree start Problem: Low Conjugation Yield q1 Was a new batch of linker used? start->q1 q2 Were reaction conditions and buffers correct? q1->q2 No check_qc Action: Perform QC on new batch (HPLC, MS, KF) q1->check_qc Yes check_storage Action: Review storage conditions (temp, inert gas) check_buffers Action: Verify buffer compatibility (e.g., no Tris, Glycine) q2->check_buffers Yes optimize Action: Re-optimize reaction (pH, temp, time) q2->optimize No cause1 Root Cause: Reagent Quality Issue check_qc->cause1 check_storage->cause1 cause2 Root Cause: Protocol/Buffer Issue check_buffers->cause2 optimize->cause2

Caption: A decision tree for troubleshooting low bioconjugation yield.

Key Experimental Protocols

Protocol 1: Purity and Polydispersity Analysis by HPLC-SEC

  • Objective: To determine the purity and polydispersity index (PDI) of the NH-bis(PEG8-OH) reagent.

  • Instrumentation: HPLC system with a Size Exclusion Chromatography (SEC) column suitable for low molecular weight polymers and a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), as PEGs lack a strong UV chromophore.[16][][22]

  • Method:

    • Mobile Phase: Prepare an appropriate mobile phase, such as phosphate-buffered saline (PBS) or an acetonitrile/water mixture.

    • Sample Preparation: Accurately weigh and dissolve the NH-bis(PEG8-OH) reagent in the mobile phase to a known concentration (e.g., 1-2 mg/mL).

    • Calibration: Run a set of PEG standards with known molecular weights and low PDI to calibrate the column and determine the relationship between retention time and molecular weight.

    • Injection: Inject the sample onto the SEC column.

    • Data Analysis:

      • Integrate the peak corresponding to the main product. Purity is calculated as the area of the main peak divided by the total area of all peaks.

      • Using the calibration curve, determine the number average molecular weight (Mn) and weight average molecular weight (Mw) from the peak's distribution.

      • Calculate the PDI as Mw/Mn.

Protocol 2: Molecular Weight Confirmation by MALDI-TOF MS

  • Objective: To confirm the average molecular weight and distribution of the PEG linker.

  • Instrumentation: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometer.

  • Method:

    • Matrix Selection: Choose a suitable matrix, such as sinapinic acid or α-cyano-4-hydroxycinnamic acid (CHCA).

    • Sample Preparation: Mix the dissolved NH-bis(PEG8-OH) sample (e.g., in water or methanol) with the matrix solution at an appropriate ratio (e.g., 1:10 v/v).

    • Spotting: Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate and allow it to dry completely, forming co-crystals.

    • Acquisition: Acquire the mass spectrum in the appropriate mass range. The spectrum will show a distribution of peaks, each corresponding to a different number of ethylene glycol units, separated by 44 Da (the mass of one unit).

    • Data Analysis: Determine the peak of maximum intensity (Mode) and calculate the average molecular weight from the distribution.

Protocol 3: Water Content Determination by Karl Fischer Titration

  • Objective: To accurately quantify the water content in the solid reagent.

  • Instrumentation: Volumetric or coulometric Karl Fischer titrator.

  • Method:

    • Instrument Preparation: Standardize the Karl Fischer reagent with a known water standard.

    • Sample Analysis: Accurately weigh a sample of the solid NH-bis(PEG8-OH) and add it directly to the titration vessel.

    • Titration: The instrument will automatically titrate the sample until all water has reacted.

    • Calculation: The instrument's software will calculate the percentage of water content (w/w) based on the sample weight and the volume of titrant used.

References

Validation & Comparative

Characterization of NH-bis(PEG8-OH) Conjugates: A Comparative Guide to Mass Spectrometry and Other Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of bioconjugates is a critical step in the development of novel therapeutics and research tools. The NH-bis(PEG8-OH) linker, a homobifunctional polyethylene (B3416737) glycol (PEG) derivative with a central secondary amine and two terminal hydroxyl groups, offers a discrete-length spacer for crosslinking and modifying proteins, peptides, and other molecules. Its defined molecular weight of 810 Da and formula of C36H75NO18 provide a clear baseline for analytical assessment. This guide offers a comparative overview of mass spectrometry-based methods for the characterization of NH-bis(PEG8-OH) conjugates, alongside alternative analytical techniques, complete with experimental protocols and data interpretation.

Mass Spectrometry Approaches for NH-bis(PEG8-OH) Conjugate Analysis

Mass spectrometry (MS) is an indispensable tool for the detailed structural elucidation of bioconjugates, providing information on molecular weight, conjugation efficiency, and stoichiometry.[1][2] The choice between different MS techniques depends on the specific analytical question, the nature of the conjugate, and the available instrumentation.

Comparison of Mass Spectrometry Techniques
ParameterMALDI-TOF MSESI-MSLC-MS
Principle Soft ionization of a solid sample co-crystallized with a matrix, followed by time-of-flight mass analysis.Ionization of a liquid sample by creating a fine spray of charged droplets, followed by mass analysis.Chromatographic separation of components prior to ESI-MS analysis.
Sample State Solid (co-crystallized with matrix)LiquidLiquid
Information Provided Average molecular weight, degree of PEGylation, sample homogeneity.[3]Accurate molecular weight of intact conjugates, charge state distribution.Separation of conjugate species, determination of purity, and characterization of individual components.[1][2]
Typical Ion Species Predominantly singly charged ions ([M+H]⁺, [M+Na]⁺, [M+K]⁺).[4]Multiple charged ions ([M+nH]ⁿ⁺).Multiple charged ions for each separated component.
Spectral Complexity Generally simpler spectra, especially for heterogeneous samples.Can be complex due to overlapping charge states and polydispersity of traditional PEGs.Simplified spectra for individual components after separation.
Advantages High tolerance to salts and buffers, rapid analysis, good for heterogeneous samples.High mass accuracy and resolution, readily coupled to liquid chromatography.Provides separation of complex mixtures, allowing for characterization of individual species.[2]
Disadvantages Lower resolution than ESI-MS, potential for fragmentation, matrix interference.Can be sensitive to sample purity and buffer components, complex spectra may require deconvolution.Longer analysis time compared to direct infusion, requires method development.

Alternative and Complementary Characterization Techniques

While mass spectrometry is a powerful tool, a multi-faceted analytical approach provides a more comprehensive characterization of NH-bis(PEG8-OH) conjugates.

Comparison of Alternative Analytical Techniques
TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
SEC-MALS Size-exclusion chromatography separates molecules based on hydrodynamic volume, followed by multi-angle light scattering detection to determine absolute molecular weight.Absolute molar mass, degree of conjugation, presence of aggregates, and size variants.[5][6][7]Does not rely on column calibration standards, provides information on solution-state properties.[7]Requires specialized detectors, may not resolve species with similar hydrodynamic volumes.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei to provide detailed structural information.Confirmation of covalent bond formation, determination of substitution sites, purity assessment of the linker and conjugate.Provides detailed structural information, non-destructive.Lower sensitivity compared to MS, can be complex for large molecules, requires high sample purity.

Experimental Protocols

MALDI-TOF Mass Spectrometry

Sample Preparation:

  • Matrix Solution: Prepare a saturated solution of a suitable matrix, such as sinapinic acid (for proteins) or α-cyano-4-hydroxycinnamic acid (HCCA) (for peptides), in a solvent mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v) with 0.1% trifluoroacetic acid (TFA).

  • Cationizing Agent (Optional but Recommended for PEGs): Prepare a solution of a sodium or potassium salt (e.g., NaCl) in water.

  • Sample Spotting (Dried-Droplet Method): Mix the NH-bis(PEG8-OH) conjugate solution (typically 1-10 pmol/µL) with the matrix solution and the cationizing agent solution.[8] Spot 1 µL of the mixture onto the MALDI target plate and allow it to air-dry completely.[8]

Instrumentation and Data Acquisition:

  • Instrument: MALDI-TOF Mass Spectrometer.

  • Mode: Positive ion reflector mode is typically used for better resolution.

  • Laser: Use a nitrogen laser (337 nm) with the lowest possible energy to desorb and ionize the sample without causing excessive fragmentation.

  • Mass Range: Set the mass range to encompass the expected molecular weights of the unconjugated biomolecule and the conjugate(s).

ESI-MS Coupled with Liquid Chromatography (LC-MS)

Chromatography:

  • Column: A reversed-phase C4 or C8 column is suitable for protein and larger peptide conjugates.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the unconjugated biomolecule and the conjugate(s).

  • Flow Rate: Typically 0.2-0.5 mL/min for analytical columns.

Mass Spectrometry:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Mass Analyzer: A high-resolution instrument such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is recommended.[9]

  • Data Acquisition: Acquire data over a mass range appropriate for the expected m/z values of the multiply charged ions of the analytes.

  • Deconvolution: Use appropriate software to deconvolute the multiply charged spectra to obtain the zero-charge mass of the intact conjugate.

Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

Experimental Setup:

  • System Equilibration: Equilibrate the SEC column (with a suitable pore size for the expected size of the conjugate) with a filtered and degassed mobile phase (e.g., phosphate-buffered saline) until stable baselines are achieved for the MALS, refractive index (RI), and UV detectors.[8]

  • Sample Preparation: Dissolve the NH-bis(PEG8-OH) conjugate in the mobile phase to a known concentration (typically 1-5 mg/mL) and filter it through a 0.1 or 0.22 µm filter.[8]

  • Data Acquisition and Analysis: Inject the sample and collect data from all detectors. Use specialized software to calculate the absolute molar mass and determine the degree of conjugation and the presence of any aggregates.[7]

Data Presentation and Interpretation

Table 3: Representative Quantitative Data for a Hypothetical Protein-NH-bis(PEG8-OH) Conjugate
ParameterMALDI-TOF MSLC-ESI-MSSEC-MALS
Unconjugated Protein MW (Da) 14,30514,305.814,310
1:1 Conjugate MW (Da) 15,11515,115.915,120
1:2 Conjugate (Crosslinked) MW (Da) 29,42029,421.729,430
Degree of PEGylation Determined from mass shiftInferred from massCalculated from protein/PEG ratio
Purity/Heterogeneity Qualitative assessment of peaksQuantitative peak area integrationQuantitative peak area integration
Aggregate Detection Not idealLimitedHigh sensitivity

Note: The data presented are representative and intended for comparative purposes. Actual results will vary depending on the specific biomolecule and experimental conditions.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_alt Alternative Characterization cluster_data Data Analysis & Interpretation prep NH-bis(PEG8-OH) Conjugate Solution maldi MALDI-TOF MS (Average MW, Stoichiometry) prep->maldi lcms LC-ESI-MS (Purity, Accurate Mass) prep->lcms secmals SEC-MALS (Absolute MW, Aggregation) prep->secmals nmr NMR Spectroscopy (Structure, Purity) prep->nmr analysis Comprehensive Characterization (Structure, Purity, MW, Stoichiometry) maldi->analysis lcms->analysis secmals->analysis nmr->analysis ms_fragmentation cluster_cid Collision-Induced Dissociation (CID) cluster_fragments Observed Fragments parent [Protein-NH-bis(PEG8-OH)-Protein + nH]n+ fragments Characteristic Fragments parent->fragments MS/MS peg_loss Neutral loss of (C2H4O)n units (Δm = 44 Da) fragments->peg_loss peptide_frags Peptide backbone fragments (b- and y-ions) fragments->peptide_frags crosslinked_peptides Cross-linked peptide ions fragments->crosslinked_peptides

References

Determining Conjugation Efficiency of NH-bis(PEG8-OH) via HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of a suitable linker is critical for optimizing the efficacy, stability, and pharmacokinetic profile of therapeutic molecules. This guide provides a comprehensive comparison of NH-bis(PEG8-OH), a homobifunctional polyethylene (B3416737) glycol (PEG) linker, with other common alternatives. We present detailed experimental protocols for determining conjugation efficiency using High-Performance Liquid Chromatography (HPLC), alongside supporting data and visualizations to facilitate informed decision-making.

Comparison of Bifunctional PEG Linkers

The selection of a bifunctional linker is dictated by the available functional groups on the biomolecule of interest and the desired reaction chemistry. Here, we compare NH-bis(PEG8-OH) with two widely used alternatives: a bis-N-hydroxysuccinimide (NHS) ester PEG for targeting primary amines and a bis-maleimide PEG for targeting free thiols.

FeatureNH-bis(PEG8-OH)Bis-NHS Ester PEGBis-Maleimide PEG
Functional Groups Hydroxyl (-OH)N-Hydroxysuccinimide EsterMaleimide
Target Residues Requires activation to target various functional groups (e.g., amines after activation to NHS esters)Primary amines (e.g., Lysine, N-terminus)Thiols (e.g., Cysteine)
Reaction Chemistry Two-step: Activation of hydroxyls, followed by conjugationOne-step: Nucleophilic acyl substitutionOne-step: Michael addition
Reaction pH Activation: Varies; Conjugation: Typically pH 7.2-8.5 for NHS ester chemistrypH 7.2-8.5pH 6.5-7.5
Relative Reactivity Low (requires activation)HighHigh (specific to thiols)
Key Advantage Versatility after activationDirect and efficient reaction with common functional groupsHigh specificity for thiols
Potential Drawback Requires an additional activation step which can add complexity and potential for side reactions.Susceptible to hydrolysis in aqueous solutions.Requires available free thiol groups, which may be less abundant than primary amines.

Experimental Protocols

Activation of NH-bis(PEG8-OH) and Conjugation to a Model Protein (e.g., IgG)

This protocol describes a two-step process: the activation of the terminal hydroxyl groups of NH-bis(PEG8-OH) to NHS esters, followed by conjugation to an antibody.

Materials:

  • NH-bis(PEG8-OH)

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Pyridine (B92270)

  • Anhydrous Dichloromethane (DCM)

  • Model Protein (e.g., Human IgG, 10 mg/mL in PBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • HPLC system with a Size-Exclusion Chromatography (SEC) column

Step 1: Activation of NH-bis(PEG8-OH) to bis-NHS-activated PEG8

  • Dissolve NH-bis(PEG8-OH) (1 molar equivalent) in anhydrous DCM.

  • Add DSC (2.5 molar equivalents) and pyridine (2.5 molar equivalents) to the solution.

  • Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Purify the resulting bis-NHS-activated PEG8 linker using flash column chromatography.

  • Confirm the structure and purity of the activated linker by ¹H NMR and mass spectrometry.

Step 2: Conjugation of Activated Linker to IgG

  • Dissolve the bis-NHS-activated PEG8 linker in a minimal amount of a dry, water-miscible organic solvent (e.g., DMSO or DMF).

  • Slowly add a 10-fold molar excess of the activated linker solution to the IgG solution in PBS (pH 7.4).

  • Incubate the reaction mixture at room temperature for 2 hours with gentle stirring.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for an additional 30 minutes.

  • Remove the excess, unreacted linker and byproducts by dialysis against PBS or by using a desalting column.

HPLC Analysis of Conjugation Efficiency

The conjugation efficiency is determined by quantifying the relative amounts of conjugated and unconjugated protein using Size-Exclusion Chromatography (SEC-HPLC).

HPLC System and Conditions:

  • Column: TSKgel G3000SWxl (7.8 mm x 30 cm) or equivalent SEC column suitable for antibody separations.

  • Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 280 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

Procedure:

  • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Inject the purified conjugate sample.

  • Monitor the elution profile. The PEGylated IgG will have a shorter retention time (elute earlier) than the unconjugated IgG due to its larger hydrodynamic radius.

  • Integrate the peak areas of the conjugated and unconjugated IgG.

Calculation of Conjugation Efficiency:

Conjugation Efficiency (%) = (Area of Conjugated Protein Peak / (Area of Conjugated Protein Peak + Area of Unconjugated Protein Peak)) * 100

Visualizing the Workflow

The following diagrams illustrate the key processes involved in determining the conjugation efficiency of NH-bis(PEG8-OH).

G Activation and Conjugation Workflow cluster_activation Activation of NH-bis(PEG8-OH) cluster_conjugation Protein Conjugation A NH-bis(PEG8-OH) B Add DSC and Pyridine in DCM A->B C Reaction (RT, 12-24h) B->C D Purification C->D E bis-NHS-activated PEG8 D->E G Add activated PEG8 E->G Linker F Model Protein (IgG) F->G H Reaction (RT, 2h) G->H I Quenching H->I J Purification (Dialysis/Desalting) I->J K Purified Conjugate J->K

Caption: Workflow for activation of NH-bis(PEG8-OH) and protein conjugation.

G HPLC Analysis Workflow A Inject Purified Conjugate onto SEC Column B Isocratic Elution with Phosphate Buffer A->B C UV Detection at 280 nm B->C D Chromatogram Generation C->D E Peak Integration D->E F Calculate Conjugation Efficiency E->F

Caption: Workflow for HPLC analysis of conjugation efficiency.

Conclusion

Determining the conjugation efficiency is a critical step in the development of bioconjugates. While NH-bis(PEG8-OH) offers versatility, it requires a preliminary activation step. In contrast, linkers with pre-activated functional groups like NHS esters or maleimides provide a more direct conjugation route. The choice of linker should be guided by the specific requirements of the application, including the nature of the biomolecule, the desired degree of modification, and the acceptable level of process complexity. The detailed HPLC protocol provided here serves as a robust method for quantifying the success of the conjugation reaction, enabling researchers to optimize their bioconjugation strategies for improved therapeutic outcomes.

A Comparative Guide to NH-bis(PEG8-OH) and Other Homobifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the choice of a linker molecule is critical to the efficacy, stability, and overall performance of complex biologics such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and functionalized nanoparticles. Homobifunctional Polyethylene Glycol (PEG) linkers, possessing identical reactive groups at both ends, are valuable tools for crosslinking and spacing applications. This guide provides an objective comparison of NH-bis(PEG8-OH) with other common homobifunctional PEG linkers, offering insights into their respective advantages and disadvantages supported by general chemical principles and available data.

Structural and Functional Overview of Homobifunctional PEG Linkers

Homobifunctional PEG linkers share a common structural motif: a central PEG core that imparts hydrophilicity and flexibility, flanked by two identical reactive functional groups. The nature of these end groups dictates the linker's reactivity and the type of bond formed with the target molecule.

NH-bis(PEG8-OH): A Unique Di-Hydroxyl Linker

NH-bis(PEG8-OH) is a homobifunctional reagent characterized by two primary hydroxyl (-OH) groups at the termini of two PEG8 arms, which are joined by a central secondary amine (-NH-).[1][2][3] This structure provides three potential points of conjugation, although the terminal hydroxyl groups are the primary sites for classical activation and subsequent reactions. The PEG spacers enhance its water solubility, which can be beneficial for the overall properties of the resulting conjugate.[1][2]

Common Classes of Homobifunctional PEG Linkers

For a comprehensive comparison, we will evaluate NH-bis(PEG8-OH) against other widely used homobifunctional PEG linkers with a similar PEG8 length:

  • Bis-PEG8-Amine (NH2-PEG8-NH2): Features two primary amine (-NH2) groups that are highly reactive towards activated carboxylic acids (e.g., NHS esters) and carbonyls.

  • Bis-PEG8-NHS ester: Contains two N-Hydroxysuccinimide ester groups, which are highly reactive towards primary amines.

  • Bis-PEG8-Carboxylic Acid (HOOC-PEG8-COOH): Possesses two terminal carboxylic acid groups that can be activated (e.g., with EDC/NHS) to react with primary amines.

  • Bis-PEG8-Maleimide: Features two maleimide (B117702) groups that specifically react with thiol (-SH) groups, commonly found in cysteine residues of proteins.

Comparative Data Presentation

The following tables summarize the key characteristics and performance aspects of NH-bis(PEG8-OH) and its counterparts.

Table 1: Physicochemical Properties of Selected Homobifunctional PEG8 Linkers
LinkerMolecular FormulaMolecular Weight ( g/mol )Reactive Functional Group
NH-bis(PEG8-OH) C36H75NO18810.0Hydroxyl (-OH) & secondary Amine (-NH-)
Bis-PEG8-Amine C18H40N2O8412.5Amine (-NH2)
Bis-PEG8-NHS ester C28H44N2O16664.7NHS ester
Bis-PEG8-Carboxylic Acid C22H42O13514.56Carboxylic Acid (-COOH)
Bis-PEG8-Maleimide C30H46N2O14654.7Maleimide

Note: Molecular weights and formulas are for the specific PEG8 versions and may vary slightly between suppliers.

Table 2: Reactivity and Stability Comparison
Linker Functional GroupTarget Functional GroupResulting LinkageBond StabilityReaction ConditionsKey Considerations
Hydroxyl (-OH) Carboxylic Acid, Isocyanate, etc.Ester, UrethaneEster: Susceptible to hydrolysis. Urethane: Generally stable.Requires activation (e.g., with carbonyldiimidazole, phosgene (B1210022) derivatives).Activation step adds complexity. The central amine offers an additional, more nucleophilic, conjugation site.
Amine (-NH2) Activated Carboxylic Acid (NHS ester), Aldehyde, KetoneAmide, Imine (reduced to Amine)Amide: Highly stable.Amide formation is efficient at neutral to slightly basic pH. Reductive amination requires a reducing agent.Highly nucleophilic and often readily available on biomolecules.
NHS ester Amine (-NH2)AmideHighly stable.Optimal at pH 7.2-8.5.Prone to hydrolysis in aqueous solutions, requiring timely use after preparation.
Carboxylic Acid (-COOH) Amine (-NH2)AmideHighly stable.Requires activation with carbodiimides (e.g., EDC) and often NHS.Activation can be performed in situ.
Maleimide Thiol (-SH)ThioetherGenerally stable, but can undergo retro-Michael reaction.Optimal at pH 6.5-7.5.Highly specific for thiols, enabling site-specific conjugation.

Experimental Protocols and Methodologies

Detailed experimental protocols are essential for the accurate comparison of linker performance. Below are representative methodologies for key experiments.

General Protocol for Homobifunctional Crosslinking of a Model Protein

This protocol outlines a general workflow for comparing the crosslinking efficiency of different homobifunctional PEG linkers.

  • Protein Preparation: Dissolve the model protein (e.g., Bovine Serum Albumin, BSA) in a suitable reaction buffer. The buffer composition will depend on the linker's reactivity (e.g., PBS pH 7.4 for NHS esters, MES buffer pH 6.0 for EDC/NHS activation of carboxylic acids).

  • Linker Preparation: Dissolve the homobifunctional PEG linker in an appropriate solvent (e.g., DMSO, DMF, or the reaction buffer).

  • Conjugation Reaction:

    • For NH-bis(PEG8-OH) , activate the hydroxyl groups prior to the reaction or use a coupling agent that reacts directly with hydroxyls and the target functional group on the protein. Alternatively, the central secondary amine can be utilized for conjugation with electrophiles.

    • For Bis-PEG8-Amine , react with a protein that has been functionalized with an amine-reactive group (e.g., an NHS ester).

    • For Bis-PEG8-NHS ester , add the linker solution to the protein solution at a defined molar ratio and incubate at room temperature or 4°C.

    • For Bis-PEG8-Carboxylic Acid , activate the linker with EDC and NHS before adding it to the protein solution.

    • For Bis-PEG8-Maleimide , ensure the protein has free thiol groups (may require prior reduction of disulfide bonds) before adding the linker.

  • Quenching: Stop the reaction by adding a quenching reagent (e.g., Tris or hydroxylamine (B1172632) for NHS ester reactions).

  • Purification: Remove unreacted linker and byproducts using size-exclusion chromatography (SEC) or dialysis.

  • Analysis: Analyze the reaction products using SDS-PAGE to visualize the formation of crosslinked protein dimers, trimers, and higher-order oligomers. Quantify the degree of modification using techniques like mass spectrometry.

Stability Assessment of the Conjugate
  • Incubation: Incubate the purified conjugate in relevant biological media (e.g., human serum, plasma) or buffers at physiological temperature (37°C) for various time points.

  • Analysis: At each time point, analyze the sample by a suitable method (e.g., SEC-HPLC, SDS-PAGE) to monitor for the degradation of the conjugate or the release of the crosslinked molecules.

  • Data Interpretation: Determine the half-life of the conjugate under the tested conditions to assess the stability of the linkage formed by different linkers.

Visualization of Concepts

Logical Workflow for Linker Selection

Linker_Selection_Workflow start Define Application (e.g., ADC, PROTAC) target_molecule Identify Target Functional Groups (Amine, Thiol, Carboxyl) start->target_molecule linker_choice Select Linker with Compatible End Group target_molecule->linker_choice hydroxyl Hydroxyl (-OH) (NH-bis(PEG8-OH)) linker_choice->hydroxyl Target: Carboxyl, etc. amine Amine (-NH2) linker_choice->amine Target: NHS Ester, etc. nhs_ester NHS Ester linker_choice->nhs_ester Target: Amine carboxyl Carboxyl (-COOH) linker_choice->carboxyl Target: Amine maleimide Maleimide linker_choice->maleimide Target: Thiol activation Activation Required? hydroxyl->activation Yes amine->activation No nhs_ester->activation No carboxyl->activation Yes maleimide->activation No conjugation Perform Conjugation activation->conjugation analysis Analyze Conjugate (Efficiency, Stability) conjugation->analysis PROTAC_Mechanism cluster_ternary Ternary Complex Formation protac PROTAC poi Protein of Interest (Target) protac->poi binds e3 E3 Ligase protac->e3 binds proteasome Proteasome poi->proteasome targeted to ubiquitin Ubiquitin e3->ubiquitin recruits ubiquitin->poi tags degradation Target Degradation proteasome->degradation

References

The Balancing Act: How PEG Linker Length Dictates Drug Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of drug conjugates hinges on a nuanced understanding of each component's contribution. Among these, the polyethylene (B3416737) glycol (PEG) linker, often seen as a simple spacer, plays a critical role in modulating the therapeutic index of a drug. The length of this hydrophilic chain can significantly influence a conjugate's solubility, stability, pharmacokinetics, and ultimately, its therapeutic efficacy. This guide provides an objective comparison of how different PEG linker lengths impact drug performance, supported by experimental data, to inform the design of next-generation targeted therapies.

The incorporation of PEG linkers into drug conjugates, particularly antibody-drug conjugates (ADCs), is a well-established strategy to improve their pharmacological properties. Hydrophobic payloads can often lead to aggregation and rapid clearance of ADCs. The addition of a hydrophilic PEG linker can counteract this, permitting higher drug-to-antibody ratios (DARs) without compromising the stability of the conjugate.[1][2] However, the choice of PEG linker length is not trivial and involves a trade-off between various pharmacokinetic and pharmacodynamic parameters.

Comparative Analysis of PEG Linker Length on Efficacy

The optimal PEG linker length is often specific to the antibody, payload, and target, necessitating empirical evaluation.[3] Generally, longer PEG linkers tend to enhance the pharmacokinetic profile and in vivo efficacy, especially for hydrophobic drugs, though this can sometimes be at the cost of in vitro potency.[2]

Impact on Pharmacokinetics

An increase in PEG linker length typically leads to a larger hydrodynamic radius of the drug conjugate. This increased size reduces renal clearance, thereby extending the plasma half-life.[2]

PEG Linker LengthPlasma Half-life (t½)Key FindingsReference
No PEGShortestRapid clearance from circulation.
4 kDa PEGSignificantly ImprovedInsertion of a PEG chain significantly improves the half-life of the conjugates.
10 kDa PEGLongestModification with a 10 kDa PEG chain significantly prolongs the circulation half-life.
2, 5, 10, 20, 30 kDa PEGProgressively IncreasedIncreasing PEG length from 2 to 30 kDa dramatically altered biodistribution, with 30 kDa PEG maximally blocking liver uptake.
In Vitro Cytotoxicity

The effect of PEG linker length on in vitro cytotoxicity can be variable. While some studies report a decrease in potency with longer linkers, others show minimal impact.

PEG Linker LengthIn Vitro Cytotoxicity (IC50)Cell LineKey FindingsReference
No PEGMost PotentNCI-N87Modification with PEG chains reduced the cytotoxicity of the conjugates.
4 kDa PEG~6.5-fold decrease vs. No PEGNCI-N87Long-chain PEG modification has a negative effect on the cytotoxicity of the conjugates.
10 kDa PEG~22.5-fold decrease vs. No PEGNCI-N87Despite the decrease, the conjugate still exhibited excellent cytotoxicity.
In Vivo Antitumor Efficacy

In vivo studies often reveal the true benefit of optimized PEG linker length, where improved pharmacokinetics can translate to superior tumor growth inhibition.

PEG Linker LengthTumor Growth InhibitionTumor ModelKey FindingsReference
Non-PEGylated11% decrease in tumor weightL540cy xenograftControl ADC showed minimal efficacy.
2 and 4 PEG units35-45% decrease in tumor weightL540cy xenograftShorter PEG linkers provided moderate tumor growth inhibition.
8, 12, and 24 PEG units75-85% reduction in tumor weightL540cy xenograftLonger PEG linkers provided significantly higher tumor growth inhibition.
Dox/FL-2K and Dox/FL-5KModerateFolate receptor overexpressing tumorsThe tumor size was reduced.
Dox/FL-10K>40% greater reduction vs. 2K/5KFolate receptor overexpressing tumorsThe level of tumor accumulation of particles in vivo significantly increased when the length of the PEG-linker was increased.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of PEG linker impact on drug efficacy.

In Vivo Tumor Growth Inhibition Assay

This assay evaluates the in vivo antitumor efficacy of drug conjugates with varying PEG linker lengths in a xenograft model.

Materials:

  • Tumor cells (e.g., L540cy, NCI-N87)

  • Immunocompromised mice (e.g., SCID or nude mice)

  • Drug conjugates with different PEG linker lengths

  • Vehicle control (e.g., PBS)

  • Calipers for tumor measurement

Procedure:

  • Tumor cells are implanted subcutaneously into the flank of the mice.

  • Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).

  • Mice are randomized into treatment and control groups.

  • Drug conjugates or vehicle are administered to the mice, typically via intravenous injection.

  • Tumor volume and body weight are measured at regular intervals.

  • The study is concluded when tumors in the control group reach a specified size or after a set time period.

  • Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Pharmacokinetic Analysis

This protocol determines the plasma half-life of drug conjugates with different PEG linker lengths.

Materials:

  • Drug conjugates with different PEG linker lengths

  • Rodents (e.g., mice or rats)

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Analytical method for drug conjugate quantification (e.g., ELISA, LC-MS)

Procedure:

  • A single dose of the drug conjugate is administered intravenously to the animals.

  • Blood samples are collected at various time points post-injection.

  • Plasma is separated from the blood samples.

  • The concentration of the drug conjugate in the plasma is quantified using a validated analytical method.

  • The plasma concentration-time data is plotted.

  • A pharmacokinetic model is used to calculate the elimination half-life (t½).

Receptor Binding Affinity Assay

This assay assesses whether PEG linker length affects the binding of a targeted drug to its receptor.

Materials:

  • Cells or cell membranes expressing the target receptor

  • A labeled ligand (radiolabeled or fluorescently labeled) with known affinity for the receptor

  • Unlabeled drug conjugates with different PEG linker lengths

  • Assay buffer

  • Filtration apparatus or plate reader

Procedure:

  • A fixed concentration of the labeled ligand and a fixed amount of the receptor-expressing cells or membranes are incubated with varying concentrations of the unlabeled drug conjugates.

  • The mixture is incubated to reach binding equilibrium.

  • Bound and free labeled ligand are separated.

  • The amount of bound labeled ligand is measured.

  • The data is used to determine the concentration of the unlabeled drug conjugate that inhibits 50% of the specific binding of the labeled ligand (IC50), which is indicative of its binding affinity.

Visualizing Experimental and Biological Pathways

To better understand the processes involved in assessing drug efficacy and the drug's mechanism of action, the following diagrams illustrate a typical experimental workflow and a relevant signaling pathway.

experimental_workflow cluster_synthesis Conjugate Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Optimization s1 Antibody/Targeting Ligand s4 Conjugation s1->s4 s2 PEG Linkers (Varying Lengths) s2->s4 s3 Payload (Drug) s3->s4 s5 Purification & Characterization (e.g., SEC, Mass Spec) s4->s5 iv1 Cell Viability Assays (e.g., MTT, CellTiter-Glo) s5->iv1 iv2 Binding Affinity Assays (e.g., ELISA, SPR) s5->iv2 iv3 Internalization Studies s5->iv3 inv1 Pharmacokinetic Studies (PK Analysis) s5->inv1 inv2 Xenograft Efficacy Studies (Tumor Growth Inhibition) s5->inv2 inv3 Toxicity Studies s5->inv3 da2 Compare In Vitro Potency iv1->da2 iv2->da2 da1 Compare PK Parameters inv1->da1 da3 Compare In Vivo Efficacy inv2->da3 da4 Select Optimal Linker Length da1->da4 da2->da4 da3->da4

Caption: Workflow for assessing the impact of PEG linker length.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor HER2 Receptor endosome Endosome receptor->endosome Internalization adc ADC (e.g., Affibody-MMAE) adc->receptor Binding lysosome Lysosome endosome->lysosome Fusion drug Released MMAE lysosome->drug Drug Release tubulin Tubulin drug->tubulin Inhibition of Polymerization mitotic_arrest Mitotic Arrest tubulin->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: ADC-mediated cytotoxicity pathway for a tubulin inhibitor.

References

Preserving Bioactivity: A Comparative Guide to Protein Conjugation with NH-bis(PEG8-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a cornerstone technique for enhancing the therapeutic properties of proteins. This guide provides an objective comparison of the bioactivity of proteins after conjugation with the bifunctional linker, NH-bis(PEG8-OH), against other PEGylation strategies and the original, unconjugated proteins. The presented data, protocols, and pathway visualizations aim to equip researchers with the necessary information to make informed decisions for their protein conjugation strategies.

Quantitative Comparison of Bioactivity

The retention of biological activity post-PEGylation is a critical parameter. While PEGylation offers significant advantages in terms of increased half-life, improved stability, and reduced immunogenicity, it can also sterically hinder the protein's active site, leading to a decrease in bioactivity. The choice of PEG linker and the site of conjugation are therefore crucial.

Below is a summary of quantitative data from various studies, comparing the bioactivity of proteins after conjugation with different types of PEG linkers. It is important to note that direct comparative data for NH-bis(PEG8-OH) is limited in publicly available literature; therefore, data for structurally related bifunctional and other PEG linkers are presented to provide a valuable benchmark.

ProteinPEG Linker TypeMolecular Weight of PEGBioactivity Metric% Retained Bioactivity (Compared to Unmodified Protein)Reference
Interferon alfa-2a (IFN-α2a)Branched40 kDaIn vitro antiproliferative activity~7%[1]
Interferon alfa-2a (IFN-α2a)Site-specific azide-PEG20 kDaIC50Minor increase in IC50, indicating near-native bioactivity[2]
Granulocyte Colony-Stimulating Factor (G-CSF)Site-specific LPETG-tagged PEG10 kDaEC50~71% (EC50 of 3.5 pg/mL vs 2.5 pg/mL for unmodified)[2]
T4 LysozymeCyclic PEG2 kDaEnzymatic Activity~90%[3]
T4 LysozymeLinear PEG2 kDaEnzymatic Activity~90%[3]
UricaseBranched PEGNot SpecifiedEnzymatic Activity32%
UricaseLinear PEGNot SpecifiedEnzymatic Activity2.5%

Note: The data presented highlights that the impact on bioactivity is highly dependent on the protein, the type and size of the PEG, and the conjugation strategy. Site-specific PEGylation and the use of smaller PEG chains tend to result in higher retention of bioactivity. The bifunctional nature of NH-bis(PEG8-OH) allows for the potential of creating protein dimers or intramolecular crosslinks, which could have unique effects on bioactivity that require empirical determination.

Experimental Protocols

To aid researchers in their experimental design, detailed methodologies for protein conjugation with a bifunctional, hydroxyl-terminated PEG linker like NH-bis(PEG8-OH) and a subsequent bioactivity assay are provided below.

Protocol 1: Protein Conjugation with NH-bis(PEG8-OH)

This protocol is a two-stage process involving the activation of the terminal hydroxyl groups of NH-bis(PEG8-OH) followed by conjugation to the protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS)

  • NH-bis(PEG8-OH)

  • N,N'-Disuccinimidyl carbonate (DSC) or other suitable activating agent

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Dialysis or size-exclusion chromatography (SEC) materials for purification

Stage 1: Activation of NH-bis(PEG8-OH)

  • Dissolve NH-bis(PEG8-OH) in anhydrous DMF or DMSO.

  • Add a 2.5-fold molar excess of DSC and a 2.5-fold molar excess of TEA or DIPEA to the PEG solution.

  • Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS) to confirm the formation of the activated PEG-NHS ester.

Stage 2: Conjugation to the Protein

  • Prepare the protein of interest in a suitable amine-free buffer (e.g., PBS, pH 7.4).

  • Add the activated NH-bis(PEG8-OH) solution to the protein solution. A 10- to 50-fold molar excess of activated PEG to protein is a common starting point, but this should be optimized for the specific protein.

  • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM to hydrolyze any unreacted activated PEG.

  • Incubate for an additional 30 minutes.

  • Purify the PEG-protein conjugate from unreacted PEG and by-products using dialysis against a suitable buffer or by size-exclusion chromatography.

  • Characterize the conjugate by SDS-PAGE, which will show a molecular weight shift, and other analytical techniques as required.

Protocol 2: In Vitro Bioactivity Assay (Example: G-CSF Proliferation Assay)

This protocol provides a general framework for assessing the bioactivity of PEGylated G-CSF by measuring its ability to induce the proliferation of a responsive cell line.

Materials:

  • NFS-60 cell line (a murine myeloblastic cell line responsive to G-CSF)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

  • Unconjugated G-CSF (as a standard)

  • PEGylated G-CSF conjugate

  • Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • 96-well microplates

  • Plate reader

Procedure:

  • Culture NFS-60 cells in complete RPMI medium.

  • Wash the cells with serum-free medium to remove any residual growth factors.

  • Resuspend the cells in assay medium (RPMI with 2% FBS) and seed them into a 96-well plate at a density of 1 x 10^4 cells per well.

  • Prepare serial dilutions of the unconjugated G-CSF standard and the PEGylated G-CSF conjugate in assay medium.

  • Add the diluted G-CSF samples to the wells containing the cells. Include wells with cells only as a negative control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add the cell proliferation assay reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color development or luminescence generation.

  • Measure the absorbance or luminescence using a plate reader.

  • Plot the cell proliferation (absorbance or luminescence) against the concentration of G-CSF for both the standard and the PEGylated conjugate.

  • Calculate the EC50 (half-maximal effective concentration) for both samples. The ratio of the EC50 values can be used to determine the relative bioactivity of the PEGylated G-CSF.

Visualizing the Process and Pathway

To better understand the experimental workflow and the potential biological impact of protein PEGylation, the following diagrams are provided.

Experimental_Workflow cluster_activation Stage 1: Activation of NH-bis(PEG8-OH) cluster_conjugation Stage 2: Conjugation & Purification cluster_analysis Stage 3: Bioactivity Validation A NH-bis(PEG8-OH) C Activated bis-PEG-NHS A->C Reaction in anhydrous solvent B Activating Agent (e.g., DSC) B->C E PEG-Protein Conjugate (Crude) C->E Conjugation Reaction (Amine-reactive) D Protein D->E F Purified PEG-Protein Conjugate E->F Purification (SEC or Dialysis) G Bioactivity Assay (e.g., Cell Proliferation) F->G I Quantitative Bioactivity Data G->I H Compare with Unconjugated Protein H->I

Caption: Experimental workflow for protein conjugation and bioactivity validation.

For many cytokines, such as Interferon and G-CSF, the downstream signaling cascade is a crucial aspect of their biological function. The JAK-STAT pathway is a primary route for signal transduction for these proteins.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK1 JAK Receptor->JAK1 Activation & Phosphorylation JAK2 JAK STAT1 STAT JAK1->STAT1 Phosphorylation STAT2 STAT JAK2->STAT2 Phosphorylation STAT_dimer STAT Dimer STAT1->STAT_dimer STAT2->STAT_dimer DNA DNA STAT_dimer->DNA Translocation & Binding Gene_Transcription Gene Transcription DNA->Gene_Transcription Initiation Cytokine Cytokine (e.g., IFN, G-CSF) Cytokine->Receptor Binding

Caption: Simplified JAK-STAT signaling pathway.

References

Quantifying the Reduction of Immunogenicity Using PEG Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The conjugation of polyethylene (B3416737) glycol (PEG) linkers to therapeutic molecules, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. A primary advantage of PEGylation is the reduction of immunogenicity, which can otherwise lead to decreased efficacy and adverse immune reactions. This guide provides a comparative analysis of the immunogenicity of PEGylated versus non-PEGylated therapeutics, supported by experimental data and detailed methodologies.

Attenuation of Humoral Immunity: Reduced Antibody Formation

One of the most significant effects of PEGylation is the reduction in the production of anti-drug antibodies (ADAs). The hydrophilic cloud of PEG sterically hinders the recognition of epitopes on the therapeutic molecule by B cells, thereby reducing the humoral immune response.

Comparative Data: Anti-PEG and Anti-Drug Antibody Titers

The immunogenicity of PEG itself can lead to the formation of anti-PEG antibodies, which can affect the clearance and efficacy of PEGylated drugs. However, PEGylation can significantly reduce the generation of antibodies against the drug molecule itself.

TherapeuticModificationAntibody IsotypeAntibody Titer/ConcentrationKey Findings
Bovine Albumin Non-PEGylatedIgGHighIntravenous and intramuscular injections resulted in significant antibody production.[1]
PEGylated (PEG-1900)IgGReducedPEGylation masked antigenic sites, leading to lower antibody levels.[1]
Pegunigalsidase alfa PEGylated (2 kDa)Anti-PEGLow Incidence (5.8–6.7%)The smaller PEG size may contribute to lower immunogenicity.
Certolizumab pegol PEGylated (40 kDa branched PEG)Anti-Drug AntibodiesDevelopment in some patientsDespite PEGylation to reduce immunogenicity, ADAs can still form.[2]
PEG-Interferon-λ PEGylatedAnti-PEG Antibodies6% of subjects with persistent APAbAnti-PEG antibodies were observed, though often at low titers and less persistent than antibodies against the protein itself.
PEG-Interferon-α PEGylatedAnti-PEG Antibodies9% of subjects with persistent APAbSimilar to PEG-IFN-λ, a fraction of patients developed persistent anti-PEG antibodies.

Modulation of Cellular Immunity: T-Cell Activation and Cytokine Release

PEGylation can also modulate T-cell dependent immune responses. By masking epitopes, PEG can reduce the uptake and presentation of the therapeutic molecule by antigen-presenting cells (APCs), leading to decreased T-cell activation and proliferation, and altered cytokine secretion profiles.

Comparative Data: T-Cell Proliferation and Cytokine Secretion

Direct quantitative comparisons of T-cell responses to PEGylated versus non-PEGylated proteins are crucial for assessing the reduction in cellular immunogenicity.

TherapeuticModificationAssayResultKey Findings
CPG2 Fusion Protein Non-PEGylatedT-cell Proliferation (absorbance at 450 nm)Higher absorbance in several donorsIndicates a higher level of T-cell proliferation in response to the non-PEGylated protein.[3]
PEGylatedT-cell Proliferation (absorbance at 450 nm)Lower absorbance in the same donorsSuggests that PEGylation reduces the T-cell proliferative response to the CPG2 fusion protein.[3]
Nano-graphene oxide (nGO) Pristine (non-PEGylated)Cytokine Secretion (in macrophages)Lower cytokine productionInternalization of pristine nGO led to nuclear damage but less cytokine secretion.[4]
PEGylated (nGO-PEG)Cytokine Secretion (in macrophages)Significantly higher cytokine productionnGO-PEG activated macrophages through membrane interactions, leading to increased cytokine release.[4]

Note: The study on nano-graphene oxide indicates that PEGylation does not universally suppress immune responses and can, in some contexts, enhance inflammatory cytokine production depending on the nature of the core material and its interaction with immune cells.

Experimental Protocols

Accurate quantification of the immunogenic response is critical for the development of PEGylated therapeutics. Below are detailed methodologies for key experiments.

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-PEG Antibodies

This assay is used to detect and quantify antibodies specific to the PEG moiety.

Materials:

  • High-binding 96-well microplates

  • PEGylated antigen for coating (e.g., mPEG-BSA)

  • Phosphate-Buffered Saline (PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Serum or plasma samples from subjects

  • HRP-conjugated secondary antibody (e.g., anti-human IgG-HRP, anti-human IgM-HRP)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Protocol:

  • Coating: Coat the wells of a 96-well plate with the PEGylated antigen diluted in PBS overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Sample Incubation: Add diluted serum or plasma samples to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add TMB substrate to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Add stop solution to each well.

  • Reading: Read the absorbance at 450 nm using a microplate reader.

T-Cell Proliferation Assay

This assay measures the proliferation of T-cells in response to an antigen, indicating a cellular immune response.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors

  • Complete RPMI-1640 medium

  • Test articles (PEGylated and non-PEGylated therapeutic)

  • Positive control (e.g., Phytohemagglutinin - PHA)

  • Negative control (media alone)

  • Cell proliferation dye (e.g., Carboxyfluorescein succinimidyl ester - CFSE) or Cell Counting Kit-8 (CCK-8)

  • 96-well cell culture plates

  • Flow cytometer or microplate reader

Protocol (using CCK-8):

  • Cell Plating: Isolate PBMCs and plate them in a 96-well plate at a density of 1-2 x 10⁵ cells/well in complete RPMI medium.

  • Stimulation: Add the test articles (PEGylated and non-PEGylated protein), positive control, and negative control to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of living cells.[3]

ELISpot Assay for Cytokine Secretion

The ELISpot assay is a highly sensitive method to detect and quantify cytokine-secreting cells at the single-cell level.

Materials:

  • PVDF-membrane 96-well ELISpot plates

  • Capture antibody for the cytokine of interest (e.g., anti-human IFN-γ)

  • Sterile PBS

  • Blocking solution (e.g., RPMI with 10% FBS)

  • PBMCs

  • Test articles (PEGylated and non-PEGylated therapeutic)

  • Biotinylated detection antibody for the cytokine of interest

  • Streptavidin-Alkaline Phosphatase (AP) or Streptavidin-Horseradish Peroxidase (HRP)

  • Substrate (e.g., BCIP/NBT for AP or AEC for HRP)

  • ELISpot reader

Protocol:

  • Plate Coating: Pre-wet the ELISpot plate membrane with 35% ethanol, wash with sterile PBS, and then coat with the capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with blocking solution for at least 2 hours at 37°C.

  • Cell Incubation: Add PBMCs and the test articles to the wells and incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Detection Antibody: Wash the plate to remove cells and add the biotinylated detection antibody. Incubate for 2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate and add streptavidin-AP or streptavidin-HRP. Incubate for 1 hour at room temperature.

  • Spot Development: Wash the plate and add the substrate. Monitor for the development of spots.

  • Stopping: Stop the reaction by washing with distilled water.

  • Analysis: Allow the plate to dry completely and count the spots using an ELISpot reader. Each spot represents a single cytokine-secreting cell.

Visualizations

The following diagrams illustrate key concepts and workflows related to the immunogenicity of PEGylated molecules.

immunogenicity_pathway cluster_non_peg Non-PEGylated Therapeutic cluster_peg PEGylated Therapeutic Therapeutic Therapeutic Protein APC Antigen Presenting Cell (APC) Therapeutic->APC Uptake & Processing T_Cell T-Helper Cell APC->T_Cell Antigen Presentation B_Cell B-Cell T_Cell->B_Cell Activation Antibodies Anti-Drug Antibodies B_Cell->Antibodies Differentiation & Production PEG_Therapeutic PEGylated Protein APC_peg Antigen Presenting Cell (APC) PEG_Therapeutic->APC_peg Reduced Uptake T_Cell_peg T-Helper Cell APC_peg->T_Cell_peg Reduced Presentation B_Cell_peg B-Cell T_Cell_peg->B_Cell_peg Reduced Activation Reduced_Antibodies Reduced Anti-Drug Antibodies B_Cell_peg->Reduced_Antibodies Reduced Production

Caption: Mechanism of reduced immunogenicity by PEGylation.

experimental_workflow start Start: Immunogenicity Assessment sample_collection Collect Blood Samples (Pre- and Post-Dosing) start->sample_collection serum_isolation Isolate Serum/Plasma and PBMCs sample_collection->serum_isolation elisa ELISA for Anti-Drug/Anti-PEG Antibodies serum_isolation->elisa tcell_assay T-Cell Proliferation Assay serum_isolation->tcell_assay cytokine_assay Cytokine Secretion Assay (ELISpot/Flow Cytometry) serum_isolation->cytokine_assay data_analysis Comparative Data Analysis (PEGylated vs. Non-PEGylated) elisa->data_analysis tcell_assay->data_analysis cytokine_assay->data_analysis end End: Immunogenicity Profile data_analysis->end

Caption: Experimental workflow for immunogenicity assessment.

References

The Impact of Linker Hydrophilicity: A Comparative Analysis of NH-bis(PEG8-OH) Analogs and Non-PEG Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of a linker is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index. This guide provides an objective comparison of ADCs incorporating hydrophilic, branched polyethylene (B3416737) glycol (PEG) linkers, analogous to NH-bis(PEG8-OH), against those with conventional non-PEG linkers. The presented experimental data underscores the profound impact of linker chemistry on ADC performance, including stability, pharmacokinetics, and efficacy.

The core function of a linker in an ADC is to stably connect a potent cytotoxic payload to a monoclonal antibody in systemic circulation and facilitate its efficient release upon internalization into target cancer cells. While non-PEG linkers, such as those based on succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), have been historically employed, the increasing use of highly hydrophobic payloads has necessitated the development of linkers with improved physicochemical properties. Hydrophilic linkers, particularly those incorporating PEG moieties, have emerged as a promising solution to mitigate the challenges associated with hydrophobic ADCs.

Executive Summary of Key Differences

Hydrophilic, branched PEG linkers offer significant advantages over their non-PEG counterparts, primarily by increasing the overall hydrophilicity of the ADC. This fundamental difference translates into several key performance benefits, as summarized below.

FeatureNH-bis(PEG-OH) Analogs (Hydrophilic)Non-PEG Linkers (e.g., SMCC, Val-Cit) (Hydrophobic)
Hydrophilicity HighLow to Moderate
ADC Solubility & Aggregation Increased solubility, reduced aggregationProne to aggregation, especially with high DAR and hydrophobic payloads
Drug-to-Antibody Ratio (DAR) Higher DARs are achievable without compromising stabilityLimited DAR to prevent aggregation and maintain favorable PK
Pharmacokinetics (PK) Extended plasma half-life, slower clearanceGenerally shorter plasma half-life, faster clearance
In Vivo Efficacy Potentially enhanced due to improved PK and tumor accumulationEfficacy can be limited by poor PK and aggregation
Off-Target Toxicity Can be reduced due to improved PK and reduced non-specific uptakeHydrophobicity may lead to increased off-target toxicity

In-Depth Performance Comparison: A Case Study

A pivotal study by Tedeschini et al. (2021) provides a direct comparison of an ADC featuring a branched, pendant bis-PEG linker (two pendant PEG12 chains) with the approved ADC, Kadcyla® (T-DM1), which utilizes a non-PEG SMCC-based linker.[1] This study serves as a valuable case study to illustrate the performance differences.

Physicochemical Stability

The hydrophilicity imparted by the bis-PEG linker significantly enhances the stability of the ADC, particularly under thermal stress. This is a critical attribute for the manufacturing and storage of ADCs.

Table 1: Aggregation of ADCs Under Thermal Stress [1]

ADC Linker Type% Aggregate (after 7 days at 40°C)
Pendant bis-PEG12< 5%
Kadcyla® (SMCC-based)> 20%
Pharmacokinetics

The pharmacokinetic (PK) profile of an ADC is a crucial determinant of its therapeutic window. The study demonstrated that the ADC with the pendant bis-PEG12 linker exhibited a more favorable PK profile in mice compared to Kadcyla®.[1]

Table 2: Pharmacokinetic Parameters of ADCs in Mice [1]

ADC Linker TypeClearance RatePlasma Half-life (t½)
Pendant bis-PEG12SlowerLonger
Kadcyla® (SMCC-based)FasterShorter

The slower clearance and longer half-life of the PEGylated ADC suggest prolonged systemic exposure, which can lead to greater accumulation of the cytotoxic payload in the tumor tissue, thereby enhancing anti-tumor efficacy.[2]

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and evaluation of ADCs. Below are representative protocols for key experiments.

ADC Synthesis and Characterization

1. Antibody-Linker Conjugation (Thiol-Maleimide Chemistry):

  • Antibody Reduction: The monoclonal antibody is partially reduced to expose free sulfhydryl groups on the interchain cysteines. This is typically achieved by incubation with a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) at 37°C for 1-2 hours.

  • Drug-Linker Preparation: The payload is functionalized with a maleimide-containing linker (either PEGylated or non-PEG).

  • Conjugation: The maleimide-functionalized drug-linker is added to the reduced antibody solution at a specific molar ratio to control the drug-to-antibody ratio (DAR). The reaction is typically carried out in a buffer such as PBS at pH 7.4 for 2-4 hours at room temperature or overnight at 4°C.

  • Purification: The resulting ADC is purified from unreacted drug-linker and other reagents using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

  • Characterization: The purified ADC is characterized to determine the average DAR, purity, and extent of aggregation. This is often done using UV-Vis spectroscopy, HIC, and SEC.

In Vitro Stability Assay (Thermal Stress)
  • The purified ADCs are diluted to a standard concentration (e.g., 1 mg/mL) in a formulation buffer.

  • The ADC solutions are incubated at an elevated temperature (e.g., 40°C) for a defined period (e.g., 7 days).

  • At specified time points, aliquots are taken and analyzed by SEC to quantify the percentage of high molecular weight species (aggregates).

In Vivo Pharmacokinetic Study
  • A cohort of healthy rodents (e.g., mice or rats) is administered a single intravenous (IV) dose of the ADC.

  • Blood samples are collected at predetermined time points post-injection.

  • The concentration of the total antibody or the conjugated antibody in the plasma is quantified using an enzyme-linked immunosorbent assay (ELISA) or mass spectrometry.

  • Pharmacokinetic parameters such as clearance, volume of distribution, and half-life are calculated from the plasma concentration-time data.

Visualizing the Concepts

Diagrams can aid in understanding the structural differences and experimental workflows.

ADC_Structure cluster_PEG ADC with NH-bis(PEG)-OH Analog Linker cluster_NonPEG ADC with Non-PEG Linker Antibody_PEG Antibody Linker_PEG bis-PEG Linker Antibody_PEG->Linker_PEG Payload_PEG1 Payload Linker_PEG->Payload_PEG1 Payload_PEG2 Payload Linker_PEG->Payload_PEG2 Antibody_NonPEG Antibody Linker_NonPEG Non-PEG Linker Antibody_NonPEG->Linker_NonPEG Payload_NonPEG Payload Linker_NonPEG->Payload_NonPEG

Caption: Conceptual difference between a branched PEG-linker and a non-PEG linker in an ADC.

ADC_Workflow start Start reduction Antibody Reduction (e.g., TCEP) start->reduction conjugation Conjugation with Drug-Linker reduction->conjugation purification Purification (e.g., SEC) conjugation->purification characterization Characterization (DAR, Purity) purification->characterization evaluation In Vitro & In Vivo Evaluation characterization->evaluation end End evaluation->end

Caption: General experimental workflow for ADC synthesis and evaluation.

Conclusion

The choice between a hydrophilic, branched PEG linker analogous to NH-bis(PEG8-OH) and a conventional non-PEG linker is a critical decision in ADC design that is heavily influenced by the properties of the cytotoxic payload. For ADCs carrying hydrophobic drugs, the incorporation of a branched PEG linker can significantly improve the pharmaceutical properties of the conjugate. The ability to increase solubility, reduce aggregation, enable higher drug loading, and extend plasma half-life makes these hydrophilic linkers a compelling choice for the development of next-generation ADCs with an enhanced therapeutic index.[2] While non-PEG linkers have a role in specific applications, the trend towards more potent and often more hydrophobic payloads underscores the growing importance of advanced hydrophilic linker technologies.

References

Safety Operating Guide

Proper Disposal of NH-bis(PEG8-OH): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides essential safety and logistical information for the proper disposal of NH-bis(PEG8-OH), ensuring adherence to best practices in the absence of a specific Safety Data Sheet (SDS).

Immediate Safety and Handling Considerations

Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE should be worn when handling NH-bis(PEG8-OH). This includes:

  • Safety goggles to protect from splashes.

  • Chemical-resistant gloves (nitrile or neoprene recommended).

  • A laboratory coat to protect clothing and skin.

Ventilation: Handle the compound in a well-ventilated area, such as a fume hood, to minimize the potential for inhalation of any aerosols or vapors.

Step-by-Step Disposal Protocol

The standard and required method for disposing of NH-bis(PEG8-OH) is to treat it as chemical waste and transfer it to a licensed disposal company. Do not dispose of this chemical down the drain or in regular trash.

  • Waste Identification and Classification:

    • Clearly identify the waste as "NH-bis(PEG8-OH)".

    • Since specific hazard information is unavailable, it is safest to classify it as a general "hazardous waste" or "chemical waste".[1]

  • Waste Segregation:

    • Segregate NH-bis(PEG8-OH) waste from other waste streams to prevent accidental mixing with incompatible materials.

    • Store it separately from strong acids, bases, and oxidizing agents.

  • Containment:

    • Collect waste NH-bis(PEG8-OH) in a dedicated, leak-proof, and chemically compatible container. A high-density polyethylene (B3416737) (HDPE) or glass container is generally suitable for PEG compounds.

    • Ensure the container is in good condition with no cracks or leaks.[1]

    • Keep the container securely closed except when adding waste.[1]

  • Labeling:

    • Label the waste container clearly and accurately. The label should include:

      • The words "Hazardous Waste".[1]

      • The full chemical name: "NH-bis(PEG8-OH)". Avoid using abbreviations.[1]

      • The date when the waste was first added to the container.

      • The primary hazards (if known; if not, state "Hazards Not Fully Determined").

      • Your name and laboratory contact information.

  • Storage:

    • Store the sealed and labeled waste container in a designated and secure satellite accumulation area (SAA) within the laboratory.

    • The storage area should be away from general laboratory traffic and drains.

  • Professional Disposal:

    • Arrange for the collection of the chemical waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]

    • Follow your institution's specific procedures for waste pickup requests.

Chemical and Physical Properties Overview

A summary of the known properties of NH-bis(PEG8-OH) is provided in the table below. This information is useful for proper handling and storage.

PropertyValueReference
Molecular Formula C36H75NO18[3]
Molecular Weight 810.0 g/mol [3]
CAS Number 2793446-59-8[3]
Appearance Not specified (likely a viscous liquid or solid)
Solubility Soluble in water, DMSO, DCM, DMF[3]
Storage Condition -20°C[3]

Disposal Workflow Diagram

The following diagram illustrates the step-by-step process for the proper disposal of NH-bis(PEG8-OH).

G A Step 1: Identify & Classify Waste as NH-bis(PEG8-OH) B Step 2: Segregate From other chemical waste A->B C Step 3: Contain In a labeled, leak-proof container B->C D Step 4: Store In a designated satellite accumulation area C->D E Step 5: Arrange for Professional Disposal Contact EHS or a licensed contractor D->E G cluster_0 Preparation cluster_1 Handling & Storage cluster_2 Disposal A Chemical Identification B Hazard Assessment (Consult SDS or Treat as Hazardous) A->B C Select Appropriate PPE B->C D Waste Segregation C->D E Proper Containment & Labeling D->E F Secure Storage E->F G Contact EHS/Waste Contractor F->G H Proper Documentation G->H I Scheduled Pickup H->I

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.